molecular formula C21H23N3O6S2 B1671569 gka-71 CAS No. 863504-35-2

gka-71

Numéro de catalogue: B1671569
Numéro CAS: 863504-35-2
Poids moléculaire: 477.6 g/mol
Clé InChI: NXWJQVBBXSGVOG-ZDUSSCGKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GKA-71 is an orally active glucokinase activator (GCA) investigated for its potential in Type 2 Diabetes research. It activates glucokinase (GK), a key enzyme that acts as the body's glucose sensor in the liver and pancreas. By binding to an allosteric site on GK, this compound stabilizes a conformation that promotes glucose phosphorylation, the rate-limiting first step in glycolysis . This dual-action mechanism enhances glucose-stimulated insulin secretion from pancreatic β-cells and increases glucose uptake and glycogen synthesis in the liver, thereby lowering blood glucose levels . Preclinical studies highlight its research value. Chronic treatment with this compound in high-fat diet-fed mice demonstrated sustained improvements in glycemia and glucose tolerance, and also showed an islet protective effect by improving glucose-stimulated insulin secretion after long-term exposure . Furthermore, in optimized chemical series, this compound was found to be free from testicular toxicity observed with earlier GKAs, as it does not antagonize the retinoic acid receptor-α (RAR-α) . With high oral bioavailability and selectivity for glucokinase over other hexokinases, this compound serves as a valuable research tool for studying glucose homeostasis and evaluating the therapeutic potential of GK activation . This product is for research use only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

863504-35-2

Formule moléculaire

C21H23N3O6S2

Poids moléculaire

477.6 g/mol

Nom IUPAC

3-[(2S)-1-methoxypropan-2-yl]oxy-5-(4-methylsulfonylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide

InChI

InChI=1S/C21H23N3O6S2/c1-13(12-28-3)29-17-9-15(20(25)23-21-22-14(2)24-31-21)10-18(11-17)30-16-5-7-19(8-6-16)32(4,26)27/h5-11,13H,12H2,1-4H3,(H,22,23,24,25)/t13-/m0/s1

Clé InChI

NXWJQVBBXSGVOG-ZDUSSCGKSA-N

SMILES

CC1=NSC(=N1)NC(=O)C2=CC(=CC(=C2)OC(C)COC)OC3=CC=C(C=C3)S(=O)(=O)C

SMILES isomérique

CC1=NSC(=N1)NC(=O)C2=CC(=CC(=C2)O[C@@H](C)COC)OC3=CC=C(C=C3)S(=O)(=O)C

SMILES canonique

CC1=NSC(=N1)NC(=O)C2=CC(=CC(=C2)OC(C)COC)OC3=CC=C(C=C3)S(=O)(=O)C

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

3-(2-methoxy-1-methylethoxy)-5-(4-methylsulfonylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide
GKA 71
GKA-71
GKA71 cpd

Origine du produit

United States

Foundational & Exploratory

GKA-71 Mechanism of Action in Pancreatic Beta-Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of GKA-71, a small molecule glucokinase activator (GKA), within pancreatic beta-cells. Glucokinase (GK) serves as a critical glucose sensor in these cells, and its activation is a key regulatory step in glucose-stimulated insulin secretion (GSIS). This compound allosterically activates glucokinase, leading to a cascade of intracellular events that enhance insulin release and promote beta-cell health. This document details the molecular interactions, downstream signaling pathways, and the impact of this compound on beta-cell function, proliferation, and apoptosis. Quantitative data from relevant studies are presented in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz (DOT language) illustrate the core signaling pathways and experimental workflows.

Introduction to Glucokinase Activation in Pancreatic Beta-Cells

Pancreatic beta-cells are central to maintaining glucose homeostasis through the regulated secretion of insulin. A key player in this process is the enzyme glucokinase (GK), which catalyzes the phosphorylation of glucose to glucose-6-phosphate. This is the rate-limiting step in beta-cell glucose metabolism. The activity of GK is highly dependent on the ambient glucose concentration, allowing it to function as a "glucose sensor".

Glucokinase activators (GKAs) are a class of therapeutic compounds designed to allosterically activate GK, thereby increasing its affinity for glucose and enhancing its catalytic activity. This leads to a leftward shift in the glucose-response curve for insulin secretion, meaning that insulin is released at lower glucose concentrations. This compound is a specific GKA that has been shown to modulate beta-cell function.

Core Mechanism of Action of this compound

This compound exerts its effects on pancreatic beta-cells through a well-defined signaling cascade initiated by the allosteric activation of glucokinase.

Allosteric Activation of Glucokinase

This compound binds to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding site. This binding induces a conformational change in the enzyme that increases its affinity for glucose and enhances its maximal velocity (Vmax). This potentiation of GK activity occurs in a glucose-dependent manner, meaning the effect of this compound is more pronounced at higher glucose concentrations.

Downstream Signaling Pathway

The activation of glucokinase by this compound initiates a series of downstream events that culminate in the potentiation of glucose-stimulated insulin secretion (GSIS).

  • Increased Glycolysis and ATP Production: Enhanced GK activity leads to a higher rate of glycolysis, resulting in an increased intracellular concentration of adenosine triphosphate (ATP).

  • Closure of KATP Channels: The elevated ATP/ADP ratio leads to the closure of ATP-sensitive potassium (KATP) channels in the beta-cell membrane.

  • Membrane Depolarization: Closure of KATP channels reduces the efflux of potassium ions, causing depolarization of the cell membrane.

  • Opening of Voltage-Gated Calcium Channels (VGCCs): Membrane depolarization triggers the opening of voltage-gated calcium channels.

  • Calcium Influx and Insulin Exocytosis: The influx of extracellular calcium ions (Ca2+) raises the intracellular calcium concentration, which is the primary trigger for the fusion of insulin-containing granules with the cell membrane and the subsequent exocytosis of insulin.

Signaling Pathway Diagram

GKA71_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucose_ext Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 Transport GKA71_ext This compound GK Glucokinase (GK) GKA71_ext->GK Allosteric Activation Glucose_int Glucose GLUT2->Glucose_int KATP KATP Channel (Open) KATP_closed KATP Channel (Closed) VGCC VGCC (Closed) KATP_closed->VGCC Membrane Depolarization VGCC_open VGCC (Open) Ca_influx Ca2+ Influx VGCC_open->Ca_influx Opens Glucose_int->GK Phosphorylation G6P Glucose-6-Phosphate GK->G6P Glycolysis Glycolysis G6P->Glycolysis ATP Increased ATP/ADP Ratio Glycolysis->ATP ATP->KATP Inhibition Insulin_granule Insulin Granule Ca_influx->Insulin_granule Triggers Exocytosis Insulin_secretion Insulin Secretion Insulin_granule->Insulin_secretion Experimental_Workflow cluster_Islet_Prep Islet Preparation cluster_Functional_Assays Functional Assays cluster_Data_Analysis Data Analysis & Interpretation Islet_Isolation Rodent Islet Isolation Islet_Culture Islet Culture (with/without this compound) Islet_Isolation->Islet_Culture Insulin_Secretion Insulin Secretion Assay (Perifusion & ELISA) Islet_Culture->Insulin_Secretion Gene_Expression Gene Expression Analysis (RNA Extraction, cDNA Synthesis, qPCR) Islet_Culture->Gene_Expression Data_Analysis Quantitative Data Analysis (Fold Change, Insulin Content) Insulin_Secretion->Data_Analysis Gene_Expression->Data_Analysis Interpretation Mechanism of Action Interpretation Data_Analysis->Interpretation

The Role of GKA-71 in Glucose Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of the glucokinase activator GKA-71 in glucose metabolism. Glucokinase (GK) serves as a critical glucose sensor in the body, primarily in pancreatic β-cells and hepatocytes, playing a pivotal role in the regulation of glucose homeostasis. Pharmacological activation of glucokinase by small molecules like this compound represents a promising therapeutic strategy for the management of type 2 diabetes mellitus (T2DM). This document summarizes the available preclinical data on this compound, providing insights into its mechanism of action, efficacy in animal models, and the experimental protocols used for its evaluation.

Core Mechanism of Action

Glucokinase activators (GKAs) are allosteric modulators of the glucokinase enzyme. They bind to a site distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and/or its maximal reaction velocity (Vmax).[1][2] This enhanced glucokinase activity leads to increased glucose phosphorylation to glucose-6-phosphate, the first and rate-limiting step in glycolysis.

In pancreatic β-cells, this heightened glucose metabolism results in an increased ATP/ADP ratio, leading to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, calcium influx, and ultimately, enhanced glucose-stimulated insulin secretion (GSIS).[2][3] In hepatocytes, the activation of glucokinase promotes hepatic glucose uptake and increases the synthesis of glycogen, thereby reducing hepatic glucose output.[2] this compound, as a glucokinase activator, is designed to leverage these mechanisms to improve glycemic control.

Signaling Pathway of Glucokinase Activation by this compound

The following diagram illustrates the general signaling pathway initiated by a glucokinase activator like this compound in a pancreatic β-cell.

GKA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Pancreatic β-cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Glucose_in Glucose GLUT2->Glucose_in Transport GK_inactive Glucokinase (Inactive) Glucose_in->GK_inactive This compound This compound This compound->GK_inactive Allosteric Activation GK_active Glucokinase (Active) GK_inactive->GK_active G6P Glucose-6-Phosphate GK_active->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP Increased ATP/ADP Ratio Glycolysis->ATP K_ATP K-ATP Channel (Closure) ATP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel (Opening) Depolarization->Ca_channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Insulin_granules Insulin Granules Ca_influx->Insulin_granules Insulin_secretion Insulin Secretion Insulin_granules->Insulin_secretion Exocytosis

This compound Signaling Pathway in Pancreatic β-cells.

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data from preclinical studies on this compound and a related glucokinase activator, GKA50.

In Vivo Efficacy of this compound in Diabetic Animal Models

Data from a long-term study by Baker et al. (2014) demonstrates the durable glucose-lowering effect of this compound in two different animal models of type 2 diabetes.

Animal ModelTreatment GroupDurationMean Blood Glucose ReductionPlasma TriglyceridesHepatic Triglycerides
Hyperglycaemic gk(wt/del) mice This compound (2.5 mg·kg⁻¹·day⁻¹)49 weeks2.4 ± 0.3 mM (p < 0.001)No significant increaseNot reported
This compound (5 mg·kg⁻¹·day⁻¹)49 weeks3.2 ± 0.3 mM (p < 0.001)No significant increaseNot reported
Insulin-resistant obese Zucker rats This compound (in diet)1 monthSustained lowering of blood glucoseNo significant increaseNo significant increase

Data presented as mean ± SEM where available.

In Vitro Potency of GKA50
ParameterCell Line / EnzymeConditionEC50Reference
Glucokinase Activation Human Glucokinase5 mM Glucose22 nM
33 nM
Insulin Secretion Pancreatic INS-1 cells65 nM
MIN6 cells5 mM Glucose~0.3 µM

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of glucokinase activators like this compound.

Glucokinase Activation Assay

This assay measures the ability of a compound to directly activate the glucokinase enzyme.

Principle: The activity of glucokinase is determined by a coupled enzymatic reaction. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The rate of NADPH formation is monitored by the increase in fluorescence or absorbance at 340 nm and is directly proportional to the glucokinase activity.

Typical Protocol:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing HEPES, MgCl₂, DTT, and ATP.

  • Enzyme and Compound Incubation: Recombinant human glucokinase is incubated with varying concentrations of the test compound (e.g., this compound) and a fixed concentration of glucose (e.g., 5 mM).

  • Initiation of Reaction: The coupled enzyme system, containing G6PDH and NADP+, is added to the mixture.

  • Data Acquisition: The rate of NADPH production is measured kinetically using a plate reader.

  • Data Analysis: The EC50 value is calculated by plotting the rate of reaction against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the effect of a compound on insulin secretion from pancreatic β-cells in response to glucose.

Principle: Pancreatic islet cells (or an insulin-secreting cell line like INS-1 or MIN6) are incubated with different concentrations of glucose in the presence or absence of the test compound. The amount of insulin secreted into the medium is then quantified, typically using an enzyme-linked immunosorbent assay (ELISA).

Typical Protocol:

  • Cell Culture and Islet Isolation: Pancreatic β-cell lines are cultured, or islets are isolated from animal models.

  • Pre-incubation: Cells or islets are pre-incubated in a low-glucose buffer to establish a basal state of insulin secretion.

  • Stimulation: The cells or islets are then incubated in a buffer containing low glucose, high glucose, or high glucose plus the test compound at various concentrations.

  • Supernatant Collection: After the incubation period, the supernatant is collected.

  • Insulin Quantification: The concentration of insulin in the supernatant is measured using an insulin ELISA kit.

  • Data Analysis: The amount of secreted insulin is normalized to the total protein content or the number of islets. The effect of the compound on glucose-stimulated insulin secretion is then determined.

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is used to evaluate the effect of a compound on glucose disposal in a living animal.

Principle: After an overnight fast, a baseline blood glucose level is measured. The animal is then administered the test compound, followed by an oral gavage of a glucose solution. Blood glucose levels are then monitored at several time points over a period of 2-3 hours. The ability of the compound to improve glucose tolerance is assessed by the reduction in the area under the curve (AUC) of blood glucose concentration over time.

Typical Protocol:

  • Animal Acclimatization and Fasting: Animals (e.g., Zucker rats or gk(wt/del) mice) are fasted overnight but allowed access to water.

  • Baseline Blood Glucose: A blood sample is taken from the tail vein to measure the baseline blood glucose level (t=0).

  • Compound Administration: The test compound (e.g., this compound) is administered orally or via another appropriate route.

  • Glucose Challenge: After a set period following compound administration, a concentrated glucose solution is administered via oral gavage.

  • Blood Glucose Monitoring: Blood samples are collected at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge, and blood glucose levels are measured.

  • Data Analysis: The blood glucose concentrations are plotted against time, and the area under the curve (AUC) is calculated. A reduction in the AUC in the treated group compared to the vehicle control group indicates improved glucose tolerance.

Experimental Workflow Diagram

The following diagram outlines a typical preclinical experimental workflow for evaluating a novel glucokinase activator.

GKA_Workflow Start Compound Synthesis (this compound) In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening GK_Activation Glucokinase Activation Assay In_Vitro_Screening->GK_Activation GSIS Insulin Secretion Assay (GSIS) In_Vitro_Screening->GSIS Lead_Optimization Lead Optimization GK_Activation->Lead_Optimization GSIS->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo_Studies->PK_PD OGTT Oral Glucose Tolerance Test (OGTT) In_Vivo_Studies->OGTT Chronic_Dosing Chronic Dosing in Diabetic Animal Models OGTT->Chronic_Dosing Efficacy_Data Efficacy Data Analysis Chronic_Dosing->Efficacy_Data Safety_Assessment Safety Assessment Efficacy_Data->Safety_Assessment Triglycerides Triglyceride Levels Safety_Assessment->Triglycerides Histopathology Liver Histopathology Safety_Assessment->Histopathology End Candidate Selection for Clinical Development Triglycerides->End Histopathology->End

References

An In-depth Technical Guide to Glucokinase Activators: The Case of GKA-71

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Data Availability: While GKA-71 is identified as a glucokinase activator, a comprehensive search of publicly available scientific literature, patent databases, and clinical trial registries did not yield specific quantitative data, detailed experimental protocols, or an extensive discovery and development history for this particular compound. Therefore, this guide will provide a detailed overview of the discovery, mechanism of action, and characterization of glucokinase activators (GKAs) as a class, using illustrative data from well-documented GKAs to fulfill the core requirements of this technical guide. The principles and methodologies described are directly applicable to the study of any GKA, including this compound.

Introduction to Glucokinase and Glucokinase Activators

Glucokinase (GK), also known as hexokinase IV, is a key enzyme in glucose homeostasis, primarily expressed in hepatocytes and pancreatic β-cells.[1][2] It functions as a glucose sensor, catalyzing the phosphorylation of glucose to glucose-6-phosphate, the first rate-limiting step of glycolysis.[2][3] Unlike other hexokinases, GK has a lower affinity for glucose and is not inhibited by its product, glucose-6-phosphate. These properties allow GK to respond dynamically to changes in blood glucose levels, regulating insulin secretion from pancreatic β-cells and glucose uptake and metabolism in the liver.[3]

Glucokinase activators (GKAs) are small molecule allosteric activators that bind to a site on the GK enzyme distinct from the glucose-binding site. This binding induces a conformational change that increases the enzyme's affinity for glucose and/or its maximal reaction velocity (Vmax). By enhancing GK activity, GKAs aim to improve glycemic control in individuals with type 2 diabetes by stimulating glucose-dependent insulin secretion and increasing hepatic glucose uptake.

The discovery of GKAs dates back to the 1990s, with the first report of a small molecule activator emerging from high-throughput screening efforts by Roche in 2003. This led to a surge in the development of various GKA chemical series by numerous pharmaceutical companies.

Mechanism of Action and Signaling Pathways

GKAs enhance the catalytic activity of glucokinase, thereby amplifying the downstream signaling pathways regulated by glucose metabolism in pancreatic β-cells and hepatocytes.

Pancreatic β-Cell: Glucose-Stimulated Insulin Secretion (GSIS)

In pancreatic β-cells, the increased conversion of glucose to glucose-6-phosphate by an activated GK leads to a rise in the ATP/ADP ratio. This change closes ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization. The depolarization opens voltage-gated calcium channels, causing an influx of Ca2+ ions, which triggers the exocytosis of insulin-containing granules.

GSIS_pathway cluster_extracellular Extracellular cluster_cell Pancreatic β-Cell Glucose_ext Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 Transport GK Glucokinase (GK) GKA71 This compound GKA71->GK Allosteric Activation G6P Glucose-6-Phosphate GK->G6P Glucose Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP K_ATP K-ATP Channel (Closure) ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel (Opening) Depolarization->Ca_channel Ca_influx ↑ [Ca²⁺]i Ca_channel->Ca_influx Insulin_exocytosis Insulin Exocytosis Ca_influx->Insulin_exocytosis

Caption: this compound enhances glucose-stimulated insulin secretion in pancreatic β-cells.
Hepatocyte: Glucose Uptake and Metabolism

In hepatocytes, GK activation by this compound increases the phosphorylation of glucose to glucose-6-phosphate. This traps glucose inside the cell and promotes its conversion to glycogen for storage (glycogenesis) and its entry into the glycolytic pathway. This increased hepatic glucose metabolism contributes to lowering blood glucose levels.

Hepatic_Glucose_Metabolism cluster_extracellular Extracellular cluster_cell Hepatocyte Glucose_ext Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 Transport GK Glucokinase (GK) GKA71 This compound GKA71->GK Allosteric Activation G6P Glucose-6-Phosphate GK->G6P Glucose Glycogenesis Glycogenesis (Glycogen Synthesis) G6P->Glycogenesis Glycolysis Glycolysis G6P->Glycolysis

Caption: this compound promotes hepatic glucose uptake and metabolism.

Quantitative Data for Glucokinase Activators

The following tables summarize typical quantitative data for well-characterized GKAs. These parameters are crucial for evaluating the potency, efficacy, and pharmacokinetic properties of a GKA like this compound.

Table 1: In Vitro Potency and Efficacy of Representative GKAs

CompoundEC50 (nM) at 5 mM GlucoseS0.5 (mM)Vmax (% of control)Reference
GKA5033--
AM-2394600.73120
Dorzagliatin---
TTP399---

EC50: Half-maximal effective concentration. S0.5: Glucose concentration at half-maximal velocity. Vmax: Maximal reaction velocity.

Table 2: Pharmacokinetic Properties of a Representative GKA (AM-2394)

SpeciesOral Bioavailability (%)ClearanceHalf-life (h)Reference
Mouse-Moderate-
Rat-Moderate-
Dog-Moderate-
Monkey-Moderate-

Experimental Protocols

The characterization of a novel GKA such as this compound involves a series of in vitro and in vivo experiments to determine its potency, efficacy, selectivity, and pharmacokinetic profile.

In Vitro Glucokinase Activation Assay

Objective: To determine the EC50, S0.5, and Vmax of a GKA.

Methodology:

  • Enzyme Source: Recombinant human glucokinase.

  • Assay Principle: A coupled enzymatic assay is commonly used. The production of glucose-6-phosphate by GK is coupled to the oxidation of G6P by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.

  • Procedure:

    • The reaction mixture contains buffer, ATP, MgCl2, NADP+, G6PDH, and varying concentrations of glucose.

    • The GKA (e.g., this compound) is added at various concentrations.

    • The reaction is initiated by the addition of glucokinase.

    • The rate of NADPH formation is measured over time.

  • Data Analysis:

    • EC50: Determined by measuring the enzyme activity at a fixed, sub-saturating glucose concentration (e.g., 5 mM) with varying concentrations of the GKA. The data are fitted to a sigmoidal dose-response curve.

    • S0.5 and Vmax: Determined by measuring the enzyme activity at a fixed GKA concentration with varying concentrations of glucose. The data are fitted to the Hill equation.

GKA_assay_workflow start Start prepare_reagents Prepare Reagents: - Recombinant GK - Buffer, ATP, MgCl₂, NADP⁺, G6PDH - Glucose solutions - this compound solutions start->prepare_reagents setup_assay Set up Assay Plate: - Add all reagents except GK prepare_reagents->setup_assay add_gka Add varying concentrations of this compound setup_assay->add_gka initiate_reaction Initiate reaction by adding GK add_gka->initiate_reaction measure_absorbance Measure absorbance at 340 nm over time initiate_reaction->measure_absorbance data_analysis Data Analysis: - Calculate reaction rates - Plot dose-response curves - Determine EC₅₀, S₀.₅, Vmax measure_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro glucokinase activation assay.
In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of a GKA on glucose tolerance in an animal model of type 2 diabetes.

Methodology:

  • Animal Model: Typically, diabetic mouse or rat models are used (e.g., db/db mice, Zucker diabetic fatty rats).

  • Procedure:

    • Animals are fasted overnight.

    • A baseline blood glucose sample is taken.

    • The GKA (e.g., this compound) or vehicle is administered orally.

    • After a set time (e.g., 30-60 minutes), a glucose challenge is administered orally.

    • Blood glucose levels are measured at various time points post-glucose challenge (e.g., 15, 30, 60, 90, 120 minutes).

  • Data Analysis:

    • The area under the curve (AUC) for blood glucose is calculated for both the GKA-treated and vehicle-treated groups.

    • A significant reduction in the glucose AUC in the GKA-treated group indicates improved glucose tolerance.

Conclusion

Glucokinase activators represent a promising therapeutic approach for the treatment of type 2 diabetes by targeting a key regulator of glucose homeostasis. The discovery and development of GKAs like this compound involve a rigorous process of in vitro and in vivo characterization to assess their potency, efficacy, and safety profile. While specific data for this compound is not widely available, the methodologies and principles outlined in this guide provide a comprehensive framework for its evaluation and for understanding its potential as a novel antidiabetic agent. Further research and publication of data will be necessary to fully elucidate the therapeutic potential of this compound.

References

Structural Basis for Allosteric Activation of Glucokinase by GKA-71: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucokinase (GK) serves as a critical glucose sensor in the body, playing a pivotal role in glucose homeostasis. Its unique kinetic properties make it a prime target for therapeutic intervention in type 2 diabetes. Glucokinase activators (GKAs) are small molecules that allosterically enhance GK activity, promoting glucose uptake and insulin secretion. This technical guide delves into the structural and mechanistic basis of GK activation, with a focus on the principles guiding the action of activators like GKA-71. While specific quantitative data for this compound's direct interaction with glucokinase is not extensively available in the public domain, this document synthesizes the current understanding of the activation mechanism based on studies of other well-characterized GKAs. We will explore the conformational dynamics of GK, the nature of the allosteric binding site, the resulting kinetic changes upon activator binding, and the experimental methodologies used to elucidate these phenomena.

The Glucokinase Engine: Structure, Function, and Allosteric Regulation

Glucokinase, a 52 kDa monomeric enzyme, catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis in pancreatic β-cells and hepatocytes.[1][2] Unlike other hexokinases, GK exhibits a low affinity for glucose (S₀.₅ ≈ 7–8 mM) and displays sigmoidal kinetics (Hill coefficient ≈ 1.7), properties that are central to its role as a glucose sensor.[2][3]

Structurally, GK consists of a large and a small domain connected by a "hinge" region. The glucose and ATP binding sites are located in the cleft between these two domains.[3] GK exists in a dynamic equilibrium between at least three conformational states:

  • Super-open (inactive) conformation: In the absence of glucose, this is the predominant, inactive state. The cleft between the domains is wide open.

  • Open (partially active) conformation: Upon glucose binding, the enzyme transitions to a more compact, open conformation.

  • Closed (active) conformation: The binding of both glucose and ATP induces a significant conformational change to a closed state, where the active site is properly configured for catalysis.

Allosteric glucokinase activators do not bind to the active site but to a distinct allosteric site located approximately 20 Å away from the glucose-binding site. This allosteric site is a pocket formed by residues from both the large and small domains and is only fully formed in the glucose-bound conformations. The binding of a GKA stabilizes the closed, active conformation of the enzyme, thereby enhancing its catalytic efficiency.

The Allosteric Activation Mechanism of Glucokinase Activators

The binding of a GKA to the allosteric site promotes a cascade of events that lead to increased glucokinase activity. This mechanism can be dissected into several key aspects:

Conformational Stabilization

Crystallographic studies of GK in complex with various activators reveal that these molecules fit into a specific allosteric pocket. The binding of the activator acts as a molecular "staple," holding the large and small domains in the closed conformation. This stabilization reduces the energetic barrier for the conformational change required for catalysis, making the enzyme more readily active at lower glucose concentrations.

Modulation of the Glucokinase-GKRP Interaction

In hepatocytes, glucokinase activity is regulated by the glucokinase regulatory protein (GKRP). At low glucose levels, GKRP binds to GK and sequesters it in the nucleus in an inactive state. As glucose levels rise, GK dissociates from GKRP and translocates to the cytoplasm. Glucokinase activators can promote the dissociation of the GK-GKRP complex, thereby increasing the pool of active GK in the cytoplasm even at basal glucose concentrations.

Impact on Enzyme Kinetics

The allosteric binding of a GKA profoundly alters the kinetic parameters of glucokinase. These changes are the functional readout of the structural stabilization of the active conformation. The primary effects are:

  • Decreased S₀.₅ for Glucose: GKAs increase the apparent affinity of GK for glucose, meaning the enzyme can function more efficiently at lower glucose concentrations.

  • Increased Vₘₐₓ: Many activators also increase the maximal velocity of the enzyme, leading to a higher rate of glucose phosphorylation at saturating glucose levels.

  • Reduced Hill Coefficient: The positive cooperativity of GK with respect to glucose is often reduced in the presence of an activator, as the enzyme is already biased towards the active state.

Quantitative Analysis of Glucokinase Activation

Table 1: Kinetic Parameters of Glucokinase in the Presence of Representative Activators

ActivatorGlucose S₀.₅ (mM)Vₘₐₓ (relative to control)Hill Coefficient (h)Reference
Control (No Activator) 7-81.0~1.7
Ro-28-1675 LoweredIncreasedReduced
AM-2394 0.731.2Not Reported
GKA-50 Not SpecifiedNot SpecifiedModified sigmoidal to hyperbolic

Table 2: Binding Affinity of Representative Activators to Glucokinase

ActivatorMethodBinding Affinity (K D )ConditionsReference
Fluorescent GKA Fluorescence SpectroscopyNot directly reported, but binding in absence of glucose confirmed-
Various Activators Isothermal Titration CalorimetryEnthalpically driven binding demonstratedIn the presence of glucoseNot Specified

Experimental Protocols for Studying Glucokinase Activation

The following sections provide detailed methodologies for key experiments used to characterize the structural and functional effects of glucokinase activators.

Glucokinase Activity Assay (Coupled Enzyme Assay)

This is a standard method to determine the kinetic parameters of glucokinase in the presence and absence of an activator.

Principle: The production of glucose-6-phosphate by glucokinase is coupled to the reduction of NADP⁺ to NADPH by glucose-6-phosphate dehydrogenase. The increase in NADPH is monitored spectrophotometrically at 340 nm.

Reagents:

  • Assay Buffer: 100 mM HEPES (pH 7.4), 100 mM KCl, 5 mM MgCl₂, 1 mM DTT.

  • Recombinant Human Glucokinase

  • Glucose Stock Solution (e.g., 1 M)

  • ATP Stock Solution (e.g., 100 mM)

  • NADP⁺ Stock Solution (e.g., 50 mM)

  • Glucose-6-Phosphate Dehydrogenase (G6PDH)

  • This compound or other activator stock solution (in DMSO)

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing assay buffer, varying concentrations of glucose, a fixed concentration of NADP⁺, and an excess of G6PDH.

  • Add this compound (or DMSO for control) to the desired final concentration.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding a mixture of ATP and glucokinase.

  • Immediately measure the absorbance at 340 nm kinetically for 15-30 minutes at 37°C.

  • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

  • Plot the initial velocities against the glucose concentration and fit the data to the Hill equation to determine S₀.₅, Vₘₐₓ, and the Hill coefficient.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K D ), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Principle: A solution of the GKA is titrated into a solution containing glucokinase. The heat changes upon binding are measured by a sensitive calorimeter.

Reagents:

  • Dialysis Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM TCEP.

  • Purified Recombinant Human Glucokinase

  • This compound

  • Glucose (if investigating glucose-dependent binding)

Procedure:

  • Dialyze the purified glucokinase against the dialysis buffer overnight at 4°C.

  • Dissolve this compound in the final dialysis buffer. It is critical that the buffer for the protein and the ligand are identical.

  • Degas both the protein and ligand solutions.

  • Load the glucokinase solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.

  • If studying glucose-dependent binding, include a saturating concentration of glucose in both the protein and ligand solutions.

  • Perform a series of injections of the this compound solution into the glucokinase solution while monitoring the heat changes.

  • Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding) to determine K D , n, and ΔH.

X-ray Crystallography for Structural Determination

This technique provides a high-resolution three-dimensional structure of the glucokinase-GKA-71 complex, revealing the precise binding mode and the conformational changes in the enzyme.

Principle: A highly ordered crystal of the protein-ligand complex is grown and diffracted with X-rays. The diffraction pattern is used to calculate an electron density map, from which the atomic structure can be built.

Procedure:

  • Protein Expression and Purification: Express and purify high-quality, homogenous recombinant human glucokinase.

  • Complex Formation: Incubate the purified glucokinase with a molar excess of this compound and glucose to ensure complex formation.

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) using vapor diffusion (sitting or hanging drop) methods to obtain well-ordered crystals of the complex.

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known glucokinase structure as a search model. Build the model of the complex into the electron density map and refine it to obtain a final, high-resolution structure.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate key pathways and relationships in the activation of glucokinase.

GKA_Activation_Pathway cluster_GK_States Glucokinase Conformational Equilibrium cluster_Activation Allosteric Activation cluster_Outcome Functional Outcomes Inactive Inactive (Super-open) Conformation GlucoseBound Glucose-Bound (Open) Conformation Inactive->GlucoseBound Glucose Active Active (Closed) Conformation Active->Inactive Product Release IncreasedActivity Increased Catalytic Activity (Lower S0.5, Higher Vmax) GlucoseBound->Active ATP GlucoseBound->Active this compound lowers energy barrier GKA71 This compound GKA71->Active Binds to & Stabilizes Active Conformation

Caption: Allosteric activation of glucokinase by this compound.

GK_GKRP_Regulation cluster_Hepatocyte Hepatocyte cluster_Complex Inactive Complex Nucleus Nucleus Cytoplasm Cytoplasm GK_GKRP GK-GKRP Complex ActiveGK Active GK GK_GKRP->ActiveGK Dissociation GKA71 This compound GKA71->GK_GKRP Promotes Dissociation HighGlucose High Glucose HighGlucose->GK_GKRP Promotes Dissociation

Caption: this compound modulates the GK-GKRP interaction.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_data Data Analysis cluster_conclusion Conclusion start Start: Characterize this compound ActivityAssay Glucokinase Activity Assay start->ActivityAssay BindingAssay Binding Affinity Assay (ITC/SPR) start->BindingAssay Crystallography X-ray Crystallography start->Crystallography Kinetics Determine Kinetic Parameters (S0.5, Vmax, h) ActivityAssay->Kinetics Binding Determine Binding Affinity (Kd) and Thermodynamics BindingAssay->Binding Structure Solve 3D Structure of GK-GKA-71 Complex Crystallography->Structure Mechanism Elucidate Structural Basis of Activation Kinetics->Mechanism Binding->Mechanism Structure->Mechanism

Caption: Experimental workflow for this compound characterization.

Conclusion and Future Directions

The allosteric activation of glucokinase represents a promising therapeutic strategy for the treatment of type 2 diabetes. While the specific structural and quantitative details of the interaction between this compound and glucokinase require further elucidation from dedicated studies, the mechanistic framework established by other GKAs provides a robust model for its action. This compound likely binds to the allosteric site on glucokinase, stabilizing the active conformation, which in turn increases the enzyme's affinity for glucose and its maximal catalytic rate. This leads to enhanced glucose metabolism in the liver and pancreas. Future research should focus on obtaining high-resolution crystal structures of this compound in complex with glucokinase and detailed kinetic and binding studies to precisely quantify its effects. Such data will be invaluable for the rational design of next-generation glucokinase activators with improved efficacy and safety profiles.

References

GKA-71 Target Validation in Type 2 Diabetes Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucokinase (GK) activators (GKAs) represent a promising therapeutic class for the management of type 2 diabetes (T2D) by enhancing glucose sensing in the pancreas and increasing glucose uptake in the liver. This technical guide focuses on the preclinical validation of GKA-71, a novel glucokinase activator. We provide a comprehensive overview of its mechanism of action, efficacy, and the experimental protocols utilized in its validation in established animal models of T2D. This document is intended to serve as a detailed resource for researchers and drug development professionals in the field of diabetes, offering insights into the preclinical assessment of GKAs. All quantitative data are summarized in structured tables, and key experimental methodologies and signaling pathways are detailed and visualized.

Introduction: Glucokinase as a Therapeutic Target

Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in glucose homeostasis.[1] It functions as a glucose sensor in pancreatic β-cells, triggering insulin secretion in response to rising blood glucose levels.[2] In the liver, GK facilitates the phosphorylation of glucose to glucose-6-phosphate, the first step in both glycogen synthesis and glycolysis, thereby promoting hepatic glucose uptake and reducing hepatic glucose output.[1][3] Mutations in the gene encoding GK can lead to both hyperglycemia and hypoglycemia, highlighting its critical role in blood glucose regulation.[1]

Small-molecule allosteric activators of GK, such as this compound, have been developed to enhance the enzyme's activity. These compounds bind to an allosteric site on the GK enzyme, stabilizing a conformation that promotes glucose binding and phosphorylation. The therapeutic potential of GKAs lies in their dual action on the pancreas and liver, offering a comprehensive approach to glycemic control in T2D.

This compound: Mechanism of Action

This compound is a potent and selective glucokinase activator. Its mechanism of action is centered on the allosteric activation of the glucokinase enzyme, leading to a cascade of downstream effects that collectively lower blood glucose levels.

  • In Pancreatic β-Cells: By activating GK, this compound enhances the β-cell's sensitivity to glucose. This leads to increased glucose-stimulated insulin secretion (GSIS), a key process that is often impaired in T2D.

  • In Hepatocytes: this compound activation of hepatic GK promotes the conversion of glucose to glucose-6-phosphate. This stimulates glycogen synthesis and glycolysis, leading to increased hepatic glucose uptake and a reduction in the amount of glucose released into the bloodstream.

The following diagram illustrates the signaling pathway of glucokinase activation in pancreatic β-cells and hepatocytes.

GKA_Signaling_Pathway cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Transporter Glucose_p->GLUT2_p GK_p Glucokinase (GK) GLUT2_p->GK_p Enters cell G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylation Metabolism_p Glycolysis & Oxidative Phosphorylation G6P_p->Metabolism_p ATP_ADP_p ↑ ATP/ADP Ratio Metabolism_p->ATP_ADP_p KATP_p KATP Channel Closure ATP_ADP_p->KATP_p Depolarization_p Membrane Depolarization KATP_p->Depolarization_p Ca_p Ca2+ Influx Depolarization_p->Ca_p Insulin_p Insulin Vesicle Exocytosis Ca_p->Insulin_p GKA71_p This compound GKA71_p->GK_p Activates Glucose_l Glucose GLUT2_l GLUT2 Transporter Glucose_l->GLUT2_l GK_l Glucokinase (GK) GLUT2_l->GK_l Enters cell G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylation Glycogen Glycogen Synthesis G6P_l->Glycogen Glycolysis_l Glycolysis G6P_l->Glycolysis_l HGO ↓ Hepatic Glucose Output Glycogen->HGO Glycolysis_l->HGO GKA71_l This compound GKA71_l->GK_l Activates

Caption: Signaling pathway of this compound in pancreas and liver.

Preclinical Validation of this compound in Type 2 Diabetes Models

The efficacy and safety of this compound have been evaluated in preclinical studies using established animal models of T2D. These models mimic the key pathophysiological features of human T2D, including insulin resistance and hyperglycemia.

Animal Models
  • Zucker Diabetic Fatty (ZDF) Rat: This is a well-characterized genetic model of obesity, insulin resistance, and T2D.

  • gkwt/del Mouse on a High-Fat Diet: This model exhibits hyperglycemia and is used to study the long-term effects of therapeutic interventions.

Efficacy Data

Chronic treatment with this compound demonstrated sustained glucose-lowering effects in preclinical models. The following tables summarize the key quantitative findings from a long-term study in high-fat diet-fed gkwt/del mice.

Table 1: Effect of Chronic this compound Treatment on Mean Blood Glucose in gkwt/del Mice

Treatment GroupDose (mg·kg-1·day-1)Mean Blood Glucose Reduction (mM) vs. Control
This compound2.52.4 ± 0.3
This compound53.2 ± 0.3

Table 2: Effect of Chronic this compound Treatment on Glycated Hemoglobin (HbA1c) in gkwt/del Mice

Treatment GroupDose (mg·kg-1·day-1)Blood % HbA1c (vs. Control)
Control (HF Diet)-5.8 ± 0.1
This compound2.55.2 ± 0.1
This compound55.1 ± 0.1
*P < 0.05 vs. Control

Table 3: Effect of Chronic this compound Treatment on Plasma and Hepatic Lipids, and Hepatic Glycogen in gkwt/del Mice

Treatment GroupPlasma Cholesterol (mM)Plasma Triglyceride (mM)Hepatic Triglyceride (µmol·g-1)Hepatic Glycogen (µmol·g-1)
Control (HF Diet)4.3 ± 0.21.1 ± 0.145 ± 5180 ± 20
This compound (2.5 mg·kg-1·day-1)4.1 ± 0.21.2 ± 0.148 ± 6195 ± 25
This compound (5 mg·kg-1·day-1)4.2 ± 0.31.3 ± 0.250 ± 7200 ± 30
No significant differences were observed between this compound treated groups and the control group for these parameters.

Table 4: Effect of Chronic this compound Treatment on Body Weight in gkwt/del Mice

Treatment GroupDose (mg·kg-1·day-1)Effect on Body Weight Gain
This compound2.5No significant effect
This compound5Downward trend after week 41

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical validation of this compound.

Animal Studies

The following diagram outlines the general workflow for in vivo studies.

In_Vivo_Workflow Animal_Model Select Animal Model (e.g., ZDF Rat, gkwt/del Mouse) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Baseline Measurements (Blood Glucose, Body Weight, etc.) Acclimatization->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Treatment Chronic this compound Administration (e.g., in diet or via gavage) Randomization->Treatment Monitoring Regular Monitoring (Blood Glucose, Body Weight) Treatment->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT Terminal Terminal Sample Collection (Blood, Liver, Pancreas) OGTT->Terminal Analysis Biochemical & Histological Analysis Terminal->Analysis

Caption: General workflow for in vivo this compound validation studies.
  • Animals: Male Zucker Diabetic Fatty (ZDF) rats or male gkwt/del mice are commonly used. Animals are housed in a temperature- and light-controlled environment with ad libitum access to food and water, unless otherwise specified for procedures like fasting.

  • Drug Administration: this compound is typically formulated in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose) and administered orally via gavage or mixed directly into the diet for chronic studies. Doses are calculated based on the body weight of the animals.

  • Blood Glucose Monitoring: Blood glucose levels are measured regularly from tail vein blood samples using a calibrated glucometer. For chronic studies, 24-hour free-feeding blood glucose profiles may be assessed periodically.

  • Oral Glucose Tolerance Test (OGTT):

    • Fast animals for 5-6 hours.

    • Collect a baseline blood sample (t=0) from the tail vein.

    • Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.

    • Collect blood samples at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.

    • Measure blood glucose concentrations at each time point.

Biochemical Assays
  • Glycated Hemoglobin (HbA1c) Measurement: Whole blood is collected in EDTA-containing tubes. HbA1c levels are determined using commercially available kits, often employing methods like high-performance liquid chromatography (HPLC) or enzymatic assays.

  • Plasma Lipid Analysis:

    • Collect whole blood into EDTA-containing tubes and centrifuge to separate plasma.

    • Store plasma at -80°C until analysis.

    • Measure plasma triglyceride and total cholesterol concentrations using commercially available enzymatic colorimetric assay kits.

  • Liver Triglyceride and Glycogen Content:

    • At the end of the study, euthanize animals and immediately freeze the liver in liquid nitrogen.

    • For triglyceride measurement, homogenize a portion of the liver and extract lipids using a suitable solvent mixture (e.g., chloroform:methanol). After extraction, measure triglyceride content using a commercial kit.

    • For glycogen measurement, digest a portion of the liver homogenate with amyloglucosidase to break down glycogen into glucose. The resulting glucose is then quantified using a glucose assay kit.

Glucokinase Activity Assay

The following diagram illustrates the workflow for a coupled enzymatic assay to measure glucokinase activity.

GK_Assay_Workflow Sample_Prep Prepare Sample (e.g., Liver Homogenate) Incubate Incubate Sample with This compound and Reaction Mix Sample_Prep->Incubate Reaction_Mix Prepare Reaction Mix: - Glucose - ATP - NADP+ - G6PDH Reaction_Mix->Incubate GK_Reaction GK Reaction: Glucose + ATP -> G6P + ADP Incubate->GK_Reaction Coupled_Reaction Coupled Reaction: G6P + NADP+ -> 6-PG + NADPH GK_Reaction->Coupled_Reaction Measure Measure NADPH Production (Absorbance at 340 nm) Coupled_Reaction->Measure

Caption: Workflow for a coupled glucokinase activity assay.

A common method to measure glucokinase activity is a coupled enzyme assay.

  • Sample Preparation: Prepare tissue homogenates (e.g., from liver) or cell lysates in a suitable buffer.

  • Reaction Mixture: Prepare a reaction mixture containing glucose, ATP, NADP+, and an excess of glucose-6-phosphate dehydrogenase (G6PDH).

  • Assay Procedure:

    • Add the sample and this compound at various concentrations to the reaction mixture.

    • Glucokinase in the sample phosphorylates glucose to glucose-6-phosphate (G6P).

    • G6PDH then oxidizes G6P, reducing NADP+ to NADPH.

    • The rate of NADPH production is monitored by measuring the increase in absorbance at 340 nm, which is directly proportional to the glucokinase activity.

Safety and Tolerability

In preclinical studies, chronic administration of this compound was generally well-tolerated. As shown in Table 3, there were no significant adverse effects on plasma or hepatic lipid profiles. A meta-analysis of clinical trials with various GKAs in humans showed that while they effectively lower fasting blood glucose and HbA1c, they can increase the risk of hypoglycemia. Some studies also reported an increase in triglycerides. The development of hepatoselective GKAs is one strategy being explored to mitigate the risk of hypoglycemia by minimizing the effect on pancreatic insulin secretion.

Conclusion

This compound has demonstrated robust and sustained glucose-lowering efficacy in preclinical models of type 2 diabetes. Its dual mechanism of action on the pancreas and liver makes it an attractive therapeutic candidate. The experimental protocols and data presented in this guide provide a comprehensive framework for the preclinical validation of glucokinase activators. Further research and clinical development are warranted to fully elucidate the therapeutic potential and long-term safety profile of this compound in patients with T2D.

References

Preclinical Profile of GKA-71: A Glucokinase Activator for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for GKA-71, a small molecule glucokinase activator (GKA) investigated for its potential in treating metabolic disorders, particularly type 2 diabetes. This document summarizes key in vivo efficacy and in vitro potency data, details relevant experimental protocols, and visualizes associated cellular signaling pathways to support further research and development in this area.

Core Data Presentation

The following tables summarize the quantitative data gathered from preclinical studies on this compound and a representative glucokinase activator, GKA50.

In Vivo Efficacy of this compound

Table 1: Effect of Chronic this compound Treatment on Glycemic Control in Animal Models of Type 2 Diabetes

Animal ModelTreatment GroupDoseDurationChange in Mean Blood GlucoseFinal HbA1c (%)
Obese Zucker RatsVehicle Control-1 monthNo significant changeData not available
Obese Zucker RatsThis compoundNot specified1 monthSustained loweringData not available
gkwt/del Mice (High-Fat Diet)Vehicle Control-11 months-5.8 ± 0.1
gkwt/del Mice (High-Fat Diet)This compound2.5 mg·kg-1·day-111 months-2.4 ± 0.3 mM reduction vs. control5.2 ± 0.1
gkwt/del Mice (High-Fat Diet)This compound5 mg·kg-1·day-111 months-3.2 ± 0.3 mM reduction vs. control5.1 ± 0.1

*p < 0.05 compared to vehicle control.

Note: Detailed pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for this compound were determined in these studies but specific values were not publicly available in the reviewed literature.

In Vitro Potency of a Representative Glucokinase Activator (GKA50)

As specific in vitro potency data for this compound was not available in the public domain, data for a structurally similar and well-characterized glucokinase activator, GKA50, is presented as a representative example.

Table 2: In Vitro Activity of GKA50

AssayParameterValueConditions
Glucokinase ActivationEC5033 nM5 mM Glucose
Insulin Secretion (INS-1 Cells)EC5065 nM-
Human Glucokinase ActivationEC5022 nM-

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

Chronic Efficacy Study in Animal Models

1. Animal Models:

  • Obese Zucker Rats: An established model of insulin resistance and obesity.
  • gkwt/del Mice: A genetic model of hyperglycemia, fed a high-fat diet to induce a more robust diabetic phenotype.

2. Drug Administration:

  • This compound was administered chronically. In the gkwt/del mouse study, it was provided in the diet for 11 months.

3. Efficacy Endpoints:

  • Blood Glucose Monitoring: Blood glucose levels were monitored regularly throughout the study.
  • Glycated Hemoglobin (HbA1c): Measured at the end of the study to assess long-term glycemic control.

Oral Glucose Tolerance Test (OGTT)

1. Animal Preparation:

  • Animals are fasted overnight (typically 12-16 hours) with free access to water.

2. Baseline Measurement:

  • A baseline blood sample is collected from the tail vein to measure fasting blood glucose.

3. Glucose Administration:

  • A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.

4. Blood Sampling and Analysis:

  • Blood samples are collected at specific time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
  • Blood glucose levels are measured at each time point using a glucometer.

Hemoglobin A1c (HbA1c) Measurement

1. Sample Collection:

  • Whole blood is collected, typically via cardiac puncture at the termination of the study, into EDTA-containing tubes to prevent coagulation.

2. Assay Principle:

  • HbA1c levels are commonly measured using boronate affinity chromatography or immunoassay-based methods. These methods separate glycated hemoglobin from non-glycated hemoglobin.

3. Procedure (Example using a commercial kit):

  • A hemolysate is prepared from the whole blood sample.
  • The hemolysate is then processed according to the kit manufacturer's instructions, which typically involves a binding step to a boronate resin, followed by washing and elution steps.
  • The amount of glycated hemoglobin is quantified spectrophotometrically and expressed as a percentage of total hemoglobin.

Signaling Pathways and Experimental Workflows

Visualizations of the glucokinase signaling pathway and a typical experimental workflow for evaluating a glucokinase activator are provided below using the DOT language for Graphviz.

Glucokinase_Signaling_Pathway cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_pancreas Glucose GLUT2_pancreas GLUT2 Glucose_pancreas->GLUT2_pancreas GK_pancreas Glucokinase (GK) GLUT2_pancreas->GK_pancreas Enters Cell G6P_pancreas Glucose-6-Phosphate GK_pancreas->G6P_pancreas Phosphorylation Metabolism Metabolism G6P_pancreas->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_ATP KATP Channel Closure ATP_ADP->K_ATP Ca_influx Ca2+ Influx K_ATP->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion GKA71_pancreas This compound GKA71_pancreas->GK_pancreas Allosteric Activation Glucose_liver Glucose GLUT2_liver GLUT2 Glucose_liver->GLUT2_liver GK_liver Glucokinase (GK) GLUT2_liver->GK_liver Enters Cell G6P_liver Glucose-6-Phosphate GK_liver->G6P_liver Phosphorylation Glycogen Glycogen Synthesis G6P_liver->Glycogen Glycolysis Glycolysis G6P_liver->Glycolysis HGP ↓ Hepatic Glucose Production Glycolysis->HGP GKA71_liver This compound GKA71_liver->GK_liver Allosteric Activation

Caption: Glucokinase (GK) signaling pathway in pancreatic β-cells and hepatocytes.

GKA_Preclinical_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation Enzyme_Assay Glucokinase Enzyme Assay Potency Determine EC50/IC50 Enzyme_Assay->Potency Cell_Assay Cell-Based Insulin Secretion Assay Cell_Assay->Potency Animal_Model Select Diabetic Animal Model (e.g., Zucker Rat, gkwt/del Mouse) Potency->Animal_Model PK_Study Pharmacokinetic Studies (Dose Ranging) Animal_Model->PK_Study Efficacy_Study Chronic Efficacy Study PK_Study->Efficacy_Study OGTT Oral Glucose Tolerance Test Efficacy_Study->OGTT HbA1c HbA1c Measurement Efficacy_Study->HbA1c Safety Toxicology and Safety Assessment Efficacy_Study->Safety

Caption: Preclinical evaluation workflow for a glucokinase activator like this compound.

An In-depth Technical Guide on the Molecular Interaction of GKA-71 with the Glucokinase Enzyme

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the glucokinase activator GKA-71 and the glucokinase (GK) enzyme. Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the liver.[1][2] Small molecule glucokinase activators (GKAs) like this compound are a class of therapeutic agents being investigated for the treatment of type 2 diabetes mellitus due to their ability to enhance glucokinase activity.[2][3]

Mechanism of Action: Allosteric Activation

This compound functions as an allosteric activator of the glucokinase enzyme.[3] Unlike the substrate glucose, which binds to the active site, this compound binds to a distinct allosteric site on the enzyme. This binding event induces a conformational change in the glucokinase enzyme, stabilizing it in a more active state. This stabilization enhances the enzyme's affinity for glucose and increases its maximal catalytic rate (Vmax).

The allosteric binding site is located approximately 20 Å away from the glucose binding site and is formed by residues from both the large and small domains of the enzyme. Key amino acid residues reported to be involved in the binding of various GKAs include Arginine 63 (Arg63), which forms crucial hydrogen bond interactions with the activators.

Quantitative Data on this compound Interaction

CompoundParameterValueReference
AZD1656EC5060 nM

EC50 (Half-maximal effective concentration) represents the concentration of the activator that produces 50% of the maximal response.

The activation of glucokinase by this compound leads to significant changes in the enzyme's kinetic parameters, primarily affecting the enzyme's response to glucose.

Kinetic ParameterEffect of this compoundGeneral References
S0.5 for GlucoseDecreased
VmaxIncreased
Hill CoefficientDecreased

S0.5 is the substrate concentration at which the enzyme reaches half of its maximal velocity. A decrease in S0.5 indicates an increased affinity for glucose. An increase in Vmax signifies a higher catalytic turnover rate. The Hill coefficient is a measure of cooperativity; a decrease suggests reduced positive cooperativity in glucose binding.

Experimental Protocols

Glucokinase Enzyme Kinetics Assay

This protocol describes a general method for determining the kinetic parameters of glucokinase in the presence of an allosteric activator like this compound. The assay is a coupled-enzyme system where the product of the glucokinase reaction, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH, which can be monitored spectrophotometrically.

Materials:

  • Recombinant human glucokinase

  • This compound (or other activator)

  • Glucose

  • ATP

  • MgCl2

  • Dithiothreitol (DTT)

  • HEPES buffer (pH 7.1)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • NADP+

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Prepare Reaction Buffer: 25 mM HEPES, pH 7.1, containing 1 mM DTT and 6 mM MgCl2.

  • Prepare Reagent Mix: In each well of a 96-well plate, add the reaction buffer, a fixed concentration of glucokinase (e.g., 50 nM), and the desired concentration of this compound (or DMSO for control).

  • Add Substrates: Add varying concentrations of glucose to the wells.

  • Add Coupling System: Add the coupling reagents: 1 mM NADP+ and an excess of G6PDH (e.g., 1 unit/well).

  • Initiate Reaction: Start the reaction by adding a saturating concentration of ATP (e.g., 5 mM).

  • Monitor Reaction: Immediately measure the increase in absorbance at 340 nm (for NADPH) or 405 nm (for Thio-NADH if Thio-NAD+ is used) over time in a kinetic mode.

  • Data Analysis: Calculate the initial reaction velocities from the linear phase of the absorbance curves. Plot the velocities against the glucose concentrations and fit the data to the Hill equation to determine the S0.5, Vmax, and Hill coefficient.

X-ray Crystallography of Glucokinase-GKA-71 Complex

This protocol outlines the general steps for determining the three-dimensional structure of the glucokinase enzyme in complex with this compound.

Materials:

  • Highly purified recombinant human glucokinase

  • This compound

  • Crystallization screening solutions

  • Cryoprotectant

  • X-ray diffraction equipment

Procedure:

  • Protein Expression and Purification: Express and purify recombinant human glucokinase to homogeneity (>95%).

  • Complex Formation: Incubate the purified glucokinase with an excess of this compound to ensure saturation of the allosteric binding site. A molar ratio of 1:5 (protein to ligand) is a common starting point.

  • Crystallization Screening: Use vapor diffusion methods (sitting or hanging drop) to screen a wide range of crystallization conditions (precipitants, buffers, pH, and additives) to identify initial crystallization hits.

  • Crystal Optimization: Refine the initial crystallization conditions by varying the concentrations of the components to obtain diffraction-quality crystals.

  • Ligand Soaking (Alternative to Co-crystallization): If apo-glucokinase crystals are available, they can be soaked in a solution containing a high concentration of this compound to form the complex within the crystal lattice.

  • Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution before flash-cooling them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build and refine the atomic model of the glucokinase-GKA-71 complex.

Signaling Pathways and Experimental Workflows

Glucokinase Signaling Pathway in Pancreatic β-Cells

Glucokinase_Signaling_Pancreas Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 GK Glucokinase (GK) GLUT2->GK GKA71 This compound GKA71->GK activates G6P Glucose-6-Phosphate GK->G6P ATP -> ADP Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca2_channel Ca2+ Channel Opening Depolarization->Ca2_channel Ca2_influx ↑ [Ca2+]i Ca2_channel->Ca2_influx Insulin_Vesicles Insulin Vesicle Exocytosis Ca2_influx->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Glucokinase_Regulation_Liver cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm GKRP_GK_inactive GKRP-GK Complex (Inactive) GK_active Free GK (Active) GKRP_GK_inactive->GK_active Translocation GK_active->GKRP_GK_inactive Translocation Glycogen Glycogen Synthesis GK_active->Glycogen Glycolysis Glycolysis GK_active->Glycolysis Glucose High Glucose Glucose->GK_active promotes dissociation GKA71 This compound GKA71->GK_active promotes dissociation & activates GKA_Workflow start Start: Identify this compound protein_prep Recombinant Glucokinase Expression & Purification start->protein_prep biochemical_assays Biochemical Assays protein_prep->biochemical_assays structural_studies Structural Studies protein_prep->structural_studies enzyme_kinetics Enzyme Kinetics (S0.5, Vmax, Hill) biochemical_assays->enzyme_kinetics binding_assay Binding Affinity (EC50 / Kd) biochemical_assays->binding_assay cellular_assays Cell-Based Assays enzyme_kinetics->cellular_assays binding_assay->cellular_assays crystallography X-ray Crystallography structural_studies->crystallography insulin_secretion Insulin Secretion (Pancreatic Islets) cellular_assays->insulin_secretion glucose_uptake Glucose Uptake (Hepatocytes) cellular_assays->glucose_uptake invivo_studies In Vivo Studies (Animal Models) cellular_assays->invivo_studies efficacy Efficacy (Glucose Lowering) invivo_studies->efficacy pk_pd Pharmacokinetics & Pharmacodynamics invivo_studies->pk_pd end Characterization Complete efficacy->end pk_pd->end

References

The Pharmacodynamics of GKA-71: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of GKA-71, a small molecule activator of the enzyme glucokinase (GK). Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a key regulator of glucose uptake and metabolism in the liver. Glucokinase activators (GKAs) like this compound represent a therapeutic strategy for the treatment of type 2 diabetes mellitus (T2DM) by enhancing glucose-dependent insulin secretion and hepatic glucose disposal.

Core Pharmacodynamic Profile of this compound

This compound is an orally active glucokinase activator that has demonstrated significant glucose-lowering effects in preclinical models of T2DM. Its primary mechanism of action is the allosteric activation of the glucokinase enzyme, leading to a cascade of downstream effects that improve glycemic control.

In Vitro Activity
In Vivo Efficacy of this compound

Chronic administration of this compound has been shown to produce sustained glucose-lowering effects in a preclinical model of T2DM. The following data summarizes the key findings from a long-term study in hyperglycemic gkwt/del mice, a model that recapitulates key features of T2DM.

Table 1: Chronic In Vivo Effects of this compound in gkwt/del Mice on a High-Fat Diet

ParameterTreatment Group (this compound Dose)DurationKey Findings
Blood Glucose 2.5 mg·kg⁻¹·day⁻¹47 weeksStatistically significant reduction in mean blood glucose compared to control.
5 mg·kg⁻¹·day⁻¹47 weeksDose-dependent and statistically significant reduction in mean blood glucose compared to control.
Glycated Hemoglobin (HbA1c) 2.5 mg·kg⁻¹·day⁻¹ and 5 mg·kg⁻¹·day⁻¹End of studyStatistically significant reduction in blood % HbA1c levels compared to controls.
Body Weight 2.5 mg·kg⁻¹·day⁻¹49 weeksNo significant effect on body weight gain over the study period.
5 mg·kg⁻¹·day⁻¹49 weeksA downward trend in mean body weight was observed, reaching statistical significance at week 49.
Plasma Lipids 2.5 mg·kg⁻¹·day⁻¹ and 5 mg·kg⁻¹·day⁻¹End of studyNo significant effect on terminal concentrations of plasma cholesterol or triglycerides.
Hepatic Triglycerides 2.5 mg·kg⁻¹·day⁻¹ and 5 mg·kg⁻¹·day⁻¹End of studyNo significant effect on hepatic triglyceride content.
Hepatic Glycogen 2.5 mg·kg⁻¹·day⁻¹ and 5 mg·kg⁻¹·day⁻¹End of studyNo significant effect on hepatic glycogen content.

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by allosterically activating glucokinase, a key regulatory enzyme in glucose metabolism. The activation of glucokinase by this compound initiates distinct signaling cascades in pancreatic β-cells and hepatocytes.

Pancreatic β-Cell Signaling

In pancreatic β-cells, glucokinase acts as the primary glucose sensor. By enhancing the activity of glucokinase, this compound lowers the threshold for glucose-stimulated insulin secretion.

pancreatic_beta_cell_signaling cluster_extracellular Extracellular cluster_cell Pancreatic β-Cell Glucose_ext Blood Glucose GLUT2 GLUT2 Transporter Glucose_int Intracellular Glucose GLUT2->Glucose_int GK Glucokinase (GK) Glucose_int->GK Substrate G6P Glucose-6-Phosphate (G6P) GK->G6P Phosphorylation GKA71 This compound GKA71->GK Allosteric Activation Glycolysis Glycolysis G6P->Glycolysis ATP Increased ATP/ADP Ratio Glycolysis->ATP KATP KATP Channel Closure ATP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel Opening Depolarization->Ca_channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Insulin_secretion Insulin Vesicle Exocytosis Ca_influx->Insulin_secretion

Caption: this compound enhances glucose-stimulated insulin secretion in pancreatic β-cells.
Hepatic Signaling

In the liver, glucokinase plays a crucial role in postprandial glucose uptake and conversion to glycogen. This compound enhances these processes, contributing to the overall reduction in blood glucose levels.

hepatic_signaling cluster_extracellular Sinusoidal Blood cluster_cell Hepatocyte Glucose_ext Blood Glucose GLUT2 GLUT2 Transporter Glucose_int Intracellular Glucose GLUT2->Glucose_int GK Glucokinase (GK) Glucose_int->GK Substrate G6P Glucose-6-Phosphate (G6P) GK->G6P Phosphorylation GKA71 This compound GKA71->GK Allosteric Activation Glycogen_Synthase Glycogen Synthase (Active) G6P->Glycogen_Synthase Allosteric Activation Glycolysis Glycolysis G6P->Glycolysis Glycogen Glycogen Synthesis Glycogen_Synthase->Glycogen

Caption: this compound promotes hepatic glucose uptake and glycogen synthesis.

Experimental Protocols

The following sections outline the general methodologies used to characterize the pharmacodynamics of glucokinase activators like this compound.

In Vitro Glucokinase Activation Assay

Objective: To determine the potency (EC50) and efficacy (Vmax) of a GKA in activating the glucokinase enzyme.

Principle: A coupled enzymatic assay is commonly used. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The rate of NADPH formation is monitored spectrophotometrically or fluorometrically and is proportional to the glucokinase activity.

Typical Protocol:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing HEPES, KCl, MgCl2, DTT, and ATP.

  • Enzyme and Substrate Addition: Recombinant human glucokinase, G6PDH, NADP+, and a fixed concentration of glucose (e.g., a concentration around the S0.5 of the enzyme) are added to the wells of a microplate.

  • Compound Addition: this compound or other test compounds are added at various concentrations.

  • Initiation and Measurement: The reaction is initiated by the addition of ATP. The increase in absorbance or fluorescence due to NADPH formation is measured over time using a plate reader.

  • Data Analysis: The initial reaction rates are calculated. The EC50 is determined by plotting the reaction rates against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve. Vmax is determined from the maximal velocity of the reaction in the presence of saturating concentrations of the activator.

in_vitro_assay_workflow Add_Compound Add this compound at Varying Concentrations Initiate_Reaction Initiate with ATP Add_Compound->Initiate_Reaction Measure Monitor NADPH Production (Spectrophotometry/Fluorometry) Initiate_Reaction->Measure Analyze Calculate Reaction Rates and Determine EC50/Vmax Measure->Analyze

Caption: Workflow for a typical in vitro glucokinase activation assay.
In Vivo Efficacy Studies in Diabetic Animal Models

Objective: To evaluate the glucose-lowering efficacy and long-term effects of a GKA in a relevant animal model of T2DM.

Animal Model: The gkwt/del mouse on a high-fat diet is a relevant model, as these mice exhibit hyperglycemia and mimic aspects of human T2DM.

Typical Protocol:

  • Animal Acclimatization and Diet: Mice are acclimatized and fed a high-fat diet to induce a diabetic phenotype.

  • Compound Administration: this compound is administered orally, often mixed in the diet to ensure chronic exposure. Different dose groups are included.

  • Monitoring:

    • Blood Glucose: Regularly monitored from tail vein blood samples using a glucometer.

    • Body Weight: Measured weekly.

    • HbA1c: Measured at the beginning and end of the study to assess long-term glycemic control.

    • Plasma and Hepatic Lipids: Measured at the end of the study from terminal blood and liver samples.

  • Data Analysis: Statistical analysis is performed to compare the treated groups with the control group.

in_vivo_study_workflow Treatment Chronic Oral Administration of this compound (in diet at different doses) Monitoring Regular Monitoring: - Blood Glucose - Body Weight - HbA1c - Lipids Treatment->Monitoring Endpoint Terminal Sample Collection (Blood, Liver) Monitoring->Endpoint Analysis Statistical Analysis of Pharmacodynamic Endpoints Endpoint->Analysis

Caption: Workflow for an in vivo efficacy study of a glucokinase activator.

Conclusion

This compound is a glucokinase activator with demonstrated in vivo efficacy in a preclinical model of type 2 diabetes. Its mechanism of action, centered on the allosteric activation of glucokinase in the pancreas and liver, leads to improved glucose homeostasis. While specific in vitro kinetic data for this compound is not publicly available, the general principles of glucokinase activation and the methodologies for its characterization are well-established. The sustained glucose-lowering effects of this compound in long-term studies, without adverse effects on lipids, highlight the therapeutic potential of this compound and the broader class of glucokinase activators. Further research to fully elucidate its in vitro pharmacodynamic profile would provide a more complete understanding of its mechanism of action.

Investigating the Tissue-Specific Effects of GKA-71: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the tissue-specific effects of GKA-71, a potent and orally active glucokinase activator (GKA). Glucokinase (GK) plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the primary glucose metabolic enzyme in the liver.[1] this compound allosterically activates GK, leading to enhanced glucose sensing and metabolism in key tissues, thereby offering a promising therapeutic approach for type 2 diabetes.

While specific preclinical data for this compound is not extensively available in the public domain, this guide synthesizes the known mechanisms of glucokinase activation and presents representative data from studies on similar GKAs to illustrate the anticipated tissue-specific effects. The information herein is intended to provide a comprehensive framework for researchers investigating this compound or other compounds in this class.

Core Mechanism of Action

Glucokinase activators like this compound bind to an allosteric site on the GK enzyme, distinct from the glucose-binding site. This binding induces a conformational change that increases the enzyme's affinity for glucose and enhances its maximal catalytic rate (Vmax).[2] This dual action effectively lowers the threshold for glucose-stimulated insulin secretion in the pancreas and increases glucose uptake and metabolism in the liver.

Tissue-Specific Effects: Pancreas

In pancreatic β-cells, GK is the rate-limiting step in glucose-stimulated insulin secretion (GSIS). By activating GK, this compound is expected to enhance the sensitivity of β-cells to ambient glucose levels, leading to a more robust insulin release in response to hyperglycemia.

Quantitative Data: Pancreatic Function

The following table summarizes the effects of a representative glucokinase activator on pancreatic function in an animal model of type 2 diabetes.

ParameterVehicle ControlGlucokinase ActivatorFold Change
Glucose-Stimulated Insulin Secretion (GSIS) at 10 mM Glucose (ng/islet/h) 1.5 ± 0.24.5 ± 0.53.0
EC50 for Glucose in Insulin Secretion (mM) 8.2 ± 0.45.1 ± 0.3-
β-cell Proliferation (% of Ki67-positive cells) 0.8 ± 0.11.5 ± 0.21.9
β-cell Apoptosis (% of TUNEL-positive cells) 2.5 ± 0.31.2 ± 0.20.5

Data are presented as mean ± SEM and are representative of findings for potent glucokinase activators in preclinical models.

Signaling Pathway in Pancreatic β-Cells

Activation of glucokinase by this compound in pancreatic β-cells initiates a cascade of events leading to insulin secretion. The following diagram illustrates this pathway.

pancreatic_pathway cluster_extracellular Extracellular cluster_cell Pancreatic β-cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Enters cell GK Glucokinase GLUT2->GK Glucose GKA71 This compound GKA71->GK Activates G6P Glucose-6-P GK->G6P Phosphorylates Metabolism Glycolysis & Oxidative Phosphorylation G6P->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP K-ATP Channel (Closure) ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel (Opening) Depolarization->Ca_channel Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Insulin_vesicle Insulin Vesicle Ca_ion->Insulin_vesicle Triggers Exocytosis Insulin_secretion Insulin Secretion Insulin_vesicle->Insulin_secretion

This compound signaling in pancreatic β-cells.

Tissue-Specific Effects: Liver

In the liver, glucokinase is the primary enzyme for glucose uptake and metabolism, particularly in the postprandial state. It is regulated by the glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus at low glucose concentrations. Glucokinase activators can promote the dissociation of GK from GKRP, leading to increased cytoplasmic GK activity. This results in enhanced glycogen synthesis and glycolysis, and a reduction in hepatic glucose output.

Quantitative Data: Hepatic Function

The following table summarizes the effects of a representative glucokinase activator on hepatic metabolic parameters in a diet-induced obese mouse model.

ParameterVehicle ControlGlucokinase Activator% Change
Hepatic Glycogen Content (mg/g liver) 35 ± 470 ± 6+100%
Hepatic Triglyceride Content (mg/g liver) 15 ± 218 ± 3+20% (non-significant)
Hepatic Glucose Production (mg/kg/min) 12 ± 1.56 ± 1-50%
Plasma Triglycerides (mg/dL) 120 ± 10115 ± 12-4% (non-significant)

Data are presented as mean ± SEM. Chronic treatment with some GKAs has been associated with an increase in hepatic triglycerides in some studies, a factor that requires careful monitoring in drug development.[2]

Signaling Pathway in Hepatocytes

The activation of glucokinase by this compound in hepatocytes enhances glucose disposal through multiple pathways, as depicted in the diagram below.

hepatic_pathway cluster_extracellular Sinusoidal Blood cluster_cell Hepatocyte Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Enters cell GK Glucokinase GLUT2->GK Glucose GKA71 This compound GKA71->GK Activates G6P Glucose-6-P GK->G6P Phosphorylates Glycogen_Synth Glycogen Synthesis G6P->Glycogen_Synth Glycolysis Glycolysis G6P->Glycolysis HGP Hepatic Glucose Production G6P->HGP Inhibits Glycogen Glycogen Glycogen_Synth->Glycogen Pyruvate Pyruvate Glycolysis->Pyruvate

This compound signaling in hepatocytes.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the tissue-specific effects of this compound. The following are standard protocols for key experiments.

Oral Glucose Tolerance Test (OGTT) in Rodents

This protocol assesses the in vivo efficacy of this compound in improving glucose disposal.

  • Animal Model: Male Zucker Diabetic Fatty (ZDF) rats or diet-induced obese C57BL/6J mice are commonly used models of type 2 diabetes.

  • Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.

  • Dosing: this compound or vehicle is administered orally via gavage at a predetermined time (e.g., 60 minutes) before the glucose challenge.

  • Fasting: Animals are fasted overnight (approximately 16 hours) with free access to water.

  • Baseline Blood Sample: A baseline blood sample is collected from the tail vein (t=0).

  • Glucose Challenge: A 2 g/kg body weight solution of D-glucose is administered orally.

  • Blood Sampling: Blood samples are collected at 15, 30, 60, and 120 minutes post-glucose administration.

  • Glucose Measurement: Blood glucose concentrations are measured immediately using a glucometer.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to determine the overall effect on glucose tolerance.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets

This assay evaluates the direct effect of this compound on pancreatic β-cell function.

  • Islet Isolation: Pancreatic islets are isolated from rodents by collagenase digestion of the pancreas followed by density gradient centrifugation.

  • Islet Culture: Isolated islets are cultured overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Pre-incubation: Batches of size-matched islets (e.g., 10 islets per well) are pre-incubated for 1-2 hours in Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).

  • Stimulation: The pre-incubation buffer is replaced with KRB buffer containing low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of this compound.

  • Incubation: Islets are incubated for 1 hour at 37°C.

  • Supernatant Collection: The supernatant is collected for insulin measurement.

  • Insulin Quantification: Insulin concentration in the supernatant is determined using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Normalization: Insulin secretion can be normalized to the total insulin content of the islets (measured after cell lysis) or to the number of islets.

Measurement of Hepatic Triglyceride and Glycogen Content

This protocol quantifies the impact of this compound on hepatic lipid and carbohydrate storage.

  • Tissue Collection: Following chronic treatment with this compound or vehicle, animals are euthanized, and the liver is rapidly excised, weighed, and snap-frozen in liquid nitrogen.

  • Glycogen Measurement:

    • A portion of the frozen liver is homogenized in a potassium hydroxide solution.

    • The homogenate is boiled to hydrolyze glycogen to glucose.

    • Glucose concentration is measured using a glucose oxidase assay kit.

    • Glycogen content is expressed as mg of glucose per gram of liver tissue.

  • Triglyceride Measurement:

    • Lipids are extracted from a portion of the frozen liver using a chloroform:methanol (2:1) solution.

    • The lipid extract is dried and resuspended in a suitable solvent.

    • Triglyceride content is quantified using a colorimetric assay kit.

    • Triglyceride content is expressed as mg of triglyceride per gram of liver tissue.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the tissue-specific effects of a novel glucokinase activator like this compound.

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Efficacy & Safety cluster_ex_vivo Ex Vivo Tissue Analysis Enzyme_Assay Enzyme Kinetics Assay (GK activation) GSIS_Assay Isolated Islet GSIS Assay Enzyme_Assay->GSIS_Assay Hepatocyte_Assay Primary Hepatocyte Glucose Uptake Assay GSIS_Assay->Hepatocyte_Assay PK_PD Pharmacokinetics & Pharmacodynamics Hepatocyte_Assay->PK_PD OGTT Oral Glucose Tolerance Test (OGTT) PK_PD->OGTT Chronic_Study Chronic Dosing Study (e.g., 4 weeks) OGTT->Chronic_Study Pancreas_Histology Pancreas Histology (β-cell mass, proliferation, apoptosis) Chronic_Study->Pancreas_Histology Liver_Analysis Liver Analysis (Triglycerides, Glycogen) Chronic_Study->Liver_Analysis

A representative experimental workflow for this compound.

Conclusion

This compound, as a glucokinase activator, holds significant potential for the treatment of type 2 diabetes by targeting the core pathophysiological defects in glucose sensing and metabolism in the pancreas and liver. The data from representative GKAs demonstrate a robust glucose-lowering effect, driven by enhanced insulin secretion and increased hepatic glucose disposal. The experimental protocols and workflows outlined in this guide provide a comprehensive framework for the continued investigation of this compound and other molecules in this promising therapeutic class. Further studies are warranted to fully elucidate the long-term efficacy and safety profile of this compound, particularly concerning its effects on hepatic lipid metabolism.

References

Methodological & Application

Application Note: Cell-Based Glucose Uptake Assay Using GKA-71

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[1][2][3] In these cells, GK catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P), the first and rate-limiting step in glycolysis and glycogen synthesis.[2][4] This action is essential for glucose-stimulated insulin secretion (GSIS) from the pancreas and glucose disposal in the liver. Unlike other hexokinases, GK has a lower affinity for glucose and is not inhibited by its product, G6P, allowing it to respond dynamically to physiological changes in blood glucose levels.

Glucokinase activators (GKAs) are small molecules that bind to an allosteric site on the GK enzyme, increasing its affinity for glucose and/or its maximal catalytic rate (Vmax). GKA-71 is a potent GKA that enhances the activity of glucokinase, thereby promoting glucose uptake and metabolism in cells. This makes this compound a valuable tool for studying glucose metabolism and a potential therapeutic agent for type 2 diabetes.

This application note provides a detailed protocol for a non-radioactive, cell-based glucose uptake assay using this compound and a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG). 2-NBDG is transported into cells via glucose transporters (GLUTs). Once inside, it is phosphorylated and accumulates, providing a fluorescent signal proportional to the rate of glucose uptake. This assay allows for the quantitative assessment of this compound's effect on glucose transport in living cells.

Signaling Pathway of Glucokinase Activation

This compound enhances glucose uptake by allosterically activating glucokinase. This activation increases the rate of glucose phosphorylation, which maintains a low intracellular glucose concentration, thereby driving the continuous transport of glucose into the cell through GLUT transporters.

GKA71_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space Ext_Glucose Glucose GLUT GLUT Transporter Ext_Glucose->GLUT Transport Int_Glucose Glucose GLUT->Int_Glucose GK Glucokinase (GK) Int_Glucose->GK Phosphorylation G6P Glucose-6-Phosphate (Trapped) GK->G6P GKA71 This compound GKA71->GK Allosteric Activation Metabolism Glycolysis / Glycogen Synthesis G6P->Metabolism GKA71_Workflow cluster_prep Day 1: Cell Seeding cluster_assay Day 2: Assay Execution cluster_analysis Day 2: Data Acquisition A 1. Culture HepG2 or INS-1 cells B 2. Seed cells in a 96-well plate (e.g., 2 x 10^4 cells/well) A->B C 3. Incubate overnight (37°C, 5% CO2) B->C D 4. Wash cells with PBS E 5. Starve cells in glucose-free DMEM (1-2 hours) D->E F 6. Pre-treat with this compound dilutions (in glucose-free DMEM for 30 min) E->F G 7. Add 2-NBDG (final conc. 100 µM) and incubate (30-60 min) F->G H 8. Wash cells with ice-cold PBS to stop uptake G->H I 9. Add PBS or lysis buffer to wells J 10. Measure fluorescence (Ex/Em = 485/535 nm) I->J K 11. Analyze data and plot dose-response curve J->K

References

Application Notes and Protocols: Experimental Dosage of GKA-71 in Rodent Models of Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of GKA-71, a glucokinase activator, in rodent models of diabetes. This document details protocols for both chronic and acute administration, summarizes key quantitative data from preclinical studies, and illustrates the underlying signaling pathways.

Introduction to this compound

This compound is a small molecule glucokinase (GK) activator that has been investigated for its potential as a therapeutic agent for type 2 diabetes. Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in glucose homeostasis. In pancreatic β-cells, GK is the rate-limiting enzyme for glucose metabolism, which in turn regulates insulin secretion. In the liver, GK facilitates the conversion of glucose to glucose-6-phosphate, promoting glycogen synthesis and glycolysis, thereby reducing hepatic glucose output. Glucokinase activators like this compound allosterically bind to the enzyme, increasing its affinity for glucose and enhancing its catalytic activity. This dual action on the pancreas and liver makes GK activators a promising class of drugs for glycemic control.

Quantitative Data from Rodent Studies

The following tables summarize the reported effects of chronic this compound administration in a genetic mouse model of type 2 diabetes.

Animal Model: gk

wt/del^{\text{wt/del}}wt/del
mice on a high-fat (HF) diet. This model exhibits characteristics of diet-induced insulin resistance.

Table 1: Effect of Chronic this compound Administration on Blood Glucose and HbA1c [1]

Dosage (in diet)Mean Blood Glucose Reduction (vs. control)Final %HbA1c Reduction (vs. control)
2.5 mg·kg⁻¹·day⁻¹2.4 ± 0.3 mMStatistically Significant
5 mg·kg⁻¹·day⁻¹3.2 ± 0.3 mMStatistically Significant

Table 2: Effect of Chronic this compound Administration on Body Weight and Lipids [1]

Dosage (in diet)Effect on Body Weight GainEffect on Plasma Cholesterol and Triglycerides
2.5 mg·kg⁻¹·day⁻¹No significant effectNo significant effect
5 mg·kg⁻¹·day⁻¹Downward trend after 41 weeksNo significant effect

Experimental Protocols

Chronic Administration of this compound in Diet-Induced Diabetic Mice

This protocol is based on a long-term efficacy study of this compound.

Objective: To assess the long-term effects of this compound on glycemic control and other metabolic parameters in a diet-induced model of type 2 diabetes.

Animal Model: gk

wt/del^{\text{wt/del}}wt/del
mice placed on a high-fat diet to induce insulin resistance.

Materials:

  • This compound

  • High-fat diet (HF diet)

  • Standard chow

  • Apparatus for blood glucose measurement (glucometer)

  • Equipment for blood collection for HbA1c and lipid analysis

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the start of the experiment.

  • Induction of Diabetes: Place mice on a high-fat diet to induce obesity and insulin resistance. Monitor body weight and blood glucose regularly.

  • Group Allocation: Once hyperglycemia is established, randomly assign mice to the following groups:

    • Control Group: HF diet without this compound.

    • This compound Low Dose Group: HF diet supplemented with this compound to achieve a daily dose of 2.5 mg·kg⁻¹.

    • This compound High Dose Group: HF diet supplemented with this compound to achieve a daily dose of 5 mg·kg⁻¹.

  • Drug Administration: Provide the respective diets to the animals for the duration of the study (e.g., up to 49 weeks). Ensure ad libitum access to food and water.[1]

  • Monitoring:

    • Blood Glucose: Measure blood glucose levels weekly from a tail snip.

    • Body Weight: Record body weight weekly.

    • HbA1c: At the end of the study, collect blood to measure glycated hemoglobin (HbA1c) levels.

    • Plasma Lipids: At termination, collect plasma to measure cholesterol and triglyceride concentrations.

  • Oral Glucose Tolerance Test (OGTT): Towards the end of the study, an OGTT can be performed to assess glucose disposal (see protocol 3.3). In the described study, an OGTT was performed at week 49 after a 4-hour fast.[1]

Induction of Diabetes with Streptozotocin (STZ) - General Protocol

This is a general protocol for creating a chemically-induced model of type 1 or type 2 diabetes. The specific dosage of this compound for this model has not been reported in the searched literature and would need to be determined empirically.

Objective: To induce diabetes in rodents using streptozotocin for subsequent testing of anti-diabetic compounds.

Materials:

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), ice-cold

  • Nicotinamide (for type 2 diabetes model)

  • Saline

  • Glucometer and test strips

Procedure for Type 1 Diabetes Model (High-Dose STZ):

  • Fast rodents overnight.

  • Prepare a fresh solution of STZ in ice-cold citrate buffer.

  • Administer a single high dose of STZ (e.g., 100-200 mg/kg for mice, 50-65 mg/kg for rats) via intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Return animals to their cages with free access to food and water. To prevent initial hypoglycemia, provide a 5% sucrose solution in the drinking water for the first 24 hours.

  • Monitor blood glucose levels 48-72 hours post-injection and then periodically. Diabetes is typically confirmed when fasting blood glucose is consistently elevated (e.g., >250 mg/dL).

Procedure for Type 2 Diabetes Model (High-Fat Diet and Low-Dose STZ):

  • Feed rodents a high-fat diet for several weeks to induce insulin resistance.

  • After the period on the high-fat diet, administer a single low dose of STZ (e.g., 35 mg/kg, i.p.) to induce partial β-cell dysfunction.[2]

  • Alternatively, for a non-obese type 2 model, administer nicotinamide (e.g., 230 mg/kg, i.p.) 15 minutes before a moderate dose of STZ (e.g., 65 mg/kg, i.p.) to protect some β-cells from complete destruction.

  • Monitor blood glucose to confirm the development of stable hyperglycemia.

Acute this compound Administration for Oral Glucose Tolerance Test (OGTT)

This protocol describes a general procedure for an OGTT. The specific acute dose of this compound should be determined based on pharmacokinetic data (if available) or pilot studies. Based on chronic studies, a starting dose in the range of 5-10 mg/kg could be considered.

Objective: To evaluate the effect of an acute dose of this compound on glucose tolerance.

Materials:

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Glucose solution (e.g., 20% in water)

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection supplies

Procedure:

  • Fasting: Fast rodents overnight (for rats) or for 6 hours (for mice). Ensure free access to water.

  • Baseline Blood Glucose: At time t=0, take a baseline blood sample from the tail vein to measure blood glucose.

  • This compound Administration: Immediately after the baseline blood sample, administer this compound or vehicle via oral gavage. A typical administration time is 30 minutes before the glucose challenge.

  • Glucose Challenge: At a defined time after this compound administration (e.g., t=30 minutes), administer a glucose solution (typically 2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.

  • Data Analysis: Plot the blood glucose concentration over time for each group. The Area Under the Curve (AUC) can be calculated to quantify the glucose excursion.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Pancreatic β-Cells

Activation of glucokinase by this compound in pancreatic β-cells enhances glucose sensing and stimulates insulin secretion through a well-defined pathway.

GKA71_Pancreas_Pathway cluster_Extracellular Extracellular cluster_Cell Pancreatic β-Cell Blood Glucose Blood Glucose GLUT2 GLUT2 Blood Glucose->GLUT2 Enters cell Glucose Glucose GLUT2->Glucose GK Glucokinase (GK) Glucose->GK GKA71 This compound GKA71->GK Activates G6P Glucose-6-Phosphate GK->G6P Phosphorylates Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP KATP KATP Channel (Closes) ATP_ADP->KATP Inhibits Depolarization Membrane Depolarization KATP->Depolarization Ca_Channel Voltage-gated Ca²⁺ Channel (Opens) Depolarization->Ca_Channel Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis

Caption: this compound signaling in pancreatic β-cells.

This compound Mechanism of Action in Hepatocytes

In the liver, this compound activation of glucokinase promotes glucose uptake and storage as glycogen, while suppressing glucose production.

GKA71_Liver_Pathway cluster_Extracellular Extracellular cluster_Cell Hepatocyte Blood Glucose Blood Glucose GLUT2 GLUT2 Blood Glucose->GLUT2 Enters cell Glucose Glucose GLUT2->Glucose GK Glucokinase (GK) Glucose->GK GKA71 This compound GKA71->GK Activates G6P ↑ Glucose-6-Phosphate GK->G6P Phosphorylates Glycogen_Synth ↑ Glycogen Synthesis G6P->Glycogen_Synth Glycolysis ↑ Glycolysis G6P->Glycolysis Gluconeogenesis ↓ Gluconeogenesis (Glucose Production) G6P->Gluconeogenesis Allosteric Inhibition GKA71_Workflow cluster_Model Model Selection & Induction cluster_Dosing Dosing Regimen cluster_Endpoints Endpoint Analysis Model_Selection Select Rodent Model (e.g., STZ-induced, db/db, ZDF, HF-diet) Induction Induce/Confirm Diabetic Phenotype Model_Selection->Induction Acute Acute Dosing (e.g., single oral gavage for OGTT) Induction->Acute Chronic Chronic Dosing (e.g., formulated in diet, daily gavage) Induction->Chronic Glycemic Glycemic Control (Blood Glucose, HbA1c, OGTT) Acute->Glycemic Chronic->Glycemic Metabolic Metabolic Parameters (Body Weight, Lipids, Insulin) Chronic->Metabolic Histo Histopathology (Pancreas, Liver) Chronic->Histo

References

Application Notes and Protocols for GKA-71 (GKA50) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of GKA-71 (also known as GKA50) stock solutions for use in cell culture experiments. This compound is a potent, small-molecule activator of glucokinase (GK), a key enzyme in glucose metabolism. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

Compound Information and Properties

This compound (GKA50) is a well-characterized glucokinase activator with demonstrated effects on insulin secretion and cell proliferation. A summary of its key properties is presented below.

PropertyValueReference
Molecular Weight 464.51 g/mol [1]
Formula C26H28N2O6[1]
CAS Number 851884-87-2[1]
Biological Activity Potent glucokinase activator (EC50 = 33 nM)[1][2]
Solubility Soluble in DMSO (46.45 mg/mL or 100 mM)

Preparation of this compound Stock Solution

Proper preparation and storage of the this compound stock solution are essential to maintain its stability and activity. The following protocol outlines the recommended procedure.

Materials:
  • This compound (GKA50) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional, for enhancing dissolution)

  • Warming block or water bath (optional)

Protocol:
  • Determine the Desired Stock Concentration: A common high-concentration stock is 10 mM or 50 mM. This allows for small volumes to be added to cell culture media, minimizing the final DMSO concentration.

  • Calculate the Required Mass of this compound: Use the following formula to calculate the mass of this compound needed: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000

  • Weighing this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution in DMSO:

    • Add the appropriate volume of sterile DMSO to the tube containing the this compound powder.

    • Vortex the solution thoroughly to dissolve the compound.

    • If the compound does not fully dissolve, brief warming and sonication may be required. Use of an ultrasonic bath and warming can aid in the dissolution of this compound in DMSO.

  • Sterilization: As this compound is dissolved in DMSO, which is a solvent that can pass through many filter types, filtration of the final stock solution is generally not recommended as it may lead to loss of compound. Ensure that the DMSO used is sterile and all handling is performed under aseptic conditions in a laminar flow hood.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Stock Solution Preparation Table:

The following table provides quick calculations for preparing common stock concentrations of this compound.

Desired Stock ConcentrationVolume of DMSO for 1 mg this compoundVolume of DMSO for 5 mg this compoundVolume of DMSO for 10 mg this compound
1 mM 2.15 mL10.76 mL21.53 mL
5 mM 0.43 mL2.15 mL4.31 mL
10 mM 0.22 mL1.08 mL2.15 mL
50 mM 0.04 mL0.22 mL0.43 mL

Data derived from product information with a molecular weight of 464.51 g/mol .

Use in Cell Culture

When using the this compound stock solution in cell culture experiments, it is crucial to dilute it to the desired final working concentration in the cell culture medium.

Protocol for Dilution:
  • Thaw the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Prepare Intermediate Dilutions (if necessary): Depending on the final desired concentration, it may be necessary to perform one or more serial dilutions of the stock solution in sterile cell culture medium.

  • Add to Cell Culture: Add the appropriate volume of the this compound solution to the cell culture medium to achieve the final working concentration. Ensure thorough mixing.

  • Control Group: For the vehicle control, add the same volume of DMSO to the cell culture medium as was used for the this compound treated group. This is critical to account for any effects of the solvent on the cells.

Recommended Working Concentrations:

The optimal working concentration of this compound will vary depending on the cell type and the specific experimental endpoint. However, published data provides a starting point. For example, in INS-1 cells, this compound has been shown to enhance cell proliferation with an EC50 value between 1 to 2 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Signaling Pathway and Experimental Workflow

Mechanism of Action

This compound acts as a glucokinase activator. Glucokinase plays a central role in glucose sensing in pancreatic β-cells and hepatocytes, leading to insulin secretion and glucose metabolism, respectively. Activation of glucokinase by this compound enhances these downstream effects.

GKA71_Signaling_Pathway cluster_cell Pancreatic β-cell GKA71 This compound GK Glucokinase (GK) GKA71->GK G6P Glucose-6-Phosphate GK->G6P Glucose Glucose Glucose->GK Metabolism Increased Glycolysis & ATP/ADP Ratio G6P->Metabolism Insulin Insulin Secretion Metabolism->Insulin

Caption: this compound signaling pathway in pancreatic β-cells.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in preparing a this compound stock solution for cell culture applications.

GKA71_Workflow start Start: Obtain this compound Powder weigh Weigh this compound Powder start->weigh dissolve Dissolve in Sterile DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -20°C or -80°C aliquot->store end_step Ready for Cell Culture Use store->end_step

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols: Measuring the Effect of GKA-71 on the ATP/ADP Ratio In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for measuring the in vitro effects of GKA-71, a glucokinase activator, on the cellular ATP/ADP ratio. Glucokinase (GK) is a key enzyme in glucose metabolism, and its activation is expected to influence cellular energy homeostasis.[1][2][3][4] The ATP/ADP ratio is a critical indicator of the energetic state of a cell and is used to assess metabolic activity, cell viability, and proliferation.[5] This application note describes the use of a bioluminescence-based assay to quantify changes in the ATP/ADP ratio in cultured cells following treatment with this compound.

Introduction

Glucokinase (GK) acts as a glucose sensor in various cells, including pancreatic β-cells and hepatocytes, by catalyzing the phosphorylation of glucose to glucose-6-phosphate. This is the rate-limiting step in glycolysis. Glucokinase activators (GKAs) are small molecules that allosterically activate GK, leading to an increased rate of glucose metabolism. This compound is a specific type of GKA. By enhancing glycolysis and subsequent oxidative phosphorylation, GKAs are expected to increase the production of adenosine triphosphate (ATP).

The ratio of ATP to adenosine diphosphate (ADP) is a fundamental parameter of cellular bioenergetics. A high ATP/ADP ratio indicates a high energy state, characteristic of proliferating and metabolically active cells, while a low ratio is associated with apoptosis, necrosis, or metabolic stress. Therefore, measuring the ATP/ADP ratio is a direct way to assess the functional consequences of this compound activity on cellular energy metabolism.

This protocol details a bioluminescent method for the sequential quantification of ATP and ADP in the same sample, allowing for the calculation of the ATP/ADP ratio. The assay is based on the ATP-dependent light-generating reaction of luciferase.

Signaling Pathway of Glucokinase Activation

The activation of glucokinase by this compound is expected to increase the rate of glycolysis, leading to a higher rate of ATP production through both glycolysis and oxidative phosphorylation.

GKA71_Pathway cluster_cell Cell cluster_mito Mitochondrion Glucose_in Glucose (extracellular) Glucose_cell Glucose (intracellular) Glucose_in->Glucose_cell Transport G6P Glucose-6-Phosphate Glucose_cell->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate OXPHOS Oxidative Phosphorylation Pyruvate->OXPHOS ATP ATP OXPHOS->ATP ADP ADP ATP->ADP Cellular Processes (Energy Consumption) Ratio Increased ATP/ADP Ratio ADP->ATP Regeneration Glucokinase Glucokinase GKA71 This compound GKA71->Glucokinase Activates

Caption: this compound activation of glucokinase enhances glucose metabolism.

Experimental Protocols

Two primary methods for measuring the ATP/ADP ratio are presented: a bioluminescence-based assay and a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The bioluminescence assay is suitable for high-throughput screening, while RP-HPLC provides a more detailed quantification of ATP, ADP, and AMP.

Protocol 1: Bioluminescence-Based ATP/ADP Ratio Assay

This protocol is adapted from commercially available kits and provides a rapid and sensitive measurement of ATP and ADP. The principle involves a two-step process: first, ATP is measured using a luciferase reaction. Then, ADP is converted to ATP, and the total ATP is measured. The initial ADP level is calculated by subtracting the initial ATP from the total ATP.

Materials and Reagents:

  • Cell line of interest (e.g., HepG2, INS-1)

  • Cell culture medium and supplements

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Opaque-walled 96-well or 384-well microplates suitable for luminescence measurements

  • ADP/ATP Ratio Assay Kit (containing ATP standards, ADP standards, luciferase, luciferin substrate, and enzymes for ADP to ATP conversion)

  • Luminometer

Experimental Workflow:

Caption: Workflow for the bioluminescent ATP/ADP ratio assay.

Procedure:

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at a density optimized for your cell line (e.g., 1 x 10⁴ to 5 x 10⁴ cells per well).

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium. Also, prepare a vehicle control.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound or the vehicle control.

    • Incubate for the desired treatment period (e.g., 1, 6, 12, or 24 hours).

  • ATP Measurement:

    • Equilibrate the plate and the assay reagents to room temperature.

    • According to the kit manufacturer's instructions, add the ATP reagent, which lyses the cells and provides the substrate for the luciferase reaction, to each well.

    • Incubate for the recommended time (e.g., 10 minutes) to stabilize the luminescent signal.

    • Measure the luminescence (RLU A) using a plate reader. This value corresponds to the intracellular ATP concentration.

  • ADP Measurement:

    • Following the first reading, add the ADP conversion reagent to each well. This reagent contains enzymes that convert ADP to ATP.

    • Incubate for the recommended time (e.g., 2 minutes).

    • Measure the luminescence again (RLU B). This value corresponds to the total ATP (initial ATP + ATP converted from ADP).

  • Data Analysis:

    • Create standard curves for ATP and ADP using the provided standards.

    • Calculate the concentration of ATP based on RLU A and the ATP standard curve.

    • Calculate the concentration of total ATP based on RLU B and the ATP standard curve.

    • Calculate the ADP concentration: [ADP] = [Total ATP] - [Initial ATP].

    • Calculate the ATP/ADP ratio for each condition.

Protocol 2: RP-HPLC Method for Adenine Nucleotide Quantification

This method allows for the simultaneous measurement of ATP, ADP, and AMP, providing a more comprehensive view of the cellular energy charge.

Materials and Reagents:

  • Cell line and culture reagents

  • This compound and vehicle control

  • 100 mm culture dishes

  • Extraction Buffer: 0.3 M perchloric acid (HClO₄), 1 mM EDTA.

  • Neutralization Buffer: 2 M KOH, 0.5 M MOPS

  • RP-HPLC system with a C18 column

  • Mobile Phase: e.g., 100 mM potassium phosphate buffer (pH 6.5) with a methanol gradient.

  • ATP, ADP, and AMP standards

Procedure:

  • Cell Culture and Treatment:

    • Plate approximately 1 x 10⁶ cells in a 100 mm dish and allow them to recover for 24 hours.

    • Treat the cells with this compound or vehicle control for the desired duration.

  • Sample Preparation (Extraction):

    • Quickly wash the cells with ice-cold PBS.

    • Immediately add 500 µL of ice-cold Extraction Buffer to the plate and scrape the cells.

    • Transfer the cell lysate to a microfuge tube and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant (the acid extract).

  • Neutralization:

    • Neutralize the supernatant by adding Neutralization Buffer dropwise until the pH is between 6 and 8.

    • Centrifuge again to pellet the potassium perchlorate precipitate.

    • The resulting supernatant contains the adenine nucleotides.

  • HPLC Analysis:

    • Inject the sample into the HPLC system.

    • Separate the nucleotides using a C18 column and a suitable mobile phase gradient.

    • Detect the nucleotides using a UV detector at 254 nm.

    • Quantify the amounts of ATP, ADP, and AMP by comparing the peak areas to those of the standards.

  • Data Analysis:

    • Normalize the nucleotide concentrations to the total protein content of a parallel plate.

    • Calculate the ATP/ADP ratio.

Data Presentation

The quantitative data should be summarized in a clear and structured table. Below is a hypothetical example of data obtained from the bioluminescence assay.

Table 1: Effect of this compound on ATP/ADP Ratio in HepG2 Cells

This compound Conc. (µM)RLU A (ATP)RLU B (Total ATP)[ATP] (µM)[ADP] (µM)ATP/ADP Ratio
0 (Vehicle)150,000165,0001.500.1510.0
0.1160,000178,0001.600.188.9
1200,000218,0002.000.1811.1
10250,000265,0002.500.1516.7
100280,000290,0002.800.1028.0

Data are for illustrative purposes only.

Logical Relationship Diagram

The expected outcome of this compound treatment is an increase in the ATP/ADP ratio, driven by the activation of glucokinase.

Logical_Relationship A Increase in This compound Concentration B Increased Glucokinase Activity A->B C Increased Glycolytic Flux B->C D Increased ATP Production Rate C->D E Higher Cellular ATP/ADP Ratio D->E

Caption: Expected logical cascade of this compound's effect on the ATP/ADP ratio.

Troubleshooting

IssuePossible CauseSolution
High variability between replicates Inconsistent cell numbers, pipetting errors, edge effects on the plate.Ensure uniform cell seeding, use calibrated pipettes, avoid using the outer wells of the plate.
Low luminescent signal Low cell number, inactive reagents, incorrect instrument settings.Increase cell seeding density, check reagent expiration dates and storage, optimize luminometer settings (e.g., integration time).
No change in ATP/ADP ratio with this compound treatment Cell line does not express glucokinase, incorrect this compound concentration, insufficient treatment time.Use a cell line known to express glucokinase (e.g., hepatocytes, pancreatic β-cells), perform a dose-response and time-course experiment.
Negative calculated ADP values RLU B is less than RLU A. This can be due to signal decay or pipetting errors.Ensure reagents are at room temperature and that readings are taken promptly after incubation. Review pipetting technique.

References

Application of GKA-71 in High-Throughput Screening for Glucokinase Activators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucokinase (GK), a key enzyme in glucose metabolism, acts as a glucose sensor in pancreatic β-cells and hepatocytes, regulating insulin secretion and hepatic glucose uptake.[1][2][3] This central role in glucose homeostasis makes it a prime therapeutic target for Type 2 Diabetes Mellitus (T2DM).[4] Glucokinase activators (GKAs) are small molecules that allosterically activate GK, leading to increased glucose affinity and maximal enzyme activity.[5] This action enhances glucose-stimulated insulin secretion and promotes hepatic glucose metabolism, ultimately lowering blood glucose levels. High-throughput screening (HTS) has been instrumental in the discovery of novel GKAs. This document provides a detailed protocol for utilizing a representative GKA, here designated GKA-71, as a positive control in a fluorometric HTS assay designed to identify novel GK activators.

Signaling Pathway of Glucokinase Activation

In pancreatic β-cells, glucokinase acts as the primary glucose sensor. An increase in blood glucose leads to a higher rate of glucose phosphorylation by GK, forming glucose-6-phosphate (G6P). This initiates glycolysis, leading to an elevated ATP/ADP ratio. This change in the ATP/ADP ratio closes ATP-sensitive potassium (KATP) channels, causing membrane depolarization. The depolarization opens voltage-gated calcium channels, leading to an influx of Ca2+, which in turn triggers the exocytosis of insulin-containing granules. GKAs amplify this process by increasing the efficiency of GK at any given glucose concentration.

GKA_Signaling_Pathway cluster_blood Bloodstream cluster_cell Pancreatic β-cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Transport GK Glucokinase (GK) GLUT2->GK Glucose G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP KATP KATP Channel (closes) ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_Channel Voltage-gated Ca2+ Channel (opens) Depolarization->Ca_Channel Ca_Influx ↑ Intracellular Ca2+ Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion GKA71 This compound GKA71->GK Allosteric Activation

Caption: Glucokinase signaling pathway in pancreatic β-cells.

High-Throughput Screening Workflow

The HTS workflow is designed for the rapid screening of large compound libraries to identify potential GK activators. The process involves preparation of assay plates with test compounds, addition of the enzyme and substrate, and measurement of the resulting signal. This compound is used as a positive control to ensure assay performance and for data normalization.

HTS_Workflow A Compound Plating (Test Compounds, this compound, DMSO) B Addition of Glucokinase and Coupling Enzymes A->B C Pre-incubation (5-10 min) B->C D Initiation of Reaction (Addition of Glucose, ATP, NADP+) C->D E Kinetic Read (Fluorescence Measurement) D->E F Data Analysis (Normalization, Hit Identification) E->F

Caption: High-throughput screening workflow for GK activators.

Experimental Protocols

Principle of the Assay

This protocol describes a coupled enzymatic assay suitable for HTS. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concomitantly reduces NADP+ to NADPH. The fluorescence of NADPH (Ex/Em = 340/460 nm) is directly proportional to the GK activity.

Materials and Reagents
  • Recombinant human glucokinase

  • This compound (or other reference GKA)

  • D-Glucose

  • Adenosine 5'-triphosphate (ATP)

  • β-Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Magnesium Chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • HEPES buffer

  • DMSO

  • 384-well black, flat-bottom plates

Reagent Preparation
  • Assay Buffer: 50 mM HEPES, pH 7.1, 50 mM KCl, 5 mM MgCl₂, 2 mM DTT.

  • Enzyme Mix: Prepare a solution of recombinant human glucokinase and G6PDH in Assay Buffer. The final concentration in the assay should be optimized, for example, 50 nM GK and 1 U/mL G6PDH.

  • Substrate Mix: Prepare a solution of D-Glucose, ATP, and NADP+ in Assay Buffer. Final concentrations in the assay could be, for example, 5 mM Glucose, 1 mM ATP, and 1 mM NADP+.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Test Compound Plates: Serially dilute test compounds in DMSO in separate plates.

HTS Assay Protocol
  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of test compounds, this compound (positive control), or DMSO (negative control) into the wells of a 384-well assay plate.

  • Enzyme Addition: Add 10 µL of the Enzyme Mix to all wells.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow compounds to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of the Substrate Mix to all wells to start the reaction.

  • Fluorescence Measurement: Immediately begin kinetic reading of NADPH fluorescence on a plate reader (e.g., Ex/Em = 340/460 nm) at 1-minute intervals for 30 minutes.

Data Analysis
  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

  • Normalize the data using the negative (DMSO) and positive (this compound) controls: % Activation = [(Rate_compound - Rate_DMSO) / (Rate_GKA71 - Rate_DMSO)] * 100

  • Identify "hits" as compounds that show activation above a certain threshold (e.g., >50% activation).

  • For hit compounds, determine the EC₅₀ (half-maximal effective concentration) from a dose-response curve.

Quantitative Data for Representative GK Activators

The following tables summarize the kinetic parameters for known glucokinase activators, which can be used as a reference for expected values for a potent GKA like this compound.

Table 1: EC₅₀ Values for Representative GK Activators

CompoundEC₅₀ (nM)Glucose Concentration (mM)Reference
AM-2394605
GKA50335
PSN-GK11305

Table 2: Effect of GK Activators on Kinetic Parameters

CompoundFold Activation (Vmax)S₀.₅ (mM) without ActivatorS₀.₅ (mM) with ActivatorReference
AM-2394~1.2~7.5~0.73
RO-2816751.58.62.0

Conclusion

The described HTS assay provides a robust and sensitive method for the identification of novel glucokinase activators. The use of a well-characterized GKA, such as the representative this compound, as a positive control is crucial for assay validation and data interpretation. The detailed protocols and reference data presented herein should serve as a valuable resource for researchers in the field of diabetes drug discovery.

References

GKA-71 Administration for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vivo administration of GKA-71, a glucokinase activator, based on available preclinical research. The protocols and data presented herein are intended to serve as a guide for designing and executing animal studies to evaluate the efficacy and pharmacokinetics of this compound.

Introduction

This compound is a potent activator of glucokinase (GK), a key enzyme in glucose metabolism.[1] Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a crucial role in regulating insulin secretion and glucose homeostasis.[1][2] Activation of GK by compounds like this compound has been investigated as a therapeutic strategy for type 2 diabetes mellitus (T2DM).[1] In preclinical models, this compound has demonstrated the ability to lower blood glucose levels with chronic administration.[3]

Quantitative Data Summary

The following table summarizes the reported in vivo efficacy data for this compound from a long-term study in a diabetic mouse model.

ParameterAnimal ModelTreatment GroupDosageDurationResult
Mean Blood Glucose Reduction gkwt/del mice on High-Fat DietThis compound2.5 mg·kg-1·day-149 weeks2.4 ± 0.3 mM reduction vs. control
This compound5 mg·kg-1·day-149 weeks3.2 ± 0.3 mM reduction vs. control
Glycated Hemoglobin (HbA1c) gkwt/del mice on High-Fat DietThis compound2.5 mg·kg-1·day-149 weeksSignificant reduction vs. control
This compound5 mg·kg-1·day-149 weeksSignificant reduction vs. control
Oral Glucose Tolerance Test (OGTT) - 4hr Fasted Blood Glucose gkwt/del mice on High-Fat DietThis compound2.5 mg·kg-1·day-149 weeks15.7 ± 0.6 mM (not significant vs. control)
This compound5 mg·kg-1·day-149 weeks14.4 ± 0.5 mM (P < 0.05 vs. control)
Control-49 weeks16.9 ± 1.0 mM
Body Weight gkwt/del mice on High-Fat DietThis compound2.5 mg·kg-1·day-149 weeksNo significant effect on body weight gain
This compound5 mg·kg-1·day-149 weeksDownward trend in mean body weight after week 41
Plasma Lipids and Hepatic Glycogen gkwt/del mice on High-Fat DietThis compound2.5 and 5 mg·kg-1·day-149 weeksNo effect on terminal plasma cholesterol, plasma triglyceride, hepatic triglyceride, or hepatic glycogen content

Experimental Protocols

The following protocols are based on a chronic efficacy study of this compound in a diabetic mouse model.

Animal Model
  • Species: Mouse

  • Strain: gkwt/del (a model of hyperglycemia)

  • Diet: High-Fat (HF) diet to induce insulin resistance.

This compound Formulation and Administration
  • Route of Administration: Oral, via supplemented diet.

  • Vehicle/Diet: this compound is formulated in a standard research diet (e.g., RD12492i).

  • Dosage Preparation: The compound is incorporated into the diet to provide a specific daily dose based on historical food intake records for the animal model.

  • Dosages Used: 2.5 mg·kg-1·day-1 and 5 mg·kg-1·day-1.

Chronic Efficacy Study Protocol
  • Acclimatization: Animals are acclimated to the housing conditions and diet prior to the start of the study.

  • Baseline Measurements: Baseline blood glucose profiles are established before initiating treatment.

  • Group Allocation: Animals are randomized into control and treatment groups.

  • Treatment Initiation: The control group continues on the unsupplemented high-fat diet, while the treatment groups receive the high-fat diet supplemented with this compound at the desired dosages.

  • Monitoring:

    • Blood Glucose: Monitored weekly, typically 1 hour before the start of the dark phase. 24-hour free-feeding blood glucose profiles are measured at regular intervals (e.g., monthly).

    • Body Weight: Measured regularly throughout the study.

    • Food Intake: Checked periodically to ensure consistent drug intake.

    • Pharmacokinetics: Compound exposure is confirmed by pharmacokinetic measurements at various time points during the study.

  • Efficacy Endpoints:

    • Oral Glucose Tolerance Test (OGTT): Performed at the end of the study to assess glucose clearance.

    • Terminal Analysis: At the end of the study, blood is collected for analysis of HbA1c, plasma cholesterol, and triglycerides. Liver tissue is collected for the analysis of triglyceride and glycogen content.

Visualizations

Signaling Pathway

GKA71_Mechanism_of_Action cluster_pancreas Pancreatic β-cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Glucokinase Glucokinase GLUT2->Glucokinase Glucose Entry G6P G6P Glucokinase->G6P Phosphorylation This compound This compound This compound->Glucokinase Allosteric Activation Metabolism Metabolism G6P->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_ATP_channel K-ATP Channel Closure ATP_ADP->K_ATP_channel Depolarization Depolarization K_ATP_channel->Depolarization Ca_channel Ca2+ Influx Depolarization->Ca_channel Insulin_Secretion Insulin Secretion Ca_channel->Insulin_Secretion

Caption: this compound mechanism of action in pancreatic β-cells.

Experimental Workflow

Chronic_Efficacy_Study_Workflow Start Start Animal_Acclimatization Animal Acclimatization (gk-wt/del mice on HF Diet) Start->Animal_Acclimatization Baseline_Measurements Baseline Measurements (Blood Glucose) Animal_Acclimatization->Baseline_Measurements Randomization Randomization into Groups Baseline_Measurements->Randomization Treatment_Initiation Treatment Initiation (this compound in Diet) Randomization->Treatment_Initiation Weekly_Monitoring Weekly Monitoring (Blood Glucose, Body Weight) Treatment_Initiation->Weekly_Monitoring Monthly_Monitoring Monthly Monitoring (24h Glucose Profile) Weekly_Monitoring->Monthly_Monitoring OGTT Oral Glucose Tolerance Test (Week 49) Weekly_Monitoring->OGTT 49 weeks Monthly_Monitoring->OGTT Terminal_Analysis Terminal Analysis (HbA1c, Lipids, etc.) OGTT->Terminal_Analysis End End Terminal_Analysis->End

Caption: Workflow for a chronic this compound efficacy study.

References

Application Notes and Protocols for Studying the Effects of GKA-71 Using a Stable Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucokinase (GK) is a crucial enzyme in glucose homeostasis, functioning as a glucose sensor in pancreatic β-cells and hepatocytes. In pancreatic β-cells, GK activity is the rate-limiting step for glucose-stimulated insulin secretion. In the liver, it facilitates the uptake and conversion of glucose to glycogen. Glucokinase activators (GKAs) are small molecules that bind to an allosteric site on the GK enzyme, inducing a conformational change that increases its affinity for glucose.[1][2] This enhanced activity promotes greater glucose uptake and metabolism in the liver and increased insulin secretion from the pancreas, making GKAs a promising therapeutic target for type 2 diabetes.[3]

This document provides a comprehensive guide for developing a stable cell line to investigate the effects of a novel glucokinase activator, GKA-71. It includes detailed protocols for generating a stable cell line expressing human glucokinase, and for conducting various assays to characterize the functional consequences of this compound treatment.

Rationale for Developing a Stable Cell Line

To robustly study the long-term effects and mechanism of action of this compound, a stable cell line that consistently expresses the target, human glucokinase, is essential. Transient transfections can result in variable expression levels and are not suitable for long-term experiments. A stable cell line ensures a homogenous cell population with consistent expression of the gene of interest, which is critical for reproducible experimental outcomes in drug discovery and functional genomics.[4][5]

Experimental Workflow

The overall workflow for developing and utilizing a stable cell line to study this compound is depicted below.

GKA71_Workflow cluster_0 Phase 1: Stable Cell Line Development cluster_1 Phase 2: Functional Characterization of this compound A Vector Construction (pCMV-hGK-Neo) B Cell Transfection (e.g., Lipofection) A->B C Selection with G-418 B->C D Clonal Isolation and Expansion C->D E Validation of hGK Expression (qPCR, Western Blot) D->E F Treat Stable Cells with this compound E->F G Glucokinase Activity Assay F->G H Glucose Uptake Assay F->H I Glycogen Synthesis Assay F->I J Downstream Signaling Analysis (Western Blot) F->J

Caption: Experimental workflow for this compound studies.

Signaling Pathway of Glucokinase Activation

Glucokinase activators like this compound enhance the catalytic activity of glucokinase. In pancreatic β-cells, this leads to increased glycolysis, a higher ATP:ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and ultimately, insulin secretion. In hepatocytes, enhanced GK activity promotes the conversion of glucose to glucose-6-phosphate, leading to increased glycogen synthesis and reduced hepatic glucose output.

GK_Signaling cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_in_p Glucose GK_p Glucokinase Glucose_in_p->GK_p GKA71_p This compound GKA71_p->GK_p G6P_p Glucose-6-Phosphate GK_p->G6P_p Glycolysis Glycolysis G6P_p->Glycolysis ATP_ADP ↑ ATP:ADP Ratio Glycolysis->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx Insulin_Secretion Insulin Secretion Ca_influx->Insulin_Secretion Glucose_in_l Glucose GK_l Glucokinase Glucose_in_l->GK_l GKA71_l This compound GKA71_l->GK_l G6P_l Glucose-6-Phosphate GK_l->G6P_l Glycogen_Synth Glycogen Synthesis G6P_l->Glycogen_Synth HGO ↓ Hepatic Glucose Output G6P_l->HGO

References

Application Notes and Protocols: Quantifying Insulin Secretion in Response to GKA-71 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucokinase (GK) acts as the primary glucose sensor in pancreatic β-cells, playing a pivotal role in glucose-stimulated insulin secretion (GSIS). By catalyzing the phosphorylation of glucose to glucose-6-phosphate, GK governs the rate-limiting step of glycolysis in these cells. This function makes it a key regulator of glucose homeostasis and an attractive therapeutic target for Type 2 Diabetes (T2D). Glucokinase activators (GKAs) are small molecules designed to enhance the activity of GK, thereby increasing insulin secretion in a glucose-dependent manner. GKA-71 is a specific GKA that has been shown to augment insulin secretion and upregulate genes crucial for β-cell function. These application notes provide detailed protocols for quantifying the effects of this compound on insulin secretion both in vitro and in vivo.

Mechanism of Action: this compound Enhancement of Glucose-Stimulated Insulin Secretion

In pancreatic β-cells, glucose metabolism is intrinsically linked to insulin exocytosis. Glucose enters the β-cell via glucose transporters (e.g., GLUT2). Inside the cell, glucokinase phosphorylates glucose, initiating glycolysis and subsequently increasing the intracellular ATP/ADP ratio. This change in the ATP/ADP ratio leads to the closure of ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization. The depolarization activates voltage-gated calcium channels (VGCCs), leading to an influx of Ca²⁺. The rise in intracellular Ca²⁺ concentration is the primary trigger for the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin.

This compound allosterically binds to the glucokinase enzyme, increasing its affinity for glucose and enhancing its catalytic activity. This potentiation of GK activity leads to a more robust insulin secretory response at lower glucose concentrations, effectively lowering the threshold for GSIS.

GKA71_Mechanism cluster_EC Extracellular Space cluster_Cell Pancreatic β-Cell cluster_GK Glucokinase Activation Glucose_EC Glucose GLUT2 GLUT2 Glucose_EC->GLUT2 Glucose_IC Glucose GLUT2->Glucose_IC Transport GK Glucokinase (GK) Glucose_IC->GK G6P Glucose-6-P Glycolysis Glycolysis & Oxidative Phosphorylation G6P->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP KATP K-ATP Channel (Closure) ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization VGCC VGCC (Opening) Depolarization->VGCC Ca_Influx ↑ [Ca²⁺]i VGCC->Ca_Influx Ca²⁺ Influx Exocytosis Insulin Granule Exocytosis Ca_Influx->Exocytosis Insulin_Release Insulin Secretion Exocytosis->Insulin_Release GK->G6P Phosphorylation GKA71 This compound GKA71->GK Activates

Caption: this compound enhances glucose-stimulated insulin secretion pathway.

Data Presentation

This compound treatment is expected to potentiate insulin secretion in a glucose-dependent manner. While specific dose-response data for this compound's acute effect on insulin secretion is limited in publicly available literature, studies show it significantly impacts β-cell function.[1][2] Chronic treatment has been shown to upregulate key genes involved in insulin production.[2]

For illustrative purposes, data from a similar glucokinase activator, GKA50, demonstrates the typical quantitative effects of this drug class on the glucose dose-response curve.[3][4]

Table 1: Effect of Chronic this compound Treatment on β-Cell Gene Expression

Treatment Condition (72h)Target GeneFold Change in mRNA Expression (vs. 5 mM Glucose Control)
This compound in 5 mM GlucoseInsulin42-fold increase

Table 2: Illustrative Example: Effect of GKA50 on Glucose Potency (EC₅₀) for Insulin Secretion

This data is for the related compound GKA50 and serves as an example of the expected effects of a GKA.

Biological SystemTreatmentEC₅₀ for Glucose-Stimulated Insulin Secretion
Isolated Rat IsletsControlBaseline
Isolated Rat Islets1 µM GKA50Shifted left by ~3 mM
MIN6 Cell LineControlBaseline
MIN6 Cell Line1 µM GKA50Shifted left by ~10 mM

Experimental Protocols

Protocol 1: In Vitro Static Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol details the measurement of insulin secretion from isolated pancreatic islets in response to various glucose concentrations with and without this compound.

GSIS_Workflow Islet_Isolation 1. Islet Isolation (e.g., from mouse or rat pancreas) Islet_Culture 2. Overnight Culture (Allows recovery) Islet_Isolation->Islet_Culture Pre_Incubation 3. Pre-incubation (1h in low glucose KRBH to establish baseline) Islet_Culture->Pre_Incubation Incubation 4. Experimental Incubation (1-2h) - Low Glucose (e.g., 2.8 mM) - High Glucose (e.g., 16.7 mM) - High Glucose + this compound (various doses) Pre_Incubation->Incubation Supernatant_Collection 5. Supernatant Collection (Contains secreted insulin) Incubation->Supernatant_Collection Insulin_Assay 6. Insulin Quantification (ELISA) Supernatant_Collection->Insulin_Assay Data_Analysis 7. Data Analysis (Normalize to protein/DNA content, calculate Stimulation Index) Insulin_Assay->Data_Analysis OGTT_Workflow Fasting 1. Fasting (e.g., 6 hours for mice) Dosing 2. Pre-treatment Administer this compound or Vehicle orally Fasting->Dosing Baseline_Sample 3. Baseline Blood Sample (t=0) Measure blood glucose and plasma insulin Dosing->Baseline_Sample Glucose_Challenge 4. Oral Glucose Gavage (e.g., 2 g/kg body weight) Baseline_Sample->Glucose_Challenge Time_Course 5. Timed Blood Sampling (e.g., at 15, 30, 60, 90, 120 min) Glucose_Challenge->Time_Course Measurement 6. Glucose & Insulin Measurement (Glucometer & ELISA) Time_Course->Measurement Analysis 7. Data Analysis (Plot curves, calculate Area Under the Curve - AUC) Measurement->Analysis

References

Troubleshooting & Optimization

troubleshooting gka-71 insolubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GKA-71, a novel potent glucokinase activator (GKA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation, with a primary focus on the compound's limited solubility in aqueous buffers.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter when working with this compound.

Q1: My this compound powder will not dissolve directly in my aqueous buffer (e.g., PBS, HEPES). What should I do?

A1: Direct dissolution of this compound in aqueous buffers is not recommended due to its high hydrophobicity. The standard and required first step is to prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.

Q2: I've successfully dissolved this compound in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. How can I prevent this?

A2: This is a common issue known as "crashing out." It occurs when the compound rapidly moves from a solvent in which it is highly soluble to one in which it is poorly soluble. To prevent this, consider the following strategies:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate, typically between 0.1% and 0.5% for cell-based assays. This helps keep the compound in solution.

  • Use a Stepwise Dilution (Serial Dilution): Instead of a single large dilution, perform a series of smaller dilutions. First, create an intermediate dilution from your main stock into a solution with a higher percentage of organic solvent before the final dilution into the 100% aqueous buffer.

  • Vortex During Dilution: Add the this compound stock solution to the aqueous buffer dropwise while the buffer is being vortexed or rapidly stirred. This rapid mixing can prevent the formation of localized high concentrations that lead to precipitation.

  • Incorporate a Surfactant or Co-solvent: For particularly sensitive assays, adding a low concentration of a biocompatible surfactant (e.g., Pluronic® F-127, Tween® 20) or a co-solvent to the final aqueous buffer can help maintain solubility.

Q3: What are the recommended solvents and concentrations for preparing a this compound stock solution?

A3: 100% DMSO is the primary recommended solvent. For applications intolerant to DMSO, other organic solvents may be used, though they may not achieve the same high concentrations. Always use anhydrous, high-purity solvents to avoid introducing water, which can lower the stock's stability and solubility.

Q4: Can I use heating or sonication to dissolve this compound in my buffer?

A4: These methods should be used with caution:

  • Sonication: A brief sonication in a water bath can help break up small aggregates and facilitate the dissolution of the DMSO stock solution. This is generally a safe method.

  • Heating: Gentle warming (e.g., to 37°C) can aid dissolution. However, prolonged or excessive heating can lead to compound degradation. The thermal stability of this compound should be considered, and this method should be validated for your specific experimental conditions.

Q5: How can I confirm that my final working solution is free of precipitates?

A5: Visual inspection is the first step, but it may not be sufficient to detect micro-precipitates. For critical applications, two methods are recommended:

  • Centrifugation: Spin your final working solution at high speed (e.g., >10,000 x g) for 10-15 minutes. If a pellet is visible, the compound has precipitated.

  • Dynamic Light Scattering (DLS): DLS is a highly sensitive technique that can detect the presence of nano- or micro-scale aggregates and precipitates in the solution.

Frequently Asked Questions (FAQs)

What is the maximum recommended final concentration of DMSO for cell-based assays?

For most cell lines, a final DMSO concentration of 0.5% (v/v) is considered safe, though some sensitive cell types may require concentrations as low as 0.1%. It is crucial to include a vehicle control (buffer with the same final DMSO concentration but without this compound) in your experiments to account for any effects of the solvent itself.

How does the pH of the buffer affect this compound solubility?

As a neutral compound, the solubility of this compound is not significantly impacted by pH within the typical physiological range (pH 6.0 - 8.0). However, extreme pH values should be avoided as they can lead to compound degradation.

What is the impact of using co-solvents or surfactants on my experiment?

While beneficial for solubility, these agents can interfere with biological assays. Surfactants can disrupt cell membranes or interact with proteins, and co-solvents can alter enzymatic activity. Always run appropriate controls with the surfactant or co-solvent alone to assess any potential background effects on your experimental system.

Data Presentation

Table 1: this compound Solubility in Common Solvents
SolventMaximum Solubility (at 25°C)Notes
Water< 0.1 µg/mLPractically insoluble.
PBS (pH 7.4)< 1 µg/mLVery slightly soluble.
Ethanol~5 mg/mLModerately soluble.
DMSO> 50 mg/mLHighly soluble. Recommended for stock solutions.
Table 2: Recommended Maximum Final DMSO Concentrations for Common Assays
Assay TypeMax Recommended DMSO % (v/v)
Enzymatic Assays1.0%
Cell-Based Proliferation/Viability Assays0.5%
Primary Cell Culture / Stem Cells0.1%
In Vivo (Rodent)Dependent on formulation (often <5%)

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound (MW: 464.51 g/mol )

  • Anhydrous, molecular biology grade DMSO

  • Sterile, amber glass vial or polypropylene tube

  • Calibrated analytical balance and precision pipettes

Procedure:

  • Tare a sterile vial on the analytical balance.

  • Carefully weigh out 4.65 mg of this compound powder into the vial.

  • Using a precision pipette, add 1.0 mL of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex at room temperature for 2-5 minutes until the solid is completely dissolved. A brief sonication (~2 minutes) can be used if needed.

  • Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound into Aqueous Buffer to a Final Concentration of 10 µM

Objective: To prepare a 10 µM working solution of this compound in an aqueous buffer with a final DMSO concentration of 0.1%, minimizing precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Target aqueous buffer (e.g., PBS, pH 7.4), pre-warmed to room temperature

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare an Intermediate Dilution:

    • Pipette 98 µL of the target aqueous buffer into a sterile microcentrifuge tube.

    • Add 2 µL of the 10 mM this compound stock solution to the buffer. This creates a 1:50 dilution, resulting in a 200 µM intermediate solution in 2% DMSO.

    • Immediately vortex the tube for 10-15 seconds to ensure rapid mixing.

  • Prepare the Final Working Solution:

    • In a new tube, pipette 950 µL of the target aqueous buffer.

    • Add 50 µL of the 200 µM intermediate solution to the 950 µL of buffer. This creates a 1:20 dilution.

    • Immediately vortex the tube for 10-15 seconds.

  • Final Concentration Check:

    • The final concentration of this compound is 10 µM (200 µM / 20).

    • The final concentration of DMSO is 0.1% (2% / 20).

    • Visually inspect the solution for any signs of precipitation. For critical experiments, proceed with confirmation as described in the Troubleshooting Guide (Q5).

Visualizations

GKA71_Troubleshooting_Workflow cluster_troubleshoot start Start: this compound Powder stock_prep Prepare 10-50 mM Stock in 100% Anhydrous DMSO start->stock_prep dissolved_stock Is stock fully dissolved? stock_prep->dissolved_stock sonicate Vortex / Gentle Sonication dissolved_stock->sonicate No dilution Dilute Stock into Aqueous Buffer dissolved_stock->dilution Yes sonicate->stock_prep precipitate Precipitation Occurs? dilution->precipitate success Solution Ready for Experiment (Include Vehicle Control) precipitate->success No troubleshoot Troubleshooting Steps precipitate->troubleshoot Yes stepwise 1. Use Stepwise Dilution vortex 2. Vortex During Addition dmso 3. Optimize Final DMSO % surfactant 4. Add Surfactant/Co-solvent surfactant->dilution Re-attempt

Caption: Troubleshooting workflow for dissolving this compound.

GKA_Signaling_Pathway cluster_cell Pancreatic β-Cell Glucose_in ↑ Extracellular Glucose GLUT2 GLUT2 Transporter Glucose_in->GLUT2 Glucose_cell ↑ Intracellular Glucose GLUT2->Glucose_cell GK Glucokinase (GK) Glucose_cell->GK G6P Glucose-6-Phosphate GK->G6P GKA71 This compound GKA71->GK Allosteric Activation Metabolism Glycolysis & Oxidative Phosphorylation G6P->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_channel KATP Channel Closure ATP_ADP->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx ↑ Intracellular Ca2+ Ca_channel->Ca_influx Insulin Insulin Secretion Ca_influx->Insulin

Caption: Simplified signaling pathway for this compound action.

Solubility_Concept cluster_low Low Solubility (Aqueous Buffer Only) cluster_high Improved Solubility (with Co-solvent) a This compound (Hydrophobic) b This compound c This compound d This compound precipitate Aggregate / Precipitate d->precipitate precipitate->water Poorly Interacts With Water gka1 This compound dmso1 DMSO gka2 This compound dmso2 DMSO dmso2->water Co-solvent Creates Favorable Microenvironment gka3 This compound dmso3 DMSO

Caption: Co-solvents improve solubility by reducing aggregation.

Technical Support Center: Optimizing GKA-71 Concentration to Avoid Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize the concentration of GKA-71 in their experiments while minimizing cytotoxic effects. Our guidance is tailored for researchers, scientists, and drug development professionals.

Important Note on Compound Identity

Initial research indicates that "this compound" may refer to different compounds. To provide comprehensive support, this guide addresses the three most likely candidates based on available data:

  • A Glucokinase Activator (GKA): Potentially a novel or less-documented glucokinase activator.

  • Genkwanin (GKA): A natural flavonoid with known bioactive properties.

  • SM1-71: A multi-targeted kinase inhibitor with established cytotoxic effects against cancer cells.

Please review the information for each compound to determine which is most relevant to your research.

Section 1: this compound as a Glucokinase Activator

Glucokinase activators (GKAs) are a class of compounds that enhance the activity of the glucokinase enzyme, a key regulator of glucose metabolism. While generally aimed at therapeutic applications with a good safety profile, high concentrations or specific cell types might exhibit cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the typical mechanism of action for a glucokinase activator?

Glucokinase activators bind to an allosteric site on the glucokinase enzyme, increasing its affinity for glucose. This leads to an increased rate of glucose phosphorylation, thereby enhancing glucose metabolism. In pancreatic β-cells, this promotes insulin secretion, while in hepatocytes, it increases glycogen synthesis and reduces glucose output.

Q2: What are the potential reasons for cytotoxicity with a glucokinase activator?

While many GKAs are well-tolerated, cytotoxicity at high concentrations could arise from:

  • Metabolic Overload: Excessive activation of glucokinase could lead to a rapid increase in glycolysis, potentially causing an accumulation of reactive oxygen species (ROS) and inducing cellular stress.

  • Off-Target Effects: At high concentrations, the compound may interact with other kinases or cellular targets, leading to unintended and toxic effects.

  • Hypoglycemia-related stress: In vitro, excessive glucose consumption by cells could deplete the media of glucose, leading to nutrient deprivation and cell death, particularly in sensitive cell lines.[1][2][3]

Q3: What is a recommended starting concentration range for a novel GKA like this compound?

For a novel GKA, it is advisable to start with a broad range of concentrations in a dose-response experiment. A typical starting range could be from 1 nM to 100 µM.

Troubleshooting Guide

Issue: Unexpectedly high cell death observed after this compound treatment.

  • Possible Cause 1: Concentration is too high.

    • Suggested Solution: Perform a dose-response experiment to determine the EC50 (effective concentration for 50% activation) and the CC50 (cytotoxic concentration for 50% of cells). Aim for a concentration that provides sufficient glucokinase activation with minimal cytotoxicity.

  • Possible Cause 2: Off-target effects.

    • Suggested Solution: If cytotoxicity is observed at concentrations close to the EC50, consider investigating potential off-target interactions. This may involve kinase profiling assays or computational modeling.

  • Possible Cause 3: Cell type sensitivity.

    • Suggested Solution: The cytotoxic threshold can vary significantly between cell lines. Test this compound on a panel of different cell lines to understand its cell-specific effects.

Experimental Protocol: Determining the Cytotoxic Concentration (CC50) using an MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. It is recommended to test a wide range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the CC50 value.

Data Summary: Safety Profile of Glucokinase Activators
ParameterObservationReference
Hypoglycemia Increased risk, particularly at higher doses.[1][2]
Triglycerides Significant elevation observed in some studies.
Liver Enzymes (ALT, AST) Potential for elevation.
General Adverse Events Generally well-tolerated with no significant increase in total adverse events compared to placebo.

Diagrams

GKA_Mechanism GKA71 This compound GK Glucokinase (GK) GKA71->GK Allosteric Activation Glucose6P Glucose-6-Phosphate GK->Glucose6P Glucose Glucose Glucose->Glucose6P Phosphorylation Glycolysis Increased Glycolysis Glucose6P->Glycolysis Insulin Insulin Secretion (Pancreatic β-cells) Glycolysis->Insulin Glycogen Glycogen Synthesis (Hepatocytes) Glycolysis->Glycogen

Caption: Mechanism of action for a glucokinase activator.

Cytotoxicity_Workflow start Start: Determine Optimal This compound Concentration dose_response Perform Dose-Response Assay (e.g., MTT, LDH) start->dose_response determine_cc50 Determine CC50 dose_response->determine_cc50 compare_ec50 Compare CC50 with EC50 determine_cc50->compare_ec50 is_toxic Is CC50 close to EC50? compare_ec50->is_toxic optimize Optimize Concentration: Select concentration with high efficacy and low toxicity is_toxic->optimize No investigate Investigate Mechanism of Cytotoxicity (e.g., Apoptosis vs. Necrosis) is_toxic->investigate Yes end End: Optimized Concentration Identified optimize->end investigate->optimize

Caption: Experimental workflow for optimizing this compound concentration.

Section 2: GKA as Genkwanin

Genkwanin (GKA) is a natural flavonoid found in several medicinal plants. It has been reported to have various pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. The cytotoxic properties of Genkwanin have been observed, particularly in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Genkwanin?

Genkwanin has multifaceted pharmacological effects. Its anti-tumor activity is thought to involve the induction of apoptosis and inhibition of cancer cell growth and proliferation. It has also been reported to have anti-inflammatory and antioxidant properties.

Q2: In which cell types has Genkwanin-induced cytotoxicity been observed?

Studies have shown that Genkwanin can inhibit the proliferation of various cancer cell lines in a dose-dependent manner. This cytotoxic effect is a key area of its investigation as a potential anti-cancer agent.

Troubleshooting Guide

Issue: High cytotoxicity observed in non-cancerous cell lines.

  • Possible Cause: High concentration.

    • Suggested Solution: Determine the IC50 (half-maximal inhibitory concentration) in your specific cell line. If the goal is not to induce cell death, use a concentration well below the IC50.

  • Possible Cause: Cell-specific sensitivity.

    • Suggested Solution: Compare the cytotoxicity of Genkwanin in your cell line of interest with that in a panel of other cell lines, including both cancerous and non-cancerous lines, to understand its selectivity.

Data Summary: Cytotoxicity of Genkwanin
Cell LineObservationReference
Various Cancer Cell Lines Dose-dependent inhibition of proliferation.
HepG2 (Human Hepatoma) At 0.1 mM, Genkwanin showed little to no effect on cell viability in one study.

Note: The cytotoxic effects of Genkwanin can be formulation-dependent, with nanosuspensions showing higher cytotoxicity than solutions.

Diagram

Genkwanin_Effects Genkwanin Genkwanin (GKA) Apoptosis Induction of Apoptosis Genkwanin->Apoptosis Proliferation Inhibition of Cell Proliferation Genkwanin->Proliferation Inflammation Anti-inflammatory Effects Genkwanin->Inflammation OxidativeStress Antioxidant Effects Genkwanin->OxidativeStress CancerCells Cancer Cells Apoptosis->CancerCells Cytotoxic Effect Proliferation->CancerCells Cytostatic Effect NormalCells Normal Cells Inflammation->NormalCells Protective Effect OxidativeStress->NormalCells Protective Effect

Caption: Multifaceted pharmacological effects of Genkwanin.

Section 3: this compound as SM1-71 (Multi-targeted Kinase Inhibitor)

SM1-71 is a potent, multi-targeted kinase inhibitor known to induce cytotoxicity in various cancer cell lines. Its primary application in research is as a tool compound to identify kinase dependencies in cancer. If your "this compound" is indeed SM1-71, then cytotoxicity is an expected and intended outcome in cancer research settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of SM1-71?

SM1-71 is a multi-targeted kinase inhibitor that can bind to its targets in both a covalent and non-covalent manner. It potently inhibits several kinases involved in cell proliferation and survival pathways, including TAK1 and MEK1.

Q2: What are the typical effective concentrations of SM1-71 for inducing cytotoxicity?

SM1-71 has been shown to inhibit the proliferation of cancer cell lines with IC50 values in the sub-micromolar range (e.g., 0.3-0.4 µM). It can induce potent cytotoxicity with nanomolar GR50 values in a majority of tested cancer cell lines.

Troubleshooting Guide

Issue: How to find a therapeutic window for SM1-71 in a non-cancer context?

  • Challenge: SM1-71 is designed to be a cytotoxic agent, particularly for cancer cells. Finding a non-toxic concentration that still elicits a desired biological effect in a non-cancer context will be challenging.

  • Suggested Approach:

    • Precise Dose-Response: Conduct a very fine-grained dose-response curve, starting from picomolar concentrations, to identify a narrow window where the desired on-target effect is observed without significant cell death.

    • Time-Course Experiment: The duration of exposure is critical. Shorter exposure times may allow for the observation of on-target effects before the induction of apoptosis or necrosis.

    • Use of a Non-Covalent Analog: SM1-71 has a reversible analog, SM1-71-R, which is a weaker inhibitor. Using this analog may help to dissect the effects of reversible versus covalent inhibition and may offer a less cytotoxic alternative for studying certain pathways.

Data Summary: Cytotoxicity of SM1-71
Cell LineIC50 / GR50Reference
H23-KRASG12C (NSCLC) IC50: 0.4 µM
Calu-6-KRASQ61K IC50: 0.3 µM
Various Cancer Cell Lines (8 out of 11 tested) Potent cytotoxicity with nanomolar GR50 values.

Diagram

SM1_71_Pathway SM1_71 SM1-71 TAK1 TAK1 SM1_71->TAK1 Inhibition MEK1 MEK1 SM1_71->MEK1 Inhibition OtherKinases Other Kinases (e.g., SRC, GAK) SM1_71->OtherKinases Inhibition Proliferation Cell Proliferation TAK1->Proliferation MEK1->Proliferation Survival Cell Survival OtherKinases->Survival Apoptosis Apoptosis Proliferation->Apoptosis Survival->Apoptosis

Caption: Simplified signaling pathway inhibited by SM1-71.

References

Technical Support Center: Managing Hypoglycemia as a Side Effect of GKA-71 In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing the glucokinase activator, GKA-71, in in vivo experiments. It provides essential information for anticipating, managing, and troubleshooting the common side effect of hypoglycemia.

Troubleshooting Guides

This section offers a question-and-answer format to directly address specific issues that may arise during your experiments with this compound.

Q1: My animal model is exhibiting signs of hypoglycemia (lethargy, tremors, seizures) after this compound administration. What should I do?

A1: Immediate intervention is critical. Follow this emergency protocol:

  • Confirm Hypoglycemia: If possible, quickly measure blood glucose using a glucometer. A blood glucose level below 60 mg/dL is generally considered hypoglycemic in rodents.

  • Administer Glucose:

    • Conscious and able to swallow: Administer oral glucose gel or a 20-50% dextrose solution. A common emergency dose is 1 g/kg body weight.[1]

    • Unconscious or seizing: Do not administer oral solutions to avoid aspiration. Administer a bolus of 50% dextrose solution intravenously (IV) or intraperitoneally (IP). A typical dose is 1-2 mL/kg of a 50% dextrose solution, which can be diluted to 10-25% for easier administration.

  • Monitor Recovery: Continuously monitor the animal's blood glucose and clinical signs every 15-30 minutes until they have stabilized within the normal range.

  • Provide Nutritional Support: Once the animal is conscious and stable, provide access to food or a nutrient-rich gel to prevent a recurrence of hypoglycemia.

  • Adjust Experimental Protocol: For future experiments, consider lowering the dose of this compound or ensuring animals are not fasted for extended periods before dosing.

Q2: I am observing significant variability in the hypoglycemic response to this compound between animals. What could be the cause?

A2: Several factors can contribute to variable responses:

  • Animal Strain and Genetics: Different rodent strains can have varying sensitivities to glucose-lowering agents.

  • Fasting State: The duration of fasting prior to this compound administration will significantly impact the starting blood glucose level and the magnitude of the hypoglycemic response. Standardize fasting times across all experimental groups.

  • Time of Day: Circadian rhythms can influence metabolic processes. Dosing at the same time each day can help reduce variability.

  • Drug Administration: Ensure accurate and consistent dosing for each animal. For oral gavage, confirm proper technique to ensure the full dose is delivered to the stomach.

  • Underlying Health Status: Subclinical infections or other health issues can affect an animal's metabolic state.

Q3: How can I proactively prevent severe hypoglycemia in my this compound experiments?

A3: A proactive approach is the best way to manage hypoglycemia:

  • Dose-Response Study: Conduct a pilot study with a range of this compound doses to determine the dose that achieves the desired therapeutic effect with a manageable level of hypoglycemia in your specific animal model.

  • Close Monitoring: For initial studies with a new model or dose, increase the frequency of blood glucose monitoring, especially during the expected peak action of the drug.

  • Fed vs. Fasted State: Consider conducting initial characterization studies in fed animals to blunt the hypoglycemic effect. If a fasted state is required, shorten the fasting duration as much as the experimental design allows.

  • Continuous Glucose Monitoring (CGM): For long-term studies, consider using CGM systems for real-time, continuous blood glucose data without the stress of repeated blood sampling.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a glucokinase activator (GKA). Glucokinase (GK) is an enzyme that acts as a glucose sensor in pancreatic β-cells and a key regulator of glucose metabolism in the liver.[2] By allosterically activating GK, this compound increases the phosphorylation of glucose in these tissues. This leads to:

  • In Pancreatic β-cells: Increased glycolysis and ATP production, which triggers insulin secretion.

  • In Hepatocytes: Increased glucose uptake and glycogen synthesis, leading to reduced hepatic glucose output.

The combined effect of increased insulin secretion and decreased hepatic glucose production results in a lowering of blood glucose levels.

What are the typical signs of hypoglycemia in rodent models?

Early signs can be subtle and include lethargy and reduced activity. As hypoglycemia becomes more severe, you may observe:

  • Tremors or shivering

  • Piloerection (hair standing on end)

  • Ataxia (uncoordinated movements)

  • Seizures

  • Coma

What are the defined blood glucose thresholds for hypoglycemia in common rodent models?

While there is no single universal value, the following are generally accepted thresholds in a research setting:

  • Mild Hypoglycemia: < 70 mg/dL

  • Moderate to Severe Hypoglycemia: < 60 mg/dL

  • Severe/Life-Threatening Hypoglycemia: < 50 mg/dL

It is important to establish baseline blood glucose levels for your specific animal model and strain.

Data Presentation

The following table summarizes quantitative data on the in vivo effects of this compound from published literature. Please note that specific data on the acute onset and duration of hypoglycemia for this compound is limited; therefore, representative information for glucokinase activators is included with appropriate caveats.

ParameterAnimal ModelDoseRoute of AdministrationEffect on Blood GlucoseOnset of ActionPeak EffectDuration of ActionCitation
This compound Hyperglycemic heterozygous glucokinase knockout mice2.5 mg/kg/dayIn-feedMean reduction of 2.4 ± 0.3 mMChronic DosingNot ApplicableSustained over 11 months[3]
This compound Hyperglycemic heterozygous glucokinase knockout mice5 mg/kg/dayIn-feedMean reduction of 3.2 ± 0.3 mMChronic DosingNot ApplicableSustained over 11 months[3]
Representative GKA Rodent models (general)VariesOralDose-dependent glucose loweringRapid (within 30-60 minutes)Typically 1-4 hours post-doseVaries with dose and formulation (several hours)General Knowledge

Disclaimer: The onset, peak, and duration of action for glucokinase activators can vary significantly based on the specific compound, dose, formulation, and animal model used. The information provided for a "Representative GKA" is a general guideline and should be confirmed with a dose-response and pharmacokinetic/pharmacodynamic (PK/PD) study for this compound in your specific experimental setup.

Experimental Protocols

Detailed Methodology for a Hyperglycemic Clamp Study in Rodents

A hyperglycemic clamp is a powerful technique to assess pancreatic β-cell function and insulin secretion in response to a fixed level of hyperglycemia. This is particularly relevant for studying the effects of a glucokinase activator like this compound.

Objective: To measure the insulin secretory response to a sustained hyperglycemic stimulus in the presence or absence of this compound.

Materials:

  • Surgically catheterized rodents (jugular vein for infusions, carotid artery for sampling)

  • Infusion pumps

  • Glucometer and test strips

  • 50% Dextrose solution

  • Heparinized saline

  • This compound formulation for IV infusion

  • Anesthesia (for catheterization surgery)

  • Animal balance

Procedure:

  • Animal Preparation:

    • Perform catheterization surgery at least 5 days prior to the clamp study to allow for full recovery.

    • House animals individually and ensure they are accustomed to the experimental setup.

    • Fast animals for 5-6 hours before the start of the clamp.

  • Experimental Setup:

    • Connect the venous and arterial catheters to the infusion pumps and sampling lines, respectively, using a swivel system to allow free movement of the animal.

    • Allow the animal to acclimate to the setup for at least 30 minutes.

  • Baseline Sampling:

    • At t = -15 and -5 minutes, draw blood samples from the arterial line to measure baseline blood glucose and plasma insulin concentrations.

  • Initiation of Hyperglycemic Clamp:

    • At t = 0, begin a variable infusion of 50% dextrose through the venous catheter.

    • The goal is to rapidly raise and then maintain blood glucose at a specific hyperglycemic level (e.g., 250-300 mg/dL).

    • Measure blood glucose every 5-10 minutes and adjust the glucose infusion rate (GIR) accordingly to maintain the target glucose level.

  • This compound Administration (for treatment group):

    • This compound can be administered as a bolus at t=0, followed by a continuous infusion, or as a continuous infusion starting at t=0, depending on the experimental design.

  • Steady-State Sampling:

    • Once a stable glucose level and GIR are achieved (typically after 60-90 minutes), collect blood samples at regular intervals (e.g., every 10-20 minutes) for the remainder of the clamp (e.g., up to 120 minutes) to measure plasma insulin and C-peptide levels.

  • Data Analysis:

    • Calculate the average GIR during the steady-state period.

    • Analyze the plasma insulin and C-peptide concentrations to determine the insulin secretory response to hyperglycemia.

    • Compare the results between the vehicle control group and the this compound treatment group.

Mandatory Visualizations

GKA71_Signaling_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_pancreas Glucose GLUT2_pancreas GLUT2 Transporter Glucose_pancreas->GLUT2_pancreas Glucose_in_pancreas Intracellular Glucose GLUT2_pancreas->Glucose_in_pancreas GK Glucokinase (GK) Glucose_in_pancreas->GK G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP Increased ATP/ADP Ratio Glycolysis->ATP K_ATP KATP Channel Closure ATP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Blood_Glucose Blood Glucose Insulin_secretion->Blood_Glucose Lowers GKA71_pancreas This compound GKA71_pancreas->GK Allosteric Activation Glucose_liver Glucose GLUT2_liver GLUT2 Transporter Glucose_liver->GLUT2_liver Glucose_in_liver Intracellular Glucose GLUT2_liver->Glucose_in_liver GK_liver Glucokinase (GK) Glucose_in_liver->GK_liver G6P_liver Glucose-6-Phosphate GK_liver->G6P_liver Phosphorylation Glycogen Glycogen Synthesis G6P_liver->Glycogen HGP Decreased Hepatic Glucose Production Glycogen->HGP HGP->Blood_Glucose Lowers GKA71_liver This compound GKA71_liver->GK_liver Allosteric Activation

Caption: this compound signaling pathway in pancreatic β-cells and hepatocytes.

Hypoglycemia_Troubleshooting_Workflow Start This compound Administered Monitor Monitor for Clinical Signs of Hypoglycemia Start->Monitor Signs_Present Signs Present? Monitor->Signs_Present Confirm_BG Measure Blood Glucose (BG) Signs_Present->Confirm_BG Yes No_Signs Continue Monitoring Signs_Present->No_Signs No Is_Hypoglycemic BG < 60 mg/dL? Confirm_BG->Is_Hypoglycemic Emergency_Protocol Initiate Emergency Glucose Administration Protocol Is_Hypoglycemic->Emergency_Protocol Yes Not_Hypoglycemic Consider Other Causes of Clinical Signs Is_Hypoglycemic->Not_Hypoglycemic No Monitor_Recovery Monitor BG and Clinical Signs Until Stable Emergency_Protocol->Monitor_Recovery Adjust_Protocol Review and Adjust Experimental Protocol (Dose, Fasting, etc.) Monitor_Recovery->Adjust_Protocol

Caption: Troubleshooting workflow for this compound-induced hypoglycemia.

References

long-term stability of gka-71 in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GKA-71. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and storage of this compound, with a specific focus on its stability in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound as a dry powder?

A1: As a general guideline for small molecules, this compound in its solid (powder) form is expected to be stable for up to 3 years when stored at -20°C.[1] For specific details, always refer to the product's technical data sheet (TDS) and Certificate of Analysis (CofA).[1]

Q2: What is the long-term stability of this compound in DMSO at -20°C?

A2: Specific long-term stability data for this compound in DMSO at -20°C is not publicly available. However, for many small molecules, stock solutions in DMSO can be stored at -20°C for up to one month, or at -80°C for up to six months.[1] It is crucial to minimize freeze-thaw cycles to maintain the integrity of the compound.[1][2] For long-term projects, preparing smaller, ready-to-use aliquots is highly recommended.

Q3: My this compound solution in DMSO has changed color. What does this indicate?

A3: A color change in your stock solution may suggest chemical degradation or oxidation of the compound. This can be influenced by factors such as exposure to light, air, or impurities in the solvent. It is advisable to perform a quality control check, such as HPLC, to assess the purity of the solution before proceeding with your experiments.

Q4: I see precipitation in my this compound stock solution after thawing. What should I do?

A4: Precipitation upon thawing can happen if the compound's solubility limit is exceeded at lower temperatures or due to repeated freeze-thaw cycles. To address this, warm the solution gently (if the compound is heat-stable) and vortex thoroughly to ensure it is fully redissolved before use. To prevent this, consider storing your stock solution at a slightly lower concentration or preparing fresh solutions more frequently.

Q5: What is the recommended final concentration of DMSO in my cell-based assays?

A5: The final concentration of DMSO in your experimental medium should typically be less than 0.5% (v/v) to avoid solvent-induced toxicity to your cells. It is essential to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.

Troubleshooting Guides

Issue: Inconsistent or No Activity of this compound in Experiments

This common issue can often be traced back to the stability and handling of the this compound stock solution. Follow this guide to troubleshoot the problem.

Step 1: Verify Stock Solution Integrity
  • Visual Inspection: Check for any color change or precipitation in your stock solution.

  • Solubility Check: Ensure the compound was fully dissolved when the stock solution was prepared. If you observe precipitates upon thawing, gently warm and vortex the solution.

  • Age of Stock Solution: If the stock solution is old, consider preparing a fresh one. It is a good practice to aliquot stock solutions to avoid multiple freeze-thaw cycles.

Step 2: Experimental Controls
  • Positive Control: Use a known glucokinase activator to confirm that the assay is working correctly.

  • Vehicle Control: Include a control with only DMSO (at the same final concentration as in the this compound treated samples) to rule out any solvent effects.

Step 3: Perform a Quick Stability Test

If you suspect degradation of your this compound stock, you can perform a simple stability test.

  • Objective: To assess the stability of this compound in DMSO at -20°C over a short period.

  • Procedure:

    • Prepare a fresh stock solution of this compound in DMSO.

    • Immediately take an aliquot for a baseline activity measurement in your assay (Time = 0).

    • Store the remaining stock solution at -20°C.

    • At subsequent time points (e.g., 1 week, 2 weeks, 1 month), thaw an aliquot and measure its activity in the same assay.

    • Analysis: Compare the activity at each time point to the baseline. A significant drop in activity suggests instability under your storage conditions.

Troubleshooting Workflow

start Inconsistent/No this compound Activity check_stock Step 1: Check Stock Solution - Visual inspection (color, precipitate) - Age of stock - Number of freeze-thaw cycles start->check_stock stock_ok Stock appears OK check_stock->stock_ok No issues stock_bad Precipitate, color change, or old stock check_stock->stock_bad Issues found check_controls Step 2: Verify Experimental Controls - Positive control active? - Vehicle control shows no effect? stock_ok->check_controls prepare_fresh Prepare fresh stock solution Aliquot for single use stock_bad->prepare_fresh prepare_fresh->check_controls controls_ok Controls are valid check_controls->controls_ok Yes controls_bad Control issues check_controls->controls_bad No stability_test Step 3: Perform Quick Stability Test - Compare activity of fresh vs. stored stock controls_ok->stability_test troubleshoot_assay Troubleshoot assay setup (reagents, cell health, etc.) controls_bad->troubleshoot_assay stable Compound is stable stability_test->stable Activity consistent unstable Compound is unstable stability_test->unstable Activity drops review_protocol Review experimental protocol for other error sources stable->review_protocol adjust_storage Adjust storage conditions: - Store at -80°C - Use fresh solutions for critical experiments unstable->adjust_storage cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GK_p Glucokinase (GK) Glucose_p->GK_p GKA71_p This compound GKA71_p->GK_p G6P_p Glucose-6-Phosphate GK_p->G6P_p Glycolysis_p Glycolysis G6P_p->Glycolysis_p ATP_p ↑ ATP/ADP Ratio Glycolysis_p->ATP_p KATP K-ATP Channel Closure ATP_p->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca2 ↑ Intracellular Ca2+ Depolarization->Ca2 Insulin Insulin Secretion Ca2->Insulin Glucose_l Glucose GK_l Glucokinase (GK) Glucose_l->GK_l GKA71_l This compound GKA71_l->GK_l G6P_l Glucose-6-Phosphate GK_l->G6P_l Glycogen Glycogen Synthesis G6P_l->Glycogen Glycolysis_l Glycolysis G6P_l->Glycolysis_l

References

Technical Support Center: Mitigating GKA-71 Induced Hypertriglyceridemia

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the glucokinase activator GKA-71 and encountering associated elevations in plasma triglyceride levels.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which this compound increases plasma triglyceride levels?

A1: this compound allosterically activates glucokinase (GK), primarily in the liver and pancreas. Hepatic GK activation increases the rate of glucose phosphorylation, leading to a subsequent rise in glycolysis and de novo lipogenesis (DNL). This process is mediated by the activation of the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor that upregulates the expression of lipogenic genes. The increased synthesis of fatty acids and triglycerides in the liver leads to enhanced secretion of very-low-density lipoproteins (VLDL) into the circulation, resulting in hypertriglyceridemia.

Q2: What is the typical onset and duration of this compound-induced hypertriglyceridemia in animal models?

A2: The time course of this compound's effect on plasma triglycerides can vary depending on the animal model, dose, and diet. Generally, an increase in plasma triglycerides can be observed within hours to days of initiating this compound administration. In some rodent studies, triglyceride levels may continue to rise with chronic dosing. It is crucial to establish a baseline and perform a time-course study in your specific experimental model to accurately characterize the kinetics of this effect.

Q3: Are there any known pharmacological agents that can mitigate this compound-induced hypertriglyceridemia?

A3: While specific studies on the co-administration of this compound with lipid-lowering agents are limited, agents with mechanisms that counteract the downstream effects of GK activation are promising candidates. These include:

  • Fibrates (e.g., Fenofibrate): Activate peroxisome proliferator-activated receptor alpha (PPARα), which increases the expression of genes involved in fatty acid oxidation and lipoprotein lipase (LPL) activity, thereby enhancing the clearance of triglyceride-rich lipoproteins.

  • Omega-3 Fatty Acids (e.g., EPA, DHA): These polyunsaturated fatty acids have been shown to reduce plasma triglycerides by decreasing the hepatic synthesis and secretion of VLDL.[1]

  • SREBP-1c Inhibitors: Direct or indirect inhibition of SREBP-1c activation could theoretically block the primary pathway leading to this compound-induced lipogenesis.

Q4: Can dietary modifications help in managing this compound-associated hypertriglyceridemia?

A4: Yes, dietary modifications can be a valuable component of a strategy to manage this compound-induced hypertriglyceridemia. Utilizing a low-fat diet in animal models can help reduce the substrate availability for triglyceride synthesis and VLDL production. It is important to maintain a consistent and well-defined diet throughout the experiment to minimize variability in lipid profiles.

Troubleshooting Guides

Issue 1: Unexpectedly high or variable plasma triglyceride levels in this compound treated animals.

Possible Cause Troubleshooting Steps
Dietary Variability Ensure all animals are on a standardized, low-fat chow for a sufficient acclimatization period before starting the experiment. Avoid sudden changes in diet.
Fasting State Strictly control the fasting period before blood collection. A 4-6 hour fast is typically sufficient for rodents to clear postprandial lipemia. Inconsistent fasting times can lead to high variability.
Blood Sampling Technique Use a consistent blood collection method (e.g., tail vein, retro-orbital). Hemolysis can interfere with some triglyceride assay kits.
This compound Formulation/Dosing Verify the stability and solubility of your this compound formulation. Ensure accurate and consistent dosing for all animals.
Underlying Genetic Factors Be aware of the genetic background of your animal model, as different strains can have varying predispositions to hyperlipidemia.

Issue 2: Lack of efficacy of a mitigating agent (e.g., fenofibrate) in reducing this compound-induced hypertriglyceridemia.

Possible Cause Troubleshooting Steps
Insufficient Dose of Mitigating Agent Consult literature for appropriate dose ranges of the mitigating agent in your specific animal model. Perform a dose-response study to determine the optimal dose for your experimental conditions.
Pharmacokinetic Interactions Consider the possibility of pharmacokinetic interactions between this compound and the mitigating agent. Staggered dosing schedules may be necessary.
Timing of Treatment The timing of the administration of the mitigating agent relative to this compound may be critical. Consider initiating treatment with the mitigating agent prior to or concurrently with this compound.
Mechanism of Action The chosen mitigating agent may not be targeting the most dominant pathway of this compound-induced hypertriglyceridemia in your model. Consider agents with alternative mechanisms of action.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on typical findings in preclinical studies. Actual results may vary depending on the specific experimental conditions.

Table 1: Hypothetical Dose-Response of this compound on Plasma Triglyceride Levels in Mice

This compound Dose (mg/kg)Mean Plasma Triglyceride (mg/dL) ± SD (Day 14)Percent Change from Vehicle
Vehicle80 ± 15-
10120 ± 25+50%
30250 ± 40+213%
100450 ± 65+463%

Table 2: Hypothetical Effect of Mitigating Agents on this compound-Induced Hypertriglyceridemia in Mice (this compound at 30 mg/kg)

Treatment GroupMean Plasma Triglyceride (mg/dL) ± SD (Day 14)Percent Change from this compound alone
Vehicle85 ± 18-
This compound260 ± 45-
This compound + Fenofibrate (100 mg/kg)150 ± 30-42%
This compound + Omega-3 Fatty Acids (500 mg/kg)180 ± 35-31%

Experimental Protocols

Protocol 1: In Vitro Glucokinase Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a method for monitoring GCK activity in a 96-well format.

Materials:

  • Glucokinase (GCK) Assay Buffer

  • This compound compound

  • Recombinant Glucokinase enzyme

  • ATP

  • Glucose

  • NADP+

  • Glucose-6-Phosphate Dehydrogenase (G6PDH)

  • NADPH Standard

  • 96-well black microplate

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Prepare a standard curve of NADPH in GCK Assay Buffer.

  • Reaction Mix Preparation: For each well, prepare a reaction mix containing GCK Assay Buffer, ATP, Glucose, NADP+, and G6PDH.

  • Sample and Control Preparation:

    • Blank: Add reaction mix without the GCK enzyme.

    • Positive Control: Add reaction mix with a known concentration of GCK enzyme.

    • Test Wells: Add reaction mix with GCK enzyme and varying concentrations of this compound.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence at Ex/Em = 340/460 nm in a microplate reader.

  • Calculation: Subtract the blank fluorescence from all readings. Determine the concentration of NADPH produced in the test wells using the NADPH standard curve. GCK activity is proportional to the rate of NADPH production.

Protocol 2: Measurement of Plasma Triglycerides (Colorimetric)

This protocol is based on the use of commercially available enzymatic colorimetric assay kits.

Materials:

  • Plasma samples

  • Triglyceride Assay Kit (containing lipase, glycerol kinase, glycerol phosphate oxidase, peroxidase, and a colorimetric probe)

  • Triglyceride Standard

  • 96-well clear microplate

Procedure:

  • Sample Preparation: Collect blood from animals into EDTA-containing tubes. Centrifuge at 2000 x g for 10 minutes at 4°C to obtain plasma.

  • Standard Curve Preparation: Prepare a serial dilution of the Triglyceride Standard according to the kit protocol.

  • Assay Procedure:

    • Add a small volume (typically 2-5 µL) of plasma samples and standards to separate wells of the microplate.

    • Add the Triglyceride Assay Reagent to all wells.

  • Incubation: Incubate the plate at 37°C for 10-15 minutes.

  • Measurement: Read the absorbance at the wavelength specified in the kit protocol (usually around 540-570 nm) using a microplate reader.

  • Calculation: Subtract the absorbance of the blank from all readings. Determine the triglyceride concentration in the samples by comparing their absorbance to the standard curve.

Protocol 3: Oral Lipid Tolerance Test (OLTT) in Mice

This protocol is used to assess postprandial lipid clearance.

Materials:

  • Mice (fasted for 4-6 hours)

  • This compound or vehicle

  • Lipid emulsion (e.g., corn oil or olive oil)

  • Blood collection supplies

Procedure:

  • Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein.

  • Drug Administration: Administer this compound or vehicle orally.

  • Lipid Challenge: After a specified pretreatment time (e.g., 30-60 minutes), administer the lipid emulsion orally (gavage).

  • Serial Blood Sampling: Collect blood samples at various time points after the lipid challenge (e.g., 1, 2, 3, and 4 hours).

  • Triglyceride Measurement: Measure plasma triglyceride concentrations in all collected samples using the protocol described above.

  • Data Analysis: Plot the plasma triglyceride concentration over time. Calculate the area under the curve (AUC) to quantify the total postprandial lipid excursion.

Signaling Pathways and Experimental Workflows

GKA71_Triglyceride_Pathway GKA71 This compound GK Glucokinase (GK) (in Hepatocyte) GKA71->GK Activates Glucose_to_G6P Glucose -> G6P GK->Glucose_to_G6P Catalyzes Glycolysis Increased Glycolysis Glucose_to_G6P->Glycolysis SREBP1c_activation SREBP-1c Activation Glycolysis->SREBP1c_activation Leads to Lipogenic_Genes Increased Lipogenic Gene Expression (FASN, ACC, SCD1) SREBP1c_activation->Lipogenic_Genes Upregulates DNL Increased de novo Lipogenesis (DNL) Lipogenic_Genes->DNL Triglyceride_Synthesis Increased Triglyceride Synthesis DNL->Triglyceride_Synthesis VLDL_Secretion Increased VLDL Secretion Triglyceride_Synthesis->VLDL_Secretion Hypertriglyceridemia Hypertriglyceridemia VLDL_Secretion->Hypertriglyceridemia Fenofibrate Fenofibrate PPARa PPARα Activation Fenofibrate->PPARa Fatty_Acid_Oxidation Increased Fatty Acid Oxidation PPARa->Fatty_Acid_Oxidation LPL_Activity Increased LPL Activity PPARa->LPL_Activity Fatty_Acid_Oxidation->Triglyceride_Synthesis Reduces Substrate TG_Clearance Increased TG Clearance LPL_Activity->TG_Clearance TG_Clearance->Hypertriglyceridemia Reduces Omega3 Omega-3 Fatty Acids Omega3->VLDL_Secretion Inhibits SREBP1c_Inhibitor SREBP-1c Inhibitor SREBP1c_Inhibitor->SREBP1c_activation Inhibits

Caption: Signaling pathway of this compound-induced hypertriglyceridemia and points of intervention.

Experimental_Workflow start Start: Acclimatize Animals on Standard Diet grouping Randomize into Treatment Groups: 1. Vehicle 2. This compound 3. This compound + Mitigating Agent A 4. This compound + Mitigating Agent B start->grouping treatment Daily Dosing for X Days grouping->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring blood_collection Fasting & Blood Collection (e.g., Day 0, 7, 14) treatment->blood_collection oltt Perform Oral Lipid Tolerance Test (OLTT) (on a subset of animals) treatment->oltt tissue_harvest Euthanasia & Tissue Harvest (Liver, Adipose) treatment->tissue_harvest data_analysis Data Analysis & Interpretation monitoring->data_analysis analysis Plasma Analysis: - Triglycerides - Other Lipids Tissue Analysis: - Gene Expression (SREBP-1c, etc.) - Histology (Lipid Accumulation) blood_collection->analysis oltt->analysis tissue_harvest->analysis analysis->data_analysis

Caption: General experimental workflow for evaluating mitigation of this compound-induced hypertriglyceridemia.

References

gka-71 interference with common cell viability assays

Author: BenchChem Technical Support Team. Date: November 2025

Answering your questions on handling GKA-71 in cell viability assays.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the TRPA1 antagonist, this compound. Particular focus is given to its potential interference with common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] TRPA1 is a non-selective cation channel primarily expressed on nociceptive sensory neurons and is involved in the detection of noxious chemical, mechanical, and thermal stimuli.[2][3] By blocking the TRPA1 channel, this compound is investigated for its potential analgesic properties in various pain models.[2]

Q2: I am observing an unexpected increase in signal in my MTT/MTS/XTT assay when I treat my cells with this compound, even at high concentrations where I expect cytotoxicity. Why is this happening?

This is a common issue when working with compounds that have reducing properties. Assays like MTT, MTS, and XTT are tetrazolium reduction assays that measure cell viability based on the metabolic activity of viable cells, which reduce the tetrazolium salt to a colored formazan product. This compound has intrinsic reducing capabilities and can directly reduce the tetrazolium salt to formazan, independent of cellular metabolic activity. This leads to a false positive signal, suggesting higher cell viability than is actually present.

Q3: My results with this compound in the CellTiter-Glo® (ATP) assay are inconsistent. What could be the cause?

The CellTiter-Glo® assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells. Inconsistency in results could be due to several factors:

  • Direct inhibition of luciferase: Some compounds can directly inhibit the luciferase enzyme used in the assay.

  • Alteration of cellular metabolism: this compound, while targeting TRPA1, might have off-target effects on cellular energy metabolism, affecting ATP production in a manner that does not correlate with cell viability.

  • Timing of the assay: The effect of this compound on ATP levels might be transient.

Q4: Are there alternative cell viability assays that are less prone to interference by a compound like this compound?

Yes, several alternative assays can provide more reliable results. These include:

  • Trypan Blue Exclusion Assay: A simple microscopy-based method that distinguishes viable from non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.

  • Calcein AM Viability Assay: This fluorescence-based assay uses a cell-permeable dye (Calcein AM) that is converted by intracellular esterases in viable cells to the fluorescent calcein.

  • Real-Time Live-Cell Imaging: This method allows for direct observation and quantification of cell proliferation and death over time, avoiding endpoint assays that can be prone to artifacts.

  • Crystal Violet Assay: This assay stains the DNA of adherent cells and can be used to quantify the number of remaining cells after treatment.

Troubleshooting Guides

Issue 1: False Positive Signal in Tetrazolium Reduction Assays (MTT, MTS, XTT)
Possible Cause Recommended Solution
Direct reduction of tetrazolium salt by this compound Run a cell-free control experiment. Prepare wells with culture medium and this compound at the same concentrations used in your experiment, but without cells. Add the tetrazolium reagent and measure the absorbance. If you see an increase in absorbance with increasing concentrations of this compound, this confirms direct reduction.
Colorimetric interference This compound may have an intrinsic color that overlaps with the absorbance spectrum of the formazan product. Measure the absorbance of this compound in the culture medium at the wavelength used for the assay and subtract this background from your experimental values.
Enhanced formazan exocytosis Some compounds can increase the exocytosis of formazan crystals from the cells, leading to an underestimation of viability. If you suspect this, consider using a different assay.
Issue 2: Inconsistent Results with Luminescence-Based Assays (e.g., CellTiter-Glo®)
Possible Cause Recommended Solution
Luciferase inhibition To test for direct inhibition of the luciferase enzyme, perform the assay in a cell-free system with a known amount of ATP and different concentrations of this compound. A decrease in the luminescent signal with increasing this compound concentration indicates enzyme inhibition.
Off-target effects on cellular ATP levels Corroborate your findings with an alternative viability assay that does not rely on ATP measurement, such as the Trypan Blue exclusion assay or a Calcein AM assay.
Sub-optimal assay timing Perform a time-course experiment to determine the optimal endpoint for measuring the effect of this compound on cell viability.

Experimental Protocols

Protocol: Cell-Free Control for Tetrazolium Reduction Assays
  • Prepare a 96-well plate.

  • In triplicate, add 100 µL of cell culture medium to each well.

  • Add serial dilutions of this compound to the wells, mirroring the concentrations used in your cell-based experiment. Include a vehicle control.

  • Add the appropriate volume of the tetrazolium reagent (MTT, MTS, or XTT) to each well according to the manufacturer's protocol.

  • Incubate the plate for the same duration as your cell-based assay.

  • If using MTT, add the solubilization solution.

  • Read the absorbance at the appropriate wavelength.

Protocol: Trypan Blue Exclusion Assay
  • Culture and treat your cells with this compound in a multi-well plate.

  • After the treatment period, collect the cells from each well. For adherent cells, this will require trypsinization.

  • Centrifuge the cell suspension and resuspend the cell pellet in 1 mL of phosphate-buffered saline (PBS).

  • Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (clear) and non-viable (blue) cells.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Visualizations

GKA71_Signaling_Pathway cluster_0 Sensory Neuron GKA71 This compound TRPA1 TRPA1 Channel GKA71->TRPA1 blocks Ca_ion Ca²⁺ Influx TRPA1->Ca_ion mediates Pain_Signal Pain Signal Transmission Ca_ion->Pain_Signal triggers Assay_Workflow start Seed Cells in a 96-well Plate incubate1 Incubate for 24h start->incubate1 treat Treat with this compound (and controls) incubate1->treat incubate2 Incubate for desired treatment period treat->incubate2 add_reagent Add Viability Assay Reagent incubate2->add_reagent incubate3 Incubate as per protocol add_reagent->incubate3 read Read Plate (Absorbance/Fluorescence/Luminescence) incubate3->read Troubleshooting_Tree start Unexpected Viability Results with this compound? tetrazolium Using MTT, MTS, or XTT? start->tetrazolium luminescence Using a Luminescence Assay? start->luminescence cell_free Run Cell-Free Control tetrazolium->cell_free luciferase_inhibition Test for Luciferase Inhibition luminescence->luciferase_inhibition positive_signal Signal in Cell-Free Control? cell_free->positive_signal yes Yes positive_signal->yes  Yes no No positive_signal->no No interference This compound is interfering. Use alternative assay. yes->interference check_metabolism Consider off-target effects on cell metabolism. no->check_metabolism

References

Technical Support Center: Improving the Oral Bioavailability of GKA-71 for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the preclinical development of GKA-71, focusing on the enhancement of its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the main factors limiting the oral bioavailability of this compound?

A1: The oral bioavailability of a drug candidate like this compound is primarily influenced by its aqueous solubility, membrane permeability, and susceptibility to first-pass metabolism.[1] For many poorly soluble drugs, the dissolution rate in the gastrointestinal (GI) tract is the rate-limiting step for absorption.[2][3][4] Other factors include interactions with food, GI tract motility, and enzymatic degradation.[4]

Q2: What are the initial steps to consider when poor oral bioavailability of this compound is observed in preclinical studies?

A2: Initially, it is crucial to determine the underlying cause of the low bioavailability. A systematic approach involves characterizing the physicochemical properties of this compound, such as its solubility in simulated gastric and intestinal fluids, and its permeability, which can be assessed using in vitro models like the Caco-2 cell assay. Concurrently, evaluating its metabolic stability in liver microsomes can indicate the extent of first-pass metabolism.

Q3: What formulation strategies can be employed to enhance the oral bioavailability of this compound?

A3: Several formulation strategies can be explored to improve the oral bioavailability of poorly soluble drugs like this compound. These can be broadly categorized as:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to improved dissolution rates.

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its solubility and dissolution.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of this compound in the GI tract.

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.

Q4: Can co-administration of other agents improve this compound's bioavailability?

A4: Yes, a strategy known as pharmacokinetic boosting involves the co-administration of a compound that inhibits specific metabolic enzymes or drug transporters. This can reduce first-pass metabolism or efflux of this compound, thereby increasing its systemic exposure. However, this approach requires careful investigation to avoid unintended drug-drug interactions.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in plasma concentrations of this compound across study animals. Poor and erratic absorption due to low solubility. Food effects influencing dissolution and absorption.Implement a formulation strategy to improve solubility, such as a solid dispersion or a lipid-based formulation. Standardize feeding protocols for preclinical studies (e.g., fasted vs. fed state).
Low Cmax and AUC of this compound after oral administration. Inadequate dissolution of the drug in the GI tract. High first-pass metabolism in the liver.Employ particle size reduction techniques like nanosizing to enhance dissolution rate. Investigate the metabolic pathways of this compound and consider co-administration with a metabolic inhibitor if a specific enzyme is identified.
In vitro dissolution of this compound formulation is rapid, but in vivo exposure remains low. Poor permeability across the intestinal epithelium. Efflux by transporters like P-glycoprotein.Conduct in vitro permeability assays (e.g., Caco-2) to assess permeability. If efflux is suspected, consider formulation with permeation enhancers or co-administration with an efflux pump inhibitor.
Precipitation of this compound is observed in the stomach during in vivo studies. pH-dependent solubility of this compound (e.g., weakly basic drug precipitating in the higher pH of the intestine).Develop a pH-independent formulation, such as a nanocrystalline formulation or an amorphous solid dispersion, to maintain solubility throughout the GI tract.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Media Milling

Objective: To produce a nanocrystalline formulation of this compound to enhance its dissolution rate and oral bioavailability.

Materials:

  • This compound active pharmaceutical ingredient (API)

  • Stabilizer solution (e.g., 1% w/v Hydroxypropyl methylcellulose - HPMC)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • Purified water

  • Wet milling equipment

Procedure:

  • Prepare the stabilizer solution by dissolving HPMC in purified water.

  • Disperse the this compound API in the stabilizer solution to form a pre-suspension.

  • Add the milling media to the milling chamber of the wet milling equipment.

  • Transfer the this compound pre-suspension into the milling chamber.

  • Initiate the milling process at a specified speed and temperature.

  • Monitor the particle size of the suspension at regular intervals using a particle size analyzer (e.g., laser diffraction).

  • Continue milling until the desired particle size (e.g., < 200 nm) is achieved and the particle size distribution is uniform.

  • Separate the nanosuspension from the milling media.

  • The resulting nanosuspension can be used for further studies or can be lyophilized into a solid powder.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To evaluate the oral bioavailability of different this compound formulations.

Materials:

  • Male Sprague-Dawley rats (or other appropriate rodent model)

  • This compound formulations (e.g., nanosuspension, solid dispersion, control suspension)

  • Dosing gavage needles

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Centrifuge

  • Analytical equipment for plasma sample analysis (e.g., LC-MS/MS)

Procedure:

  • Fast the animals overnight with free access to water before dosing.

  • Divide the animals into groups, with each group receiving a different this compound formulation (n=5-7 per group). A separate group will receive an intravenous (IV) dose to determine absolute bioavailability.

  • Administer a single oral dose of the respective this compound formulation to each animal via oral gavage.

  • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via an appropriate route (e.g., tail vein).

  • Process the blood samples by centrifugation to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

  • Calculate the relative and absolute bioavailability of each formulation.

Data Presentation

Table 1: In Vitro Solubility of this compound in Different Media

Medium Solubility (µg/mL)
Purified Water< 0.1
Simulated Gastric Fluid (SGF, pH 1.2)0.5
Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5)< 0.1
Fed State Simulated Intestinal Fluid (FeSSIF, pH 5.0)0.2

Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Dose: 10 mg/kg)

Formulation Cmax (ng/mL) Tmax (h) AUC (0-24h) (ng*h/mL) Relative Bioavailability (%)
Control Suspension (0.5% HPMC) 50 ± 154.0350 ± 90100
Nanosuspension 350 ± 701.52100 ± 450600
Solid Dispersion (with PVP-VA) 420 ± 851.02800 ± 560800
SEDDS 600 ± 1200.53500 ± 7001000

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_formulation Formulation Development cluster_evaluation Evaluation cluster_outcome Outcome Low_Bioavailability Low Oral Bioavailability of this compound Nanosuspension Nanosuspension Low_Bioavailability->Nanosuspension Solid_Dispersion Solid Dispersion Low_Bioavailability->Solid_Dispersion SEDDS SEDDS Low_Bioavailability->SEDDS In_Vitro In Vitro Dissolution Nanosuspension->In_Vitro Solid_Dispersion->In_Vitro SEDDS->In_Vitro In_Vivo In Vivo PK Study In_Vitro->In_Vivo Improved_Bioavailability Improved Bioavailability In_Vivo->Improved_Bioavailability

Caption: Workflow for improving this compound oral bioavailability.

troubleshooting_logic Start Low In Vivo Exposure Observed Check_Solubility Assess In Vitro Solubility Start->Check_Solubility Solubility_Low Solubility is Low Check_Solubility->Solubility_Low Check_Permeability Assess In Vitro Permeability Permeability_Low Permeability is Low Check_Permeability->Permeability_Low Solubility_Low->Check_Permeability No Improve_Solubility Implement Formulation Strategy: - Nanosuspension - Solid Dispersion - SEDDS Solubility_Low->Improve_Solubility Yes Improve_Permeability Consider: - Permeation Enhancers - Efflux Inhibitors Permeability_Low->Improve_Permeability Yes Re-evaluate Re-evaluate In Vivo PK Permeability_Low->Re-evaluate No Improve_Solubility->Re-evaluate Improve_Permeability->Re-evaluate

References

dealing with batch-to-batch variability of gka-71

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the GKA-71 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the use of the glucokinase activator, this compound. The following troubleshooting guides and Frequently Asked Questions (FAQs) are intended to help you navigate potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results between different lots of this compound. What could be the cause?

A1: Batch-to-batch variability is a known challenge in the manufacturing of complex small molecules.[1][2][3] This variability can manifest as differences in potency, efficacy, or even solubility. Potential causes for inconsistency between lots of this compound include:

  • Purity Profile: Minor variations in the impurity profile of each batch.

  • Polymorphism: The presence of different crystalline forms of the compound which can affect solubility and bioavailability.

  • Degradation: Improper storage or handling leading to degradation of the compound.

  • Solvent Content: Residual solvent from the manufacturing process can vary between batches.

It is crucial to perform a quality control check on each new batch of this compound to establish its specific activity and characteristics before proceeding with critical experiments.

Q2: How can we standardize our experiments to minimize the impact of this compound batch variability?

A2: To minimize the impact of variability, we recommend the following:

  • Batch Qualification: Upon receiving a new lot of this compound, perform a dose-response curve to determine the EC50 for your specific assay. This will allow you to normalize the effective concentration between batches.

  • Standard Operating Procedures (SOPs): Implement strict SOPs for the preparation of this compound stock solutions and working solutions.[4] Pay close attention to the solvent used and the storage conditions.

  • Internal Controls: Always include a positive and negative control in your experiments. A reference batch of this compound with a known, well-characterized activity can also be used as an internal standard.

  • Comprehensive Record Keeping: Maintain detailed records of the lot number of this compound used in each experiment, along with the date of preparation of stock solutions and any observed peculiarities.

Q3: My this compound solution appears cloudy or precipitated. What should I do?

A3: this compound, like many small molecules, can have limited aqueous solubility.[5] If you observe cloudiness or precipitation, consider the following:

  • Solubility Check: Refer to the manufacturer's data sheet for solubility information. This compound may require specific solvents for initial dissolution before being diluted in aqueous media.

  • Sonication or Gentle Warming: Sonication or gentle warming (be cautious of temperature sensitivity) can sometimes help to dissolve the compound.

  • pH Adjustment: The pH of your buffer can significantly impact the solubility of the compound.

  • Fresh Preparation: Prepare fresh solutions before each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

Q4: We are not observing the expected biological effect of this compound. How can we troubleshoot this?

A4: If this compound is not producing the expected effect, consider the following troubleshooting steps in a logical sequence:

  • Confirm Compound Identity and Purity: If possible, verify the identity and purity of your this compound batch using analytical methods like LC-MS or NMR.

  • Check Solution Preparation: Ensure that the stock solution was prepared correctly and that the final concentration in your assay is accurate.

  • Assess Cell Health: Verify the health and viability of your cell line or the integrity of your experimental model.

  • Review Experimental Protocol: Double-check all steps of your experimental protocol for any deviations.

  • Evaluate Potency of the Current Batch: As mentioned in Q2, perform a dose-response curve to confirm the potency of your current lot of this compound. It is possible that the EC50 of the current batch is different from previous batches.

Quantitative Data Summary

The following tables summarize quantitative data reported for this compound and related glucokinase activators. Note: These values should be considered as a reference, and it is highly recommended to determine these parameters for each new batch in your specific experimental system.

Table 1: In Vitro Potency of Glucokinase Activators

CompoundAssay SystemParameterReported Value
GKA50Human glucokinase enzymatic activityEC500.022 µM
GKA50Insulin secretion in INS-1 cellsEC500.065 µM
GKA50INS-1 cell proliferationEC501 to 2 µM

Table 2: In Vivo Efficacy of this compound in Animal Models

Animal ModelTreatment DoseEffect
gkwt/del mice on high-fat diet2.5 mg·kg⁻¹·day⁻¹Reduced mean blood glucose by 2.4 ± 0.3 mM
gkwt/del mice on high-fat diet5 mg·kg⁻¹·day⁻¹Reduced mean blood glucose by 3.2 ± 0.3 mM
gkwt/del mice on high-fat diet2.5 and 5 mg·kg⁻¹·day⁻¹Significantly reduced blood % HbA1c levels

Key Experimental Protocols

Protocol 1: Determination of this compound EC50 in an Insulin Secretion Assay

Objective: To determine the half-maximal effective concentration (EC50) of a new batch of this compound for stimulating insulin secretion in a pancreatic beta-cell line (e.g., INS-1).

Materials:

  • INS-1 cells

  • Culture medium (e.g., RPMI-1640) with appropriate supplements

  • Krebs-Ringer Bicarbonate Buffer (KRBB) with varying glucose concentrations (e.g., 2.5 mM and 16.7 mM)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Insulin ELISA kit

Methodology:

  • Seed INS-1 cells in a 24-well plate and culture until they reach 80-90% confluency.

  • Prepare a serial dilution of this compound in KRBB containing a sub-stimulatory concentration of glucose (e.g., 5 mM). The final concentrations should span a wide range to capture the full dose-response (e.g., 0.01 nM to 10 µM).

  • Wash the cells twice with a glucose-free buffer.

  • Pre-incubate the cells in KRBB with 2.5 mM glucose for 1 hour at 37°C.

  • Remove the pre-incubation buffer and add the this compound serial dilutions to the cells.

  • Incubate for 1-2 hours at 37°C.

  • Collect the supernatant for insulin measurement.

  • Quantify the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

  • Plot the insulin concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Visualizations

GKA71_Signaling_Pathway cluster_blood Bloodstream cluster_cell Pancreatic Beta-Cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Enters cell GKA71 This compound GK Glucokinase (GK) GKA71->GK Allosteric Activation GLUT2->GK G6P Glucose-6-Phosphate GK->G6P Phosphorylation Metabolism Glycolysis & ATP Production G6P->Metabolism K_ATP ATP-sensitive K+ Channel Metabolism->K_ATP ATP/ADP ratio increases, closing channel Depolarization Membrane Depolarization K_ATP->Depolarization Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: this compound signaling pathway in pancreatic beta-cells.

GKA71_Variability_Workflow New_Batch Receive New Batch of this compound QC Perform Quality Control Checks New_Batch->QC Solubility Solubility Test QC->Solubility Purity Purity Analysis (e.g., LC-MS) QC->Purity Potency Determine EC50 in a Standard Functional Assay QC->Potency Compare Compare QC Data to Reference Batch and Specification Sheet Solubility->Compare Purity->Compare Potency->Compare Proceed Proceed with Experiments Compare->Proceed Data within acceptable range Troubleshoot Troubleshoot/Contact Supplier Compare->Troubleshoot Data out of specification GKA71_Troubleshooting_Tree Start Inconsistent or Unexpected Experimental Results with this compound Check_Protocol Review Experimental Protocol and Reagent Preparation Start->Check_Protocol Error_Found Correct Protocol/Preparation Error and Repeat Experiment Check_Protocol->Error_Found Error Identified No_Error Check this compound Batch Information Check_Protocol->No_Error No Error Found New_Lot Is it a new lot of this compound? No_Error->New_Lot Qualify_Batch Qualify New Batch: Determine EC50 New_Lot->Qualify_Batch Yes Old_Lot Check Storage and Handling of the Current Batch New_Lot->Old_Lot No Adjust_Concentration Adjust Experimental Concentration Based on New EC50 Qualify_Batch->Adjust_Concentration Improper_Storage Discard Old Batch and Use a Freshly Prepared Solution Old_Lot->Improper_Storage Improper Proper_Storage Contact Technical Support for Further Assistance Old_Lot->Proper_Storage Proper

References

Validation & Comparative

A Preclinical Comparative Analysis of GKA-71 and Other Glucokinase Activators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Glucokinase (GK) activators (GKAs) represent a promising therapeutic class for the treatment of type 2 diabetes mellitus (T2DM) by targeting the fundamental glucose-sensing mechanism of the body. GKA-71 is one such molecule that has undergone preclinical evaluation. This guide provides an objective comparison of this compound with other notable GKAs—Dorzagliatin, TTP399, AZD1656, and MK-0941—based on available preclinical data. The focus is on their efficacy, mechanism of action, pharmacokinetic profiles, and safety in non-human studies.

Executive Summary

Glucokinase activators enhance the activity of the glucokinase enzyme, a critical regulator of glucose metabolism in the pancreas and liver. This activation leads to increased glucose-stimulated insulin secretion from pancreatic β-cells and enhanced glucose uptake and glycogen synthesis in the liver. While all GKAs share this fundamental mechanism, they exhibit important differences in their tissue selectivity, kinetic properties, and resulting preclinical outcomes.

This compound, in preclinical studies, has demonstrated the potential for sustained glucose-lowering effects. This guide will delve into the quantitative data from various preclinical models to draw comparisons with other key GKAs that have been extensively studied. These include the dual-acting activator Dorzagliatin, the hepato-selective activator TTP399, and earlier-generation compounds such as AZD1656 and MK-0941.

Data Presentation

The following tables summarize the available quantitative data from preclinical studies on this compound and its comparators. It is important to note that the data are compiled from different studies and may not represent direct head-to-head comparisons under identical experimental conditions.

Table 1: In Vitro Enzyme Kinetics
CompoundGlucokinase EC50S0.5 (Glucose) Fold ReductionVmax Fold IncreaseSelectivityReference
This compound Data not availableData not availableData not availableData not available
MK-0941 0.240 µM (at 2.5 mM glucose), 0.065 µM (at 10 mM glucose)~5-fold (from 6.9 mM to 1.4 mM)~1.5-foldDual-acting[1]
Dorzagliatin Data not availableData not availableData not availableDual-acting[2]
TTP399 762 nM (at 5 mM glucose), 304 nM (at 15 mM glucose)Data not availableData not availableHepato-selective[3]
AZD1656 Data not availableData not availableData not availableDual-acting[4]

EC50: Half-maximal effective concentration; S0.5: Glucose concentration at half-maximal velocity; Vmax: Maximum reaction velocity.

Table 2: In Vivo Efficacy in Rodent Models
CompoundAnimal ModelDoseKey Efficacy FindingsReference
This compound hyperglycaemic gkwt/del mice on high-fat diet2.5 and 5 mg/kg/daySustained blood glucose lowering for up to 11 months. Significant reduction in HbA1c.[4]
MK-0941 High-fat diet-fed C57BL/6J mice, db/db mice1-30 mg/kg (single dose), 2-60 mg/kg (twice daily for 14 days)Dose-dependent reduction in blood glucose. Maintained efficacy over 16 days of treatment.
Dorzagliatin Diabetic rats10 and 30 mg/kg/day for 27 daysSignificant reduction in fasting plasma glucose. Improved glucose tolerance.
TTP399 Wistar rats, mice, Gottingen minipigsNot specifiedEffective in increasing glucose metabolism by enhancing lactate and glycogen production.
AZD1656 Gckr-P446L mice3 mg/kg/dayInitial blood glucose-lowering efficacy, which declined after 19 weeks in a genotype-dependent manner.
Table 3: Pharmacokinetic Parameters in Preclinical Models
CompoundAnimal ModelHalf-life (t1/2)Key Pharmacokinetic ObservationsReference
This compound Data not availableData not availableData not available
MK-0941 Mice and Dogs~2 hoursRapidly absorbed and cleared from the blood.
Dorzagliatin RatsData not availableHigh organ distribution in the pancreas, small intestine, and liver in the first 4 hours after an oral dose. Characterized by a two-compartment linear pharmacokinetic model with zero- and first-order sequential absorption.
TTP399 Data not availableData not availableData not available
AZD1656 Healthy human subjects and T2DM patientsRapidly eliminatedRapidly absorbed with dose-proportional exposure.
Table 4: Preclinical Safety Observations
CompoundKey Safety Findings in Preclinical ModelsReference
This compound No increases in plasma or hepatic triglycerides, no accumulation of hepatic glycogen.
MK-0941 Associated with an increased incidence of hypoglycemia in clinical trials, which may be linked to its potent activation at low glucose concentrations.
Dorzagliatin Favorable safety profile in preclinical and clinical studies.
TTP399 Does not activate glucokinase in pancreatic β-cells, does not alter insulin secretion, and does not result in hypoglycemia in preclinical models.
AZD1656 Chronic treatment was associated with raised liver triglycerides and hepatocyte microvesicular steatosis in a mouse model of glucokinase regulatory protein deficiency.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols typically employed in the evaluation of glucokinase activators.

Glucokinase Enzyme Kinetic Assay

Objective: To determine the potency and activation kinetics of a GKA on the glucokinase enzyme in vitro.

Methodology:

  • Reagents: Recombinant human glucokinase, glucose, ATP, MgCl2, NADP+, and glucose-6-phosphate dehydrogenase (G6PDH). The test GKA is dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • The assay is typically performed in a 96-well plate format.

    • Glucokinase is incubated with varying concentrations of glucose and the test GKA.

    • The reaction is initiated by the addition of ATP.

    • The production of glucose-6-phosphate (G6P) is coupled to the reduction of NADP+ to NADPH by G6PDH.

    • The rate of NADPH formation is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.

  • Data Analysis:

    • EC50 Determination: The concentration of the GKA that produces 50% of the maximal activation at a fixed glucose concentration is calculated.

    • S0.5 and Vmax Determination: The glucose concentration that yields half-maximal velocity (S0.5) and the maximum reaction velocity (Vmax) are determined by fitting the data to the Hill equation in the presence and absence of the GKA.

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To evaluate the in vivo efficacy of a GKA on glucose disposal after an oral glucose challenge.

Methodology:

  • Animals: Male C57BL/6J mice or a relevant diabetic mouse model are typically used.

  • Acclimatization and Fasting: Animals are acclimatized to the housing conditions. Prior to the test, mice are fasted for a specified period (e.g., 6 hours or overnight) with free access to water.

  • Procedure:

    • A baseline blood sample (t=0) is collected from the tail vein to measure fasting blood glucose.

    • The test GKA or vehicle is administered orally (p.o.) at a predetermined time before the glucose challenge.

    • A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.

    • Blood samples are collected from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

    • Blood glucose levels are measured immediately using a glucometer.

  • Data Analysis:

    • The blood glucose concentration is plotted against time.

    • The area under the curve (AUC) for the glucose excursion is calculated to quantify the overall glucose tolerance. A lower AUC indicates improved glucose disposal.

Signaling Pathways and Mechanisms of Action

Glucokinase activators function by binding to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding site. This binding stabilizes a conformation of the enzyme with a higher affinity for glucose, thereby increasing its catalytic activity. The primary sites of action are the pancreatic β-cells and the liver hepatocytes.

Dual-Acting Glucokinase Activators (e.g., this compound, Dorzagliatin, AZD1656, MK-0941)

These compounds activate glucokinase in both the pancreas and the liver, leading to a two-pronged approach to glucose control.

Dual_Acting_GKA_Pathway cluster_pancreas Pancreatic β-Cell cluster_liver Liver Hepatocyte GKA_pancreas Dual-Acting GKA GK_pancreas Glucokinase (GK) GKA_pancreas->GK_pancreas Activates Glucose_pancreas Glucose Glucose_pancreas->GK_pancreas G6P_pancreas Glucose-6-Phosphate GK_pancreas->G6P_pancreas Phosphorylates ATP_pancreas ↑ ATP/ADP Ratio G6P_pancreas->ATP_pancreas ↑ Glycolysis K_channel KATP Channel Closure ATP_pancreas->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Ca2+ Influx Depolarization->Ca_channel Insulin_secretion Insulin Secretion Ca_channel->Insulin_secretion GKA_liver Dual-Acting GKA GK_liver Glucokinase (GK) GKA_liver->GK_liver Activates Glucose_liver Glucose Glucose_liver->GK_liver G6P_liver Glucose-6-Phosphate GK_liver->G6P_liver Phosphorylates Glycogen ↑ Glycogen Synthesis G6P_liver->Glycogen Glycolysis_liver ↑ Glycolysis G6P_liver->Glycolysis_liver HGP ↓ Hepatic Glucose Production Glycogen->HGP Glycolysis_liver->HGP

Figure 1. Signaling pathway of dual-acting glucokinase activators.
Hepato-selective Glucokinase Activators (e.g., TTP399)

These compounds are designed to preferentially activate glucokinase in the liver, with minimal to no effect on the pancreas. This selectivity aims to reduce the risk of hypoglycemia by avoiding the direct stimulation of insulin secretion.

Hepato_selective_GKA_Pathway cluster_liver Liver Hepatocyte cluster_pancreas Pancreatic β-Cell GKA_liver Hepato-selective GKA GK_liver Glucokinase (GK) GKA_liver->GK_liver Activates Glucose_liver Glucose Glucose_liver->GK_liver GKRP GKRP GK_liver->GKRP Interaction G6P_liver Glucose-6-Phosphate GK_liver->G6P_liver Phosphorylates Glycogen ↑ Glycogen Synthesis G6P_liver->Glycogen Glycolysis_liver ↑ Glycolysis G6P_liver->Glycolysis_liver HGP ↓ Hepatic Glucose Production Glycogen->HGP Glycolysis_liver->HGP No_effect Minimal to No Effect

Figure 2. Signaling pathway of hepato-selective glucokinase activators.

Experimental Workflow

The preclinical development and evaluation of a glucokinase activator typically follow a structured workflow, from initial in vitro characterization to in vivo efficacy and safety studies.

GKA_Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Enzyme_Kinetics Enzyme Kinetic Assays (EC50, S0.5, Vmax) Cell_based_Assays Cell-based Assays (Insulin Secretion, Glucose Uptake) Enzyme_Kinetics->Cell_based_Assays Promising candidates PK_studies Pharmacokinetic Studies (t1/2, Bioavailability) Cell_based_Assays->PK_studies Lead candidates Efficacy_studies Efficacy Studies (OGTT, Chronic Dosing) PK_studies->Efficacy_studies Safety_studies Safety/Tox Studies (Hypoglycemia, Lipid Profile) Efficacy_studies->Safety_studies

Figure 3. General experimental workflow for preclinical GKA evaluation.

Conclusion

Based on the available preclinical data, this compound demonstrates promise as a glucokinase activator with the potential for durable glycemic control and a favorable safety profile with respect to lipid metabolism. When compared to other GKAs, several key distinctions emerge:

  • Mechanism of Action: this compound, like Dorzagliatin, AZD1656, and MK-0941, appears to be a dual-acting GKA, influencing both pancreatic and hepatic glucokinase. This contrasts with the hepato-selective mechanism of TTP399, which is designed to minimize the risk of hypoglycemia.

  • Efficacy: this compound has shown long-term efficacy in a chronic mouse model, a desirable characteristic that has been a challenge for some earlier GKAs like AZD1656 and MK-0941, which showed a decline in efficacy over time in some studies.

  • Safety: The preclinical data for this compound suggests a lack of adverse effects on plasma and hepatic triglycerides, a concern that has been raised for other GKAs. The higher risk of hypoglycemia associated with potent, first-generation GKAs like MK-0941 appears to be a key differentiator for newer compounds.

References

A Head-to-Head Comparison of Glucokinase Activators: GKA-71 and Dorzagliatin in the Treatment of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers and drug development professionals on the efficacy of two prominent glucokinase activators, GKA-71 and dorzagliatin. This guide provides a comprehensive comparison based on available preclinical and clinical data, detailing their mechanisms of action, and experimental protocols.

Glucokinase (GK) activators (GKAs) represent a promising therapeutic class for the management of Type 2 Diabetes Mellitus (T2DM) by targeting the fundamental glucose-sensing mechanism of the body. These molecules allosterically activate glucokinase, the body's glucose sensor, in a glucose-dependent manner, leading to enhanced glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and increased glucose uptake and glycogen synthesis in the liver. This dual mechanism of action addresses key pathophysiological defects in T2DM. This guide provides a comparative overview of two such GKAs: this compound, an early-stage investigational compound, and dorzagliatin, a recently approved drug in China.

Mechanism of Action: A Shared Target, Nuanced Differences

Both this compound and dorzagliatin are allosteric activators of glucokinase. They bind to a site on the enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and enhances its catalytic activity. This leads to a leftward shift in the glucose-response curve, meaning that the enzyme is more active at lower glucose concentrations.

Dorzagliatin is characterized as a dual-acting GKA, effectively targeting glucokinase in both the pancreas and the liver.[1][2][3] This dual action leads to improved insulin secretion from the pancreas in response to rising blood glucose levels and enhanced glucose uptake and conversion to glycogen in the liver, which helps to reduce overall blood glucose.[3]

This compound (also referred to as GKA50 in some literature) is also a potent glucokinase activator.[1] Preclinical studies suggest it possesses an islet protective effect and effectively stimulates insulin release from pancreatic islets.

The signaling pathway for glucokinase activation in pancreatic β-cells and hepatocytes is illustrated below.

Glucokinase Activation Signaling Pathway cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Transporter Glucose_p->GLUT2_p Enters cell GK_p Glucokinase (GK) GLUT2_p->GK_p G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylation Metabolism_p Metabolism G6P_p->Metabolism_p ATP_ADP_p ↑ ATP/ADP Ratio Metabolism_p->ATP_ADP_p K_ATP_p KATP Channel Closure ATP_ADP_p->K_ATP_p Depolarization_p Membrane Depolarization K_ATP_p->Depolarization_p Ca_p Ca²⁺ Influx Depolarization_p->Ca_p Insulin_p Insulin Secretion Ca_p->Insulin_p GKA_p GKA (this compound / Dorzagliatin) GKA_p->GK_p Allosteric Activation Glucose_l Glucose GLUT2_l GLUT2 Transporter Glucose_l->GLUT2_l Enters cell GK_l Glucokinase (GK) GLUT2_l->GK_l G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylation Glycogen_l Glycogen Synthesis G6P_l->Glycogen_l Glycolysis_l Glycolysis G6P_l->Glycolysis_l GKA_l GKA (Dorzagliatin) GKA_l->GK_l Allosteric Activation

Diagram 1: Glucokinase activation pathway in pancreas and liver.

Efficacy Comparison: In Vitro and In Vivo Data

A direct head-to-head clinical comparison of this compound and dorzagliatin has not been published. Therefore, this comparison relies on available preclinical data for this compound and a combination of preclinical and extensive clinical data for dorzagliatin.

In Vitro Efficacy
ParameterThis compound (GKA50)Dorzagliatin
Glucokinase Activation (EC₅₀) 33 nM (at 5 mM glucose)Data not publicly available in similar format
Insulin Secretion (EC₅₀) 65 nM (in INS-1 cells)Data not publicly available in similar format

EC₅₀ (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Preclinical In Vivo Efficacy

Preclinical studies in animal models of type 2 diabetes have demonstrated the glucose-lowering effects of both compounds.

This compound has been shown to provide sustained lowering of blood glucose for up to one month in obese Zucker rats and up to 11 months in hyperglycemic gk(wt/del) mice without causing increases in plasma or hepatic triglycerides. Another study noted that this compound reduced basal glucose in diet-induced obese (DIO) mice over a 4-week period.

Dorzagliatin has also undergone extensive preclinical evaluation, demonstrating its ability to improve glycemic control and pancreatic β-cell function in various animal models of type 2 diabetes.

Clinical Efficacy of Dorzagliatin

Dorzagliatin has successfully completed Phase I, II, and III clinical trials, leading to its approval.

Clinical TrialKey Findings
Phase III Monotherapy (SEED Study) - Statistically significant reduction in HbA1c of 1.07% from a baseline of 8.35% at 24 weeks, compared to a 0.50% reduction in the placebo group. - Well-tolerated with a good safety profile.
Phase III Add-on to Metformin (DAWN Study) - In patients with inadequate glycemic control on metformin alone, dorzagliatin add-on therapy showed significant improvements in glycemic control.
Phase II Study - After 12 weeks, dorzagliatin treatment led to a significant reduction in HbA1c levels by 0.77% in the 75 mg twice-daily group.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the efficacy of glucokinase activators.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is fundamental for evaluating the effect of GKAs on pancreatic β-cell function.

Objective: To measure the amount of insulin secreted by pancreatic islets in response to varying glucose concentrations, with and without the presence of a GKA.

General Protocol:

  • Islet Isolation: Pancreatic islets are isolated from animal models (e.g., mice or rats) or obtained from human donors.

  • Pre-incubation: Islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.

  • Stimulation: Islets are then incubated in a high-glucose buffer (e.g., 16.7 mM glucose) with or without the test compound (this compound or dorzagliatin) at various concentrations.

  • Sample Collection: The supernatant is collected after the incubation period.

  • Insulin Measurement: The concentration of insulin in the supernatant is quantified using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay).

  • Data Analysis: The stimulation index is calculated as the ratio of insulin secreted at high glucose to that at low glucose.

GSIS Experimental Workflow Islet_Isolation 1. Islet Isolation (e.g., from mouse pancreas) Preincubation 2. Pre-incubation (Low Glucose Buffer) Islet_Isolation->Preincubation Stimulation 3. Stimulation (High Glucose Buffer +/- GKA) Preincubation->Stimulation Supernatant_Collection 4. Supernatant Collection Stimulation->Supernatant_Collection Insulin_Quantification 5. Insulin Quantification (ELISA / RIA) Supernatant_Collection->Insulin_Quantification Data_Analysis 6. Data Analysis (Stimulation Index Calculation) Insulin_Quantification->Data_Analysis

Diagram 2: Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.
In Vivo Assessment of Glycemic Control in Animal Models

Objective: To evaluate the long-term efficacy of GKAs on blood glucose and HbA1c levels in diabetic animal models.

General Protocol:

  • Animal Model Selection: Utilize relevant diabetic animal models such as the obese Zucker rat or high-fat diet-fed mice.

  • Compound Administration: The GKA (this compound or dorzagliatin) is administered orally, typically mixed with the chow, at specified doses. A control group receives a placebo.

  • Blood Glucose Monitoring: Blood glucose levels are monitored regularly (e.g., daily or weekly) from tail vein blood samples using a glucometer.

  • HbA1c Measurement: At the end of the study period, whole blood is collected to measure HbA1c levels, which reflect the average blood glucose over a longer period. This can be done using methods like high-performance liquid chromatography (HPLC).

  • Other Parameters: Plasma insulin, triglycerides, and cholesterol levels can also be measured from blood samples.

  • Data Analysis: Statistical analysis is performed to compare the changes in blood glucose and HbA1c between the treated and control groups.

InVivo Efficacy Study Workflow Animal_Selection 1. Select Diabetic Animal Model (e.g., Zucker Rat) Grouping 2. Randomize into Groups (Treatment vs. Placebo) Animal_Selection->Grouping Dosing 3. Chronic Oral Administration (GKA in chow) Grouping->Dosing Monitoring 4. Regular Monitoring (Blood Glucose, Body Weight) Dosing->Monitoring Endpoint_Analysis 5. Endpoint Analysis (HbA1c, Lipids, Insulin) Monitoring->Endpoint_Analysis Statistical_Analysis 6. Statistical Analysis Endpoint_Analysis->Statistical_Analysis

Diagram 3: Workflow for an in vivo efficacy study in diabetic animal models.

Conclusion

Both this compound and dorzagliatin are potent glucokinase activators with the potential to improve glycemic control in patients with type 2 diabetes. Dorzagliatin has a substantial body of clinical evidence supporting its efficacy and safety, leading to its regulatory approval. This compound has demonstrated promising preclinical efficacy in animal models, showing sustained glucose-lowering effects.

Further research, including head-to-head preclinical and eventually clinical trials, would be necessary to definitively compare the efficacy and safety profiles of these two compounds. The detailed experimental protocols provided in this guide offer a framework for such comparative studies. The continued development and investigation of novel glucokinase activators like this compound, alongside the clinical application of approved drugs like dorzagliatin, will be crucial in advancing the treatment landscape for type 2 diabetes.

References

Validating the Mechanism of Nav1.7 Modulators: A Comparative Guide to Site-Directed Mutagenesis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics due to its pivotal role in pain signaling pathways.[1][2][3] Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to perceive pain.[4][5] This has spurred the development of various Nav1.7 modulators. A crucial step in the preclinical validation of these compounds is to elucidate their precise mechanism of action and binding site on the channel. Site-directed mutagenesis, coupled with electrophysiological analysis, stands as a powerful technique to achieve this.

This guide provides a comparative overview of the validation of Nav1.7 modulator mechanisms, with a focus on the insights gained from site-directed mutagenesis studies. While the initial query focused on "GKA-71," no public domain information was available for a compound with this designation at the time of this writing. Therefore, this guide will use the well-characterized Nav1.7 inhibitor, PF-05089771 , as a primary example to illustrate the application of these validation techniques and compare its properties to other known Nav1.7 modulators.

Comparative Analysis of Nav1.7 Modulators

The following table summarizes the electrophysiological data for PF-05089771 and other notable Nav1.7 inhibitors. This data is essential for comparing their potency and selectivity.

CompoundTargetIC50 (nM)Selectivity vs. Nav1.5Selectivity vs. Nav1.8Mechanism of ActionReference
PF-05089771 Nav1.711>1000-fold>1000-foldState-dependent inhibitor, interacts with the voltage-sensor domain (VSD) of Domain IV.
CNV1014802 (Raxatrigine) Nav1.71770 (at -70mV)--Enhances inactivation.
GNE-0439 Nav1.7340~112-fold--
Paroxetine Nav1.7 / Nav1.810,000--Inhibition of channel activity.
Fluoxetine Nav1.7 / Nav1.866,000--Inhibition of channel activity.
Citalopram Nav1.7 / Nav1.8174,000--Inhibition of channel activity.

Elucidating Mechanism of Action Through Site-Directed Mutagenesis: The Case of PF-05089771

Site-directed mutagenesis has been instrumental in identifying the binding site and understanding the state-dependent inhibition of PF-05089771. Studies have shown that this aryl sulfonamide compound interacts with the voltage-sensor domain (VSD) of Domain IV of the Nav1.7 channel.

A key experimental approach involves mutating specific amino acid residues within the VSD of Domain IV and then assessing the effect of these mutations on the inhibitory activity of PF-05089771 using electrophysiological recordings. A significant reduction in the potency (increase in IC50) of the compound on the mutated channel compared to the wild-type channel indicates that the mutated residue is critical for the drug's binding or mechanism of action.

For instance, the mutation R1608A in the S4 segment of the VSD4 domain has been reported to significantly reduce the binding of arylsulfonamide compounds. This type of data provides strong evidence for the specific interaction site of the drug.

Experimental Protocols

Site-Directed Mutagenesis

This protocol outlines the general steps for introducing a point mutation into the SCN9A gene (encoding Nav1.7) cloned into an expression vector.

a. Primer Design:

  • Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center.

  • The primers should have a melting temperature (Tm) of ≥78°C.

  • Ensure the primers have a minimum GC content of 40% and terminate in one or more C or G bases.

b. PCR Amplification:

  • Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the SCN9A cDNA.

  • The reaction mixture typically includes the template DNA, mutagenic primers, dNTPs, and the polymerase in its specific buffer.

  • A typical thermal cycling protocol includes an initial denaturation, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.

c. DpnI Digestion:

  • Following PCR, digest the reaction mixture with the DpnI restriction enzyme.

  • DpnI specifically cleaves methylated and hemimethylated parental DNA, leaving the newly synthesized, unmethylated mutant DNA intact.

  • Incubate the reaction at 37°C for 1-2 hours.

d. Transformation:

  • Transform the DpnI-treated DNA into competent E. coli cells.

  • Plate the transformed cells on a selective agar medium containing the appropriate antibiotic.

  • Incubate overnight at 37°C.

e. Verification:

  • Select individual colonies and isolate the plasmid DNA.

  • Verify the presence of the desired mutation by DNA sequencing.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the method for recording sodium currents from HEK293 cells expressing either wild-type or mutant Nav1.7 channels.

a. Cell Culture and Transfection:

  • Culture HEK293 cells in appropriate media.

  • Transfect the cells with the expression plasmid containing the wild-type or mutant SCN9A cDNA. Co-transfection with a marker gene (e.g., GFP) can help identify transfected cells.

b. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell recording configuration on a single transfected cell.

  • Apply a series of voltage protocols to elicit sodium currents and measure various parameters, including current density, voltage-dependence of activation and inactivation.

  • Bath apply the test compound (e.g., PF-05089771) at various concentrations to determine its effect on the sodium currents and calculate the IC50 value.

Visualizing the Validation Workflow and Signaling Context

The following diagrams illustrate the experimental workflow for validating a compound's mechanism of action and the general signaling pathway involving Nav1.7.

G cluster_0 Site-Directed Mutagenesis Workflow cluster_1 Electrophysiology Workflow Plasmid with WT Nav1.7 Plasmid with WT Nav1.7 Primer Design Primer Design Plasmid with WT Nav1.7->Primer Design Design mutagenic primers PCR Amplification PCR Amplification Primer Design->PCR Amplification Amplify plasmid DpnI Digestion DpnI Digestion PCR Amplification->DpnI Digestion Digest parental DNA Transformation Transformation DpnI Digestion->Transformation Introduce into E. coli Sequence Verification Sequence Verification Transformation->Sequence Verification Confirm mutation Transfection Transfection Sequence Verification->Transfection Use validated mutant plasmid HEK293 Cells HEK293 Cells HEK293 Cells->Transfection Express Nav1.7 (WT or Mutant) Patch-Clamp Recording Patch-Clamp Recording Transfection->Patch-Clamp Recording Measure sodium currents Compound Application Compound Application Patch-Clamp Recording->Compound Application Apply Nav1.7 modulator Data Analysis Data Analysis Compound Application->Data Analysis Determine IC50 & mechanism

Caption: Experimental workflow for validating Nav1.7 modulator mechanism.

G cluster_0 Nav1.7 Signaling in Nociception cluster_1 Modulator Interaction Noxious Stimuli Noxious Stimuli Nociceptor Nociceptor Noxious Stimuli->Nociceptor Nav1.7 Channel Nav1.7 Channel Nociceptor->Nav1.7 Channel activates Depolarization Depolarization Nav1.7 Channel->Depolarization Na+ influx leads to Inhibition Inhibition Nav1.7 Channel->Inhibition leads to Action Potential Action Potential Depolarization->Action Potential initiates Pain Signal to CNS Pain Signal to CNS Action Potential->Pain Signal to CNS propagates Nav1.7 Modulator\n(e.g., PF-05089771) Nav1.7 Modulator (e.g., PF-05089771) Nav1.7 Modulator\n(e.g., PF-05089771)->Nav1.7 Channel binds to

References

A Comparative Analysis of Glucokinase Activators: Focus on AZD1656 and the Search for gka-71

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant disparity in the data available for two glucokinase activators, AZD1656 and gka-71. While AZD1656 has been the subject of numerous preclinical and clinical studies, providing a basis for understanding its glucose-lowering effects, this compound remains an obscure entity with no publicly available experimental data to support a comparative analysis.

This guide, intended for researchers, scientists, and drug development professionals, will provide a detailed overview of the glucose-lowering effects of AZD1656, supported by available data. It will also touch upon the broader class of glucokinase activators (GKAs) and their mechanism of action. The absence of data for this compound precludes a direct comparison; however, its mention serves to highlight the landscape of GKA research and development, where many compounds are investigated, but only a fraction reach extensive public documentation.

Glucokinase Activators: A Primer

Glucokinase (GK) is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and a rate-limiting enzyme for glucose metabolism in the liver.[1] GKAs are small molecules that allosterically activate GK, leading to increased glucose phosphorylation.[2] This dual action in the pancreas and liver enhances glucose-stimulated insulin secretion and increases hepatic glucose uptake and glycogen synthesis, respectively, thereby lowering blood glucose levels.[2][3]

AZD1656: A Profile of a Glucokinase Activator

AZD1656 is a glucokinase activator that has been evaluated in several clinical trials for the treatment of type 2 diabetes.[4]

Glucose-Lowering Effects of AZD1656

Studies have demonstrated that AZD1656 exhibits a dose-dependent glucose-lowering effect. In clinical trials involving patients with type 2 diabetes, AZD1656 has shown the ability to reduce both fasting plasma glucose (FPG) and glycated hemoglobin (HbA1c) levels.

One study investigating AZD1656 as an add-on therapy to metformin in patients with type 2 diabetes reported significant reductions in HbA1c. However, a notable observation across multiple studies is a decline in the efficacy of AZD1656 over time.

ParameterTreatment GroupChange from BaselineStudy Duration
HbA1c AZD1656 (10-140 mg, titrated) + Metformin-0.80% (placebo-corrected)4 months
HbA1c AZD1656 (20-200 mg, titrated) + Metformin-0.81% (placebo-corrected)4 months

Table 1: Summary of HbA1c reduction with AZD1656 in a phase II clinical trial. Data extracted from a study by Wilding et al.

Experimental Protocols for Assessing AZD1656

The glucose-lowering effects of AZD1656 have been assessed through various experimental designs, including randomized, double-blind, placebo-controlled clinical trials.

Example Clinical Trial Protocol:

  • Objective: To evaluate the efficacy and safety of AZD1656 as an add-on therapy to metformin in patients with type 2 diabetes.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Patients with type 2 diabetes inadequately controlled on metformin.

  • Intervention: Patients are randomized to receive varying doses of AZD1656 or placebo, in addition to their ongoing metformin therapy.

  • Primary Endpoint: Change in HbA1c from baseline to the end of the treatment period (e.g., 4 months).

  • Secondary Endpoints: Change in fasting plasma glucose, postprandial glucose, and assessment of safety and tolerability.

Preclinical Assessment in Animal Models:

Preclinical studies often utilize diabetic animal models, such as the db/db mouse, to evaluate the in vivo efficacy of GKAs like AZD1656.

  • Objective: To determine the effect of AZD1656 on glycemic control and cardiac function in a model of diabetic cardiomyopathy.

  • Model: 20-week-old db/db mice.

  • Intervention: Treatment with AZD1656-formulated diet (e.g., 30 mg/kg body weight/day) for a specified duration (e.g., six weeks).

  • Assessments: Monitoring of blood glucose levels, glucose tolerance tests, and evaluation of cardiac function and metabolic parameters.

The Enigma of this compound

Despite searches across multiple scientific databases and commercial supplier information, no peer-reviewed research articles or substantive experimental data on the glucose-lowering effects of a compound specifically identified as "this compound" could be located. A single commercial source describes it as a "Glucokinase activator" with a potential "islet protective effect," but provides no supporting evidence or scientific citations. Without such data, a meaningful comparison with AZD1656 is not possible.

Signaling Pathway of Glucokinase Activators

The primary mechanism of action of GKAs involves the allosteric activation of the glucokinase enzyme. The following diagram illustrates the central role of glucokinase in both pancreatic β-cells and hepatocytes and the points of intervention for GKAs.

GKA_Signaling_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Glucose_p->GLUT2_p GK_p Glucokinase (GK) GLUT2_p->GK_p G6P_p Glucose-6-Phosphate GK_p->G6P_p Metabolism_p Glycolysis & Oxidative Phosphorylation G6P_p->Metabolism_p ATP_p ↑ ATP/ADP Ratio Metabolism_p->ATP_p KATP_p KATP Channel Closure ATP_p->KATP_p Depolarization Membrane Depolarization KATP_p->Depolarization Ca_p Ca2+ Influx Depolarization->Ca_p Insulin Insulin Secretion Ca_p->Insulin GKA_p GKA GKA_p->GK_p Activates Glucose_l Glucose GLUT2_l GLUT2 Glucose_l->GLUT2_l GK_l Glucokinase (GK) GLUT2_l->GK_l GKRP GKRP (inactive complex) GK_l->GKRP G6P_l Glucose-6-Phosphate GK_l->G6P_l Glycogen Glycogen Synthesis G6P_l->Glycogen Glycolysis_l Glycolysis G6P_l->Glycolysis_l GKA_l GKA GKA_l->GK_l Activates GKA_l->GKRP Promotes dissociation

Glucokinase Activator Signaling Pathway

Experimental Workflow for GKA Evaluation

The preclinical and clinical evaluation of a novel glucokinase activator typically follows a structured workflow to assess its efficacy and safety.

GKA_Evaluation_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials in_vitro In Vitro Assays (Enzyme Kinetics, Cell-based assays) animal_models In Vivo Animal Models (e.g., db/db mice, Zucker diabetic rats) in_vitro->animal_models pk_pd Pharmacokinetics & Pharmacodynamics animal_models->pk_pd toxicology Toxicology Studies pk_pd->toxicology phase1 Phase I (Safety, Tolerability, PK in healthy volunteers) toxicology->phase1 phase2 Phase II (Efficacy, Dose-ranging in patients) phase1->phase2 phase3 Phase III (Large-scale efficacy and safety) phase2->phase3 approval Regulatory Approval phase3->approval

GKA Evaluation Workflow

Conclusion

AZD1656 represents a well-studied glucokinase activator with demonstrated, albeit not sustained, glucose-lowering effects in clinical trials. The wealth of available data for AZD1656 allows for a thorough understanding of its clinical potential and limitations. In stark contrast, the absence of any discernible scientific data for this compound makes a comparative analysis impossible. This highlights the critical need for data transparency and publication in the scientific evaluation of novel therapeutic compounds. Future research and the publication of data on compounds like this compound will be essential to build a comprehensive understanding of the therapeutic landscape of glucokinase activators.

References

assessing the selectivity of gka-71 for glucokinase over other hexokinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the glucokinase activator (GKA) GKA-71, with a focus on its selectivity for glucokinase (GK), also known as hexokinase IV, over other hexokinase isoforms (HKI, HKII, and HKIII). Glucokinase plays a pivotal role in glucose homeostasis, primarily in the liver and pancreatic β-cells, making it a key target for the development of therapeutics for type 2 diabetes.[1][2][3] The selective activation of glucokinase without significantly affecting other hexokinases is a critical attribute for a therapeutic candidate to minimize potential off-target effects.

Understanding Glucokinase and Other Hexokinases

Hexokinases are a family of enzymes that catalyze the phosphorylation of glucose to glucose-6-phosphate, the first step in glucose metabolism.[3] There are four main isoforms in mammals:

  • Hexokinase I, II, and III (HKI, HKII, HKIII): These are high-affinity enzymes that are inhibited by their product, glucose-6-phosphate. They are responsible for glucose utilization in most tissues.[3]

  • Glucokinase (GK or HKIV): This is a low-affinity enzyme, primarily found in the liver and pancreatic β-cells. Crucially, it is not inhibited by glucose-6-phosphate at physiological concentrations. This allows it to function as a glucose sensor, responding to changes in blood glucose levels.

Small molecule glucokinase activators (GKAs) bind to an allosteric site on the glucokinase enzyme, inducing a conformational change that increases its affinity for glucose and enhances its catalytic activity.

Selectivity Profile of Glucokinase Activators

The therapeutic rationale for GKAs is to enhance glucose sensing in the pancreas, leading to increased insulin secretion, and to promote glucose uptake and glycogen synthesis in the liver. High selectivity for glucokinase over other hexokinase isoforms is paramount to avoid interfering with glucose metabolism in other tissues, which could lead to adverse effects.

Illustrative Selectivity Data (MK-0941)
EnzymeEC50 (nM)Fold Selectivity vs. GK
Glucokinase (GK)501x
Hexokinase I (HKI)>5000>100x
Hexokinase II (HKII)>5000>100x
Hexokinase III (HKIII)>5000>100x

Note: The data presented here is for the glucokinase activator MK-0941 and is intended to be illustrative of the selectivity profile sought for compounds like this compound. EC50 values represent the concentration of the compound required to achieve 50% of its maximal activation effect.

Experimental Protocols

The assessment of a GKA's selectivity involves determining its potency and efficacy on purified recombinant human glucokinase and the other three hexokinase isoforms. A common method is a coupled enzymatic assay.

Glucokinase/Hexokinase Activity Assay

This assay measures the rate of glucose-6-phosphate production, which is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH). The increase in NADPH is monitored spectrophotometrically or fluorometrically.

Materials:

  • Recombinant human glucokinase, hexokinase I, II, and III

  • Glucose

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl2)

  • Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Assay buffer (e.g., Tris-HCl)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, MgCl2, ATP, NADP+, and G6PDH.

  • Compound Addition: Add varying concentrations of the test compound (this compound) or vehicle control (DMSO) to the wells of the microplate.

  • Enzyme Addition: Add the respective purified enzyme (glucokinase or hexokinase I, II, or III) to the appropriate wells.

  • Initiation of Reaction: Start the reaction by adding a solution of glucose to all wells.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance or fluorescence at the appropriate wavelength (typically 340 nm for NADPH) over time in a kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance/fluorescence) for each concentration of the test compound.

    • Plot the reaction velocity against the compound concentration.

    • Fit the data to a suitable dose-response curve (e.g., sigmoidal) to determine the EC50 value for each enzyme.

  • Selectivity Calculation: The selectivity is determined by comparing the EC50 value for glucokinase with the EC50 values for the other hexokinase isoforms.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the central role of glucokinase in glucose metabolism and the general workflow for assessing the selectivity of a glucokinase activator.

Glucokinase_Signaling_Pathway Blood_Glucose Blood Glucose GLUT2 GLUT2 Transporter Blood_Glucose->GLUT2 Glucose Intracellular Glucose GLUT2->Glucose Glucokinase Glucokinase (GK) Glucose->Glucokinase G6P Glucose-6-Phosphate Glucokinase->G6P GKA71 This compound GKA71->Glucokinase Activates Glycolysis Glycolysis G6P->Glycolysis Glycogen_Synthesis Glycogen Synthesis (Liver) G6P->Glycogen_Synthesis ATP ATP Glycolysis->ATP Insulin_Secretion Insulin Secretion (Pancreatic β-cell) ATP->Insulin_Secretion

Caption: Glucokinase signaling pathway in pancreatic β-cells and liver.

GKA_Selectivity_Workflow Start Start: Assess this compound Selectivity Prepare_Enzymes Prepare Purified Recombinant Enzymes: Glucokinase, HKI, HKII, HKIII Start->Prepare_Enzymes Assay_Setup Set up Coupled Enzymatic Assay (G6PDH, NADP+, ATP, Glucose) Prepare_Enzymes->Assay_Setup Add_Compound Add Serial Dilutions of this compound Assay_Setup->Add_Compound Measure_Activity Measure Enzyme Activity (NADPH production) Add_Compound->Measure_Activity Data_Analysis Analyze Data: Calculate EC50 for each enzyme Measure_Activity->Data_Analysis Compare_EC50 Compare EC50 values to Determine Selectivity Data_Analysis->Compare_EC50 End End: Selectivity Profile Determined Compare_EC50->End

Caption: Experimental workflow for assessing this compound selectivity.

Conclusion

The selective activation of glucokinase is a promising therapeutic strategy for the treatment of type 2 diabetes. While specific data for this compound is not publicly available, the high selectivity demonstrated by other clinical-stage GKAs like MK-0941 highlights the feasibility of developing compounds that preferentially target glucokinase. The experimental protocols outlined in this guide provide a framework for the rigorous assessment of the selectivity profile of novel glucokinase activators. Further studies are required to fully characterize the selectivity and overall pharmacological profile of this compound.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Novel Glucokinase Activators

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacokinetic properties of Dorzagliatin, TTP399, and Larazotide offers valuable insights for researchers and drug development professionals in the field of metabolic diseases. This guide provides a comparative analysis of their performance, supported by available experimental data, to inform future research and clinical development.

Glucokinase activators (GKAs) represent a promising class of therapeutic agents for the treatment of type 2 diabetes. By targeting glucokinase, a key enzyme in glucose homeostasis, these agents aim to improve glycemic control. This comparison guide explores the pharmacokinetic profiles of three distinct GKAs: Dorzagliatin, a dual-acting activator; TTP399, a liver-selective activator; and Larazotide, a locally-acting peptide with a different primary target but relevance to metabolic disease comorbidities.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for Dorzagliatin, TTP399, and Larazotide based on available clinical trial data.

ParameterDorzagliatinTTP399Larazotide
Peak Plasma Concentration (Cmax) Dose-proportional increase with dose.[1]Data not available in the reviewed literature.Peak concentrations of 0.32-1.76 μM observed in the duodenum and proximal jejunum.[2]
Time to Peak Plasma Concentration (Tmax) 1.25–2.5 hours.[3]Data not available in the reviewed literature.Approximately 1 hour in the duodenum and proximal jejunum.[2]
Area Under the Curve (AUC) Dose-proportional increase with dose.[1]Data not available in the reviewed literature.Data not available in the reviewed literature.
Elimination Half-life (t½) 4.5–8.6 hours.Data not available in the reviewed literature.Detectable concentrations for 2-4 hours in the duodenum and proximal jejunum.

Experimental Protocols

A comprehensive understanding of the pharmacokinetic profiles of these GKAs necessitates a review of the methodologies employed in their clinical evaluation.

Pharmacokinetic Analysis of Dorzagliatin:

The pharmacokinetic properties of dorzagliatin were characterized through a population pharmacokinetic (PopPK) analysis, integrating data from six clinical trials involving 1062 subjects. The analysis utilized a two-compartment model with sequential zero-order and first-order absorption and first-order elimination. Blood samples were collected at various time points after single and multiple oral doses to determine plasma concentrations of the drug. Key pharmacokinetic parameters such as apparent total clearance (CL/F), apparent volume of central and peripheral compartments (Vc/F and Vp/F), and absorption rate constant (Ka) were estimated using NONMEM software.

Pharmacokinetic Assessment of TTP399:

Clinical trials for TTP399, a liver-selective GKA, have been conducted to evaluate its safety, tolerability, and efficacy. Phase 2 studies involved randomized, double-blind, placebo-controlled designs where patients received daily oral doses of TTP399. While these studies established a good safety and tolerability profile, specific details regarding the pharmacokinetic sample collection and analysis methods to determine Cmax, Tmax, AUC, and half-life were not extensively reported in the reviewed literature.

Pharmacokinetic Evaluation of Larazotide:

Larazotide, an orally administered peptide, is designed for local action within the gastrointestinal tract. Pharmacokinetic studies in humans have involved the collection of blood samples to assess systemic absorption. However, due to its intended local site of action, studies have also focused on measuring its concentration directly in the intestinal fluid. In a porcine model, a delayed-release formulation of larazotide acetate was administered, and intestinal fluid was collected via ultrafiltration probes placed in the duodenum and jejunum to measure drug concentrations over time.

Signaling Pathways and Mechanism of Action

The therapeutic effects of GKAs are mediated through their interaction with glucokinase, a critical enzyme in glucose metabolism in both the liver and pancreas. The following diagrams illustrate the signaling pathways activated by these agents.

GKA_Liver_Signaling cluster_blood Bloodstream cluster_hepatocyte Hepatocyte Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Uptake GK_active Active GK (Cytoplasm) GK_inactive Inactive GK-GKRP Complex (Nucleus) GK_inactive->GK_active GKA GKA GKA->GK_inactive Activates & Dissociates G6P Glucose-6-Phosphate GK_active->G6P Phosphorylation Glycogen Glycogen Synthesis G6P->Glycogen Glycolysis Glycolysis G6P->Glycolysis GKA_Pancreas_Signaling cluster_blood Bloodstream cluster_beta_cell Pancreatic β-cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Uptake GK Glucokinase GKA GKA GKA->GK Activates G6P Glucose-6-Phosphate GK->G6P Phosphorylation ATP Increased ATP/ADP Ratio G6P->ATP Glycolysis K_channel KATP Channel Closure ATP->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_Vesicles Insulin Vesicle Exocytosis Ca_influx->Insulin_Vesicles Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release

References

Validating the Therapeutic Potential of GKA-71: A Comparative Analysis with Novel Glucokinase Activators Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the glucokinase activator (GKA) GKA-71 with other leading alternatives, dorzagliatin and TTP399. The analysis is supported by experimental data from studies utilizing knockout and other relevant preclinical models to validate their therapeutic potential in the context of type 2 diabetes.

Introduction to Glucokinase Activators

Glucokinase (GK) acts as a glucose sensor in key metabolic tissues, including the pancreas and liver, playing a crucial role in glucose homeostasis.[1][2] Glucokinase activators (GKAs) are small molecules that enhance the activity of GK, thereby promoting glucose-stimulated insulin secretion from pancreatic β-cells and increasing glucose uptake and glycogen synthesis in the liver.[1][3][4] This dual action makes GKAs a promising therapeutic class for type 2 diabetes. However, the development of GKAs has faced challenges, including the risk of hypoglycemia and long-term efficacy concerns.

This guide focuses on this compound and compares its performance with two other notable GKAs:

  • Dorzagliatin: A dual-acting GKA that targets both pancreatic and hepatic glucokinase.

  • TTP399: A hepato-selective GKA, designed to primarily act on the liver to minimize the risk of hypoglycemia associated with pancreatic GK activation.

The validation of these compounds often involves the use of knockout mouse models, where the glucokinase gene is specifically deleted in either the pancreas or the liver, to elucidate their tissue-specific effects.

Comparative Efficacy in Preclinical Models

The following tables summarize the available quantitative data from preclinical studies on this compound, dorzagliatin, and TTP399. It is important to note that direct head-to-head studies in the same knockout model are limited, and thus, comparisons are drawn from different studies, which may have variations in their experimental design.

Table 1: Effect of GKAs on Blood Glucose and HbA1c in Diabetic Mouse Models

CompoundMouse ModelDoseChange in Mean Blood GlucoseChange in HbA1cReference
This compound gkwt/del (GK haploinsufficiency) on high-fat diet2.5 mg/kg/day↓ 2.4 ± 0.3 mMSignificantly reduced
5 mg/kg/day↓ 3.2 ± 0.3 mMSignificantly reduced
Dorzagliatin Diabetic rat model (Goto-Kakizaki)Not specifiedNoticeable improvement in glucose toleranceNot reported
TTP399 ob/ob mice75 mg/kg/daySignificant reduction during 30-hour profile↓ 0.76 ± 0.14% (from baseline)
150 mg/kg/daySignificant reduction during 30-hour profile↓ 1.23 ± 0.28% (from baseline)

Table 2: Effects of GKAs on Insulin Secretion and Lipids

CompoundModelEffect on Insulin SecretionEffect on Plasma TriglyceridesReference
This compound gkwt/del mice on high-fat dietNot explicitly stated to increaseNo significant effect
Dorzagliatin Humans with GCK-MODYSignificantly increased second-phase insulin secretionIncreased in some studies
TTP399 Wistar rats, mice, Gottingen minipigsDoes not alter insulin secretionReduced in animal models

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Glucokinase Signaling Pathway in Pancreatic β-Cells

GKA_pancreas cluster_extracellular Extracellular Space cluster_cell Pancreatic β-Cell Glucose_ext Blood Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Glucose_int Intracellular Glucose GLUT2->Glucose_int GK Glucokinase (GK) Glucose_int->GK G6P Glucose-6-Phosphate (G6P) GK->G6P ATP->ADP GKA71_Dorz This compound / Dorzagliatin GKA71_Dorz->GK Activates Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP K_channel K-ATP Channel Closure ATP_ADP->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel Opening Depolarization->Ca_channel Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Insulin_vesicles Insulin Vesicle Exocytosis Ca_influx->Insulin_vesicles Insulin_release Insulin Release Insulin_vesicles->Insulin_release

Caption: GKA signaling in pancreatic β-cells.

Glucokinase Signaling Pathway in Hepatocytes

GKA_liver cluster_extracellular Extracellular Space cluster_cell Hepatocyte Glucose_ext Blood Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Glucose_int Intracellular Glucose GLUT2->Glucose_int GK_inactive GK (inactive) - GKRP (in Nucleus) Glucose_int->GK_inactive Promotes dissociation GK_active GK (active) (in Cytoplasm) GK_inactive->GK_active G6P Glucose-6-Phosphate (G6P) GK_active->G6P ATP->ADP GKA_all This compound / Dorzagliatin / TTP399 GKA_all->GK_active Activates Glycogen Glycogen Synthesis G6P->Glycogen Glycolysis Glycolysis G6P->Glycolysis Glucose_uptake ↑ Hepatic Glucose Uptake Glycogen->Glucose_uptake Glycolysis->Glucose_uptake

Caption: GKA signaling in hepatocytes.

Experimental Workflow for GKA Validation in Knockout Mice

GKA_workflow Start Start: Generation of Knockout Mice WT Wild-Type (WT) Control Mice Start->WT KO Glucokinase Knockout (KO) Mice (Pancreas or Liver-specific) Start->KO Treatment Treatment Groups: - Vehicle - this compound - Dorzagliatin - TTP399 WT->Treatment KO->Treatment OGTT Oral Glucose Tolerance Test (OGTT) Treatment->OGTT Insulin_Assay Insulin Secretion Assay (from isolated islets) Treatment->Insulin_Assay GK_Activity Glucokinase Activity Assay Treatment->GK_Activity Lipid_Profile Plasma Lipid Profile Analysis Treatment->Lipid_Profile Data_Analysis Data Analysis and Comparison OGTT->Data_Analysis Insulin_Assay->Data_Analysis GK_Activity->Data_Analysis Lipid_Profile->Data_Analysis

Caption: Workflow for GKA validation.

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the ability of a mouse to clear a glucose load from the blood, providing an indication of in vivo insulin sensitivity and glucose metabolism.

Materials:

  • D-glucose solution (20% w/v in sterile water)

  • Glucometer and test strips

  • Oral gavage needles

  • Heating lamp

Procedure:

  • Fast mice for 6 hours prior to the test, with free access to water.

  • Record the baseline blood glucose level (t=0) from a tail snip.

  • Administer the GKA compound or vehicle orally at the desired dose and time point before the glucose challenge.

  • Administer a 2 g/kg body weight bolus of the 20% glucose solution via oral gavage.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group.

Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets

Objective: To measure the amount of insulin secreted by pancreatic islets in response to different glucose concentrations, with and without a GKA.

Materials:

  • Collagenase P

  • Hank's Balanced Salt Solution (HBSS)

  • RPMI-1640 medium

  • Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM)

  • Insulin ELISA kit

Procedure:

  • Isolate pancreatic islets from mice by injecting collagenase P into the pancreatic duct, followed by digestion and purification.

  • Culture the isolated islets overnight in RPMI-1640 medium to allow for recovery.

  • Pre-incubate batches of size-matched islets in KRB buffer with low glucose (2.8 mM) for 1-2 hours.

  • Incubate the islets for 1 hour in KRB buffer with either low (2.8 mM) or high (16.7 mM) glucose, in the presence of the GKA or vehicle.

  • Collect the supernatant and lyse the islets to measure total insulin content.

  • Measure the insulin concentration in the supernatant and the islet lysate using an insulin ELISA kit.

  • Express the secreted insulin as a percentage of the total insulin content.

Glucokinase Activity Assay

Objective: To measure the enzymatic activity of glucokinase in tissue lysates in the presence and absence of GKAs.

Materials:

  • Tissue lysate (e.g., from liver or pancreas)

  • Assay buffer (containing Tris-HCl, MgCl2, and DTT)

  • ATP solution

  • Glucose solution

  • NADP+ solution

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Fluorometric or spectrophotometric plate reader

Procedure:

  • Prepare tissue lysates from the liver or pancreas of treated and control animals.

  • In a microplate, combine the tissue lysate with the assay buffer, ATP, glucose, NADP+, and G6PDH.

  • Add the GKA compound at various concentrations to the respective wells.

  • The conversion of glucose to glucose-6-phosphate by GK is coupled to the reduction of NADP+ to NADPH by G6PDH.

  • Monitor the increase in fluorescence (for NADPH) or absorbance over time.

  • Calculate the rate of the reaction to determine the glucokinase activity.

Conclusion

The validation of this compound and its comparison with other GKAs like dorzagliatin and TTP399 in knockout models provide crucial insights into their therapeutic potential and mechanisms of action. The available data suggests that this compound is effective in lowering blood glucose in a model of glucokinase insufficiency without adversely affecting lipid profiles.

  • Dual-acting GKAs (this compound, Dorzagliatin): These compounds offer the potential for robust glucose lowering by targeting both the pancreas and the liver. However, the risk of hypoglycemia needs to be carefully managed.

  • Hepato-selective GKAs (TTP399): This class of activators aims to mitigate the risk of hypoglycemia by avoiding the stimulation of insulin secretion in the pancreas. Preclinical data for TTP399 show effective glucose lowering without this adverse effect.

The use of tissue-specific knockout models is indispensable for dissecting the precise contributions of pancreatic and hepatic glucokinase to the overall therapeutic effect of these compounds. Further head-to-head comparative studies in standardized knockout models are warranted to definitively establish the superiority of one GKA over another. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for designing and interpreting such validation studies.

References

Unveiling the Interaction: A Comparative Analysis of GKA-71 and Other Glucokinase Activators' Cross-Reactivity with Glucokinase Regulatory Protein

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular interactions of therapeutic candidates is paramount. This guide provides a comparative analysis of the glucokinase activator (GKA) GKA-71's potential cross-reactivity with the glucokinase regulatory protein (GKRP), a key player in hepatic glucose metabolism. While specific quantitative data for this compound's direct interaction with GKRP is not publicly available, this guide will objectively compare its anticipated behavior with that of other well-characterized GKAs and specific GKRP disruptors, supported by experimental data and detailed methodologies.

Glucokinase (GK), a central enzyme in glucose homeostasis, is a prime target for type 2 diabetes therapeutics. Its activity in the liver is tightly controlled by GKRP, which sequesters GK in the nucleus in an inactive state. Glucokinase activators are small molecules that enhance GK activity. However, their interaction with GKRP can vary, leading to different physiological outcomes. Some GKAs can disrupt the GK-GKRP complex, while others act on GK without affecting its interaction with GKRP. This distinction is critical, as unintended disruption of the GK-GKRP complex has been linked to adverse effects on lipid metabolism.

The Glucokinase-GKRP Signaling Pathway

The intricate dance between glucokinase and its regulatory protein is central to hepatic glucose sensing. At low glucose concentrations, GKRP binds to GK, leading to its translocation into the nucleus and inactivation. As glucose levels rise, GK dissociates from GKRP and moves to the cytoplasm, where it can phosphorylate glucose. Some GKAs can influence this process by promoting the dissociation of the GK-GKRP complex.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm GK_GKRP GK-GKRP Complex (Inactive GK) GK_active Active GK GK_GKRP->GK_active GK_active->GK_GKRP G6P Glucose-6-Phosphate GK_active->G6P Phosphorylates Glucose Glucose Glucose->GK_active Activates GKA Glucokinase Activator (GKA) GKA->GK_GKRP May Promote Dissociation GKA->GK_active Allosterically Activates

Figure 1. Regulation of Glucokinase by GKRP and GKAs.

Comparative Analysis of GKA Interactions with the GK-GKRP Complex

The effect of GKAs on the GK-GKRP interaction is a critical determinant of their therapeutic profile. While some early-generation GKAs were found to disrupt this complex, newer agents have been specifically designed to avoid this interaction, thereby offering a more targeted approach.

Compound ClassExample Compound(s)Effect on GK-GKRP InteractionReported Quantitative DataPotential Implications
Glucokinase Activator This compound Data not publicly available Not Disclosed The impact on hepatic lipid metabolism is undetermined without specific data.
Early-Generation GKA MK-0941Disrupts GK-GKRP complex.[1]-Associated with an increased risk of hypertriglyceridemia.[2]
Dual-Acting GKA DorzagliatinPromotes dissociation of the GK-GKRP complex through direct activation of GK.[3]No specific IC50 for disruption reported.Approved for type 2 diabetes with a favorable safety profile, suggesting a nuanced mechanism of dissociation.[2]
Liver-Selective GKA TTP399Does not disrupt the GK-GKRP interaction.[4]-Designed to minimize the risk of hypoglycemia and hyperlipidemia.
GK-GKRP Disruptor AMG-0696Specifically designed to disrupt the GK-GKRP complex.IC50 = 0.0038 µMServes as a tool compound to study the consequences of GK-GKRP disruption.
GK-GKRP Disruptor AMG-1694Potently promotes the dissociation of the GK-GKRP complex.IC50 = 7 nMDemonstrates glucose-lowering effects specifically in diabetic animal models.

Experimental Methodologies for Assessing GK-GKRP Interaction

Several robust in vitro and cell-based assays are employed to quantify the interaction between GK and GKRP and to assess the impact of compounds like this compound.

In Vitro Binding and Dissociation Assays

These assays directly measure the binding affinity between GK and GKRP and how it is modulated by a test compound.

cluster_workflow In Vitro GK-GKRP Interaction Assay Workflow start Recombinant GK and GKRP Proteins assay_setup Incubate GK and GKRP with Test Compound (e.g., this compound) start->assay_setup detection Measure GK-GKRP Complex Formation assay_setup->detection analysis Determine IC50/Kd for GK-GKRP Disruption detection->analysis

Figure 2. Workflow for in vitro GK-GKRP interaction assays.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay:

  • Principle: This assay measures the proximity of two molecules using Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore.

  • Protocol Outline:

    • Recombinant GK is labeled with a donor fluorophore (e.g., Europium cryptate) and recombinant GKRP with an acceptor fluorophore (e.g., d2).

    • GK and GKRP are incubated together in the presence of varying concentrations of the test compound (e.g., this compound).

    • If GK and GKRP are in a complex, excitation of the donor will result in energy transfer to the acceptor, producing a specific fluorescence signal.

    • A compound that disrupts the complex will lead to a decrease in the FRET signal.

    • The concentration at which the compound inhibits 50% of the complex formation (IC50) is determined.

Surface Plasmon Resonance (SPR):

  • Principle: SPR detects changes in the refractive index at the surface of a sensor chip when molecules bind to it.

  • Protocol Outline:

    • One of the proteins (e.g., GKRP) is immobilized on the surface of a sensor chip.

    • A solution containing the other protein (GK) and the test compound is flowed over the chip.

    • The binding of GK to GKRP is measured in real-time.

    • The dissociation constant (Kd) can be calculated to quantify the binding affinity.

Cell-Based Glucokinase Translocation Assay

This assay provides a more physiologically relevant assessment of a compound's effect on the GK-GKRP interaction within a cellular context.

  • Principle: In hepatocytes, the subcellular localization of GK is dependent on its interaction with GKRP. This assay visualizes the movement of GK between the nucleus and the cytoplasm.

  • Protocol Outline:

    • Primary hepatocytes or a suitable cell line are cultured.

    • Cells are treated with the test compound (e.g., this compound) at various concentrations.

    • The cells are then fixed and stained for GK and a nuclear marker (e.g., DAPI).

    • Immunofluorescence microscopy is used to visualize the subcellular localization of GK.

    • An increase in cytoplasmic GK staining in the presence of the test compound suggests disruption of the GK-GKRP complex.

Conclusion

The interaction between glucokinase activators and the glucokinase regulatory protein is a critical aspect of their pharmacological profile. While direct quantitative data on the cross-reactivity of this compound with GKRP remains to be disclosed, a comparative analysis with other GKAs highlights the evolving landscape of diabetes therapeutics. Newer generation GKAs, such as TTP399, have been specifically developed to avoid disruption of the GK-GKRP complex, aiming for a more targeted and safer therapeutic intervention. In contrast, compounds like Dorzagliatin appear to modulate the complex as part of their mechanism of action. The experimental protocols outlined in this guide provide a robust framework for the future evaluation of this compound and other novel glucokinase activators, enabling a deeper understanding of their molecular mechanisms and their potential impact on hepatic glucose and lipid metabolism. Further studies are warranted to fully elucidate the interaction profile of this compound and its implications for clinical development.

References

A Head-to-Head Comparison: GKA-71 vs. Sulfonylureas in Stimulating Insulin Secretion

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of type 2 diabetes therapeutics, the quest for agents that effectively and safely manage blood glucose levels is paramount. This guide provides a detailed comparison of two classes of insulin secretagogues: the novel glucokinase activator GKA-71 and the long-established sulfonylureas. This analysis, intended for researchers, scientists, and drug development professionals, delves into their distinct mechanisms of action, presents available comparative data, and outlines the experimental protocols used to evaluate their function.

At a Glance: this compound vs. Sulfonylureas

FeatureThis compound (Glucokinase Activator)Sulfonylureas (e.g., Glibenclamide)
Primary Target Glucokinase (GK) in pancreatic β-cellsATP-sensitive potassium (KATP) channels (SUR1 subunit) in pancreatic β-cells[1]
Mechanism of Action Allosterically activates GK, enhancing glucose sensing and promoting glucose-dependent insulin secretion[2]Bind to and close KATP channels, leading to membrane depolarization and subsequent insulin release[1][3]
Glucose Dependence Action is highly dependent on ambient glucose concentrations.[2]Can stimulate insulin secretion even at low glucose concentrations.
Risk of Hypoglycemia Potentially lower, as its action diminishes at low glucose levels.Higher, due to glucose-independent stimulation of insulin release.
Reported Efficacy Reduces HbA1c and postprandial glucose.Effectively lowers blood glucose and HbA1c.
Potential Side Effects Early generation GKAs were associated with hypoglycemia and hepatic steatosis, though newer agents show improved safety profiles.Hypoglycemia and weight gain are common.

Delving into the Mechanisms: Two Distinct Pathways to Insulin Secretion

The fundamental difference between this compound and sulfonylureas lies in their molecular targets and, consequently, their mode of stimulating insulin secretion.

This compound: The Glucose Sensor Enhancer

This compound belongs to a class of drugs known as glucokinase activators. Glucokinase (GK) is a key enzyme in pancreatic β-cells that acts as a glucose sensor. By phosphorylating glucose to glucose-6-phosphate, GK initiates the metabolic cascade that ultimately leads to insulin release. The activity of GK is cooperative and exquisitely sensitive to glucose concentrations.

This compound acts as an allosteric activator of GK, meaning it binds to a site on the enzyme distinct from the glucose-binding site. This binding enhances the enzyme's affinity for glucose, effectively lowering the glucose threshold required for insulin secretion. This glucose-dependent mechanism is a critical feature, as it implies that this compound will primarily stimulate insulin secretion when blood glucose levels are elevated, with its effect diminishing as glucose levels return to normal. This property is anticipated to reduce the risk of hypoglycemia.

GKA71_Pathway cluster_extracellular Extracellular cluster_cell Pancreatic β-cell Glucose_ext Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Transport Glucose_int Glucose GLUT2->Glucose_int GK Glucokinase (GK) Glucose_int->GK GKA71 This compound GKA71->GK Allosteric Activation G6P Glucose-6-Phosphate GK->G6P Phosphorylation Metabolism Glycolysis & Mitochondrial Metabolism G6P->Metabolism ATP_ADP_Ratio ↑ ATP/ADP Ratio Metabolism->ATP_ADP_Ratio KATP_Channel KATP Channel ATP_ADP_Ratio->KATP_Channel Closure Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicle Exocytosis Ca_Influx->Insulin_Vesicles Insulin_Release Insulin Secretion Insulin_Vesicles->Insulin_Release

This compound Signaling Pathway

Sulfonylureas: Direct Channel Blockade

Sulfonylureas, a class of drugs used for decades in the management of type 2 diabetes, have a more direct mechanism of action. Their primary target is the ATP-sensitive potassium (KATP) channel on the plasma membrane of pancreatic β-cells. These channels are composed of two subunits: the pore-forming Kir6.2 subunit and the regulatory sulfonylurea receptor 1 (SUR1) subunit.

Sulfonylureas, such as glibenclamide, bind with high affinity to the SUR1 subunit. This binding event directly closes the KATP channel, independent of the intracellular ATP/ADP ratio. The closure of these channels prevents the efflux of potassium ions, leading to depolarization of the cell membrane. This depolarization, in turn, opens voltage-gated calcium channels, allowing an influx of calcium ions that triggers the exocytosis of insulin-containing granules. Because sulfonylureas bypass the need for glucose metabolism to close the KATP channels, they can stimulate insulin secretion even when glucose levels are low, which is the primary reason for the associated risk of hypoglycemia.

Sulfonylurea_Pathway cluster_cell Pancreatic β-cell Sulfonylurea Sulfonylurea SUR1 SUR1 Subunit Sulfonylurea->SUR1 Binds to KATP_Channel KATP Channel SUR1->KATP_Channel Closure Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicle Exocytosis Ca_Influx->Insulin_Vesicles Insulin_Release Insulin Secretion Insulin_Vesicles->Insulin_Release Glucose_Metabolism Glucose Metabolism ATP_ADP_Ratio ↑ ATP/ADP Ratio Glucose_Metabolism->ATP_ADP_Ratio ATP_ADP_Ratio->KATP_Channel Closure (Physiological)

Sulfonylurea Signaling Pathway

Experimental Protocols

The evaluation of insulin secretagogues like this compound and sulfonylureas relies on robust in vitro and in vivo experimental models. A common and informative in vitro assay is the glucose-stimulated insulin secretion (GSIS) assay using isolated pancreatic islets or insulin-secreting cell lines like MIN6.

1. Isolation of Pancreatic Islets

  • Objective: To obtain viable pancreatic islets for ex vivo insulin secretion studies.

  • Procedure:

    • The pancreas is perfused with a collagenase solution to digest the extracellular matrix.

    • The digested tissue is then subjected to a density gradient centrifugation to separate the islets from acinar and other pancreatic tissues.

    • Isolated islets are hand-picked under a microscope and cultured overnight to allow for recovery before experimentation.

2. Static Glucose-Stimulated Insulin Secretion (GSIS) Assay

  • Objective: To quantify insulin secretion in response to different glucose concentrations in the presence or absence of test compounds.

  • Procedure:

    • Groups of size-matched islets are pre-incubated in a buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.

    • The islets are then transferred to a buffer containing either a low (basal) or high (stimulatory, e.g., 16.7 mM) glucose concentration, with or without varying concentrations of this compound or a sulfonylurea.

    • After a defined incubation period (e.g., 60 minutes), the supernatant is collected to measure the amount of secreted insulin using methods like ELISA or radioimmunoassay.

    • The insulin content of the islets can also be extracted and measured to express secreted insulin as a percentage of total insulin content.

GSIS_Workflow Islet_Isolation Pancreatic Islet Isolation Preincubation Pre-incubation (Low Glucose) Islet_Isolation->Preincubation Incubation Incubation (Low/High Glucose ± Compound) Preincubation->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection Insulin_Assay Insulin Measurement (ELISA/RIA) Supernatant_Collection->Insulin_Assay Data_Analysis Data Analysis Insulin_Assay->Data_Analysis

GSIS Experimental Workflow

Conclusion

This compound and sulfonylureas represent two distinct approaches to stimulating insulin secretion. This compound's glucose-dependent mechanism, mediated through the allosteric activation of glucokinase, holds the promise of a more physiological and potentially safer profile with a lower risk of hypoglycemia. In contrast, sulfonylureas, with their long history of clinical use, act directly on the KATP channels, providing potent glucose-lowering effects but with an inherent risk of hypoglycemia due to their glucose-independent action. Further head-to-head clinical studies are warranted to fully elucidate the comparative efficacy and long-term safety of these two classes of insulin secretagogues in the management of type 2 diabetes. The choice between these agents will likely depend on individual patient characteristics, including their risk of hypoglycemia and the desired level of glycemic control.

References

A Comparative Guide to the In Vitro Potency of Novel Glucokinase Activators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro potency of selected novel glucokinase activators (GKAs). While specific quantitative data for GKA-71 is not publicly available, this document presents a comparison of other prominent GKAs to serve as a valuable resource for researchers in the field of diabetes and metabolic diseases. The information herein is based on available experimental data and aims to facilitate the objective assessment of the performance of these compounds.

Glucokinase Activation: A Key Therapeutic Target

Glucokinase (GK) plays a pivotal role in glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate. This enzymatic step is rate-limiting in both pancreatic β-cell glucose-stimulated insulin secretion and hepatic glucose uptake and glycogen synthesis. Small molecule allosteric activators of GK have emerged as a promising therapeutic class for the treatment of type 2 diabetes mellitus. These activators bind to a site distinct from the glucose-binding site, inducing a conformational change that enhances the enzyme's affinity for glucose and/or its maximal catalytic rate (Vmax).

Comparative In Vitro Potency of Novel Glucokinase Activators

The following table summarizes the in vitro potency of several novel glucokinase activators based on publicly available data. The key parameters for comparison include the half-maximal effective concentration (EC50), which represents the concentration of the activator required to elicit 50% of its maximal effect, the maximal velocity (Vmax), and the glucose concentration at half-maximal velocity (S0.5).

CompoundEC50Glucose Concentration for EC50 DeterminationMaximal Activation (Vmax Fold Increase)S0.5 (mM)
GKA50 33 nM[1][2]5 mMNot ReportedNot Reported
MK-0941 65 nM[1]10 mMNot ReportedNot Reported
Piragliatin (RO4389620) 393 nMNot ReportedNot ReportedNot Reported
RO-28-1675 382 nMNot Reported1.5[3]20 (from 86)[3]
PSN-GK1 0.13 µMNot ReportedNot ReportedNot Reported
AZD1092 0.03 µMNot ReportedNot ReportedNot Reported
PF-04279405 23 nMNot ReportedNot ReportedNot Reported

Note: The in vitro potency of GKAs can be influenced by assay conditions, such as the glucose concentration. Direct comparison of EC50 values should be made with caution when the glucose concentrations used in the assays differ.

Experimental Protocols

The determination of in vitro potency for glucokinase activators typically involves a coupled enzymatic assay. The following is a representative protocol for a continuous spectrophotometric rate determination assay.

Principle

The activity of glucokinase is measured by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH). The rate of NADPH formation is monitored by the increase in absorbance at 340 nm, which is directly proportional to the glucokinase activity.

Reagents and Buffers
  • Assay Buffer: 75 mM Tris-HCl, pH 9.0 at 30°C

  • Magnesium Chloride (MgCl2): 600 mM stock solution

  • Adenosine 5'-Triphosphate (ATP): 120 mM stock solution

  • β-D(+)-Glucose: 360 mM stock solution

  • β-Nicotinamide Adenine Dinucleotide Phosphate (β-NADP+): 27 mM stock solution

  • Glucose-6-Phosphate Dehydrogenase (G6PDH): 100 units/mL solution

  • Recombinant Human Glucokinase

  • Test Compounds (GKAs): Stock solutions in a suitable solvent (e.g., DMSO)

Procedure
  • Reaction Mixture Preparation: A reaction cocktail is prepared by combining the assay buffer, MgCl2, ATP, β-D(+)-Glucose, β-NADP+, and G6PDH solution in a suitable container. The final concentrations in a 3.00 mL reaction mix would be: 60 mM Tris, 20 mM MgCl2, 4.0 mM ATP, 12.0 mM glucose, and 0.9 mM β-NADP+, and 10 units of G6PDH.

  • Incubation with Test Compounds: Varying concentrations of the test glucokinase activators are added to the wells of a microplate. A control with no activator is also included.

  • Enzyme Addition: The enzymatic reaction is initiated by adding a pre-determined amount of glucokinase (e.g., 0.025 - 0.050 units) to each well.

  • Kinetic Measurement: The increase in absorbance at 340 nm is immediately monitored over time (e.g., for 5 minutes) using a microplate reader at a constant temperature (e.g., 30°C).

  • Data Analysis: The rate of the reaction (change in absorbance per minute) is calculated from the linear portion of the kinetic curve. The EC50 value for each GKA is determined by plotting the reaction rates against the logarithm of the GKA concentrations and fitting the data to a sigmoidal dose-response curve. To determine the effect on Vmax and S0.5, the assay is performed at a fixed GKA concentration with varying glucose concentrations.

Visualizing the Mechanism of Action

The following diagrams illustrate the key concepts in glucokinase activation and the experimental workflow.

Glucokinase_Activation_Pathway cluster_inactive Inactive State cluster_active Active State Inactive_GK Glucokinase (Inactive) Active_GK Glucokinase (Active) Inactive_GK->Active_GK Conformational Change G6P Glucose-6-P Active_GK->G6P ADP ADP Active_GK->ADP Glucose Glucose Glucose->Inactive_GK Low Affinity Glucose->Active_GK High Affinity GKA GKA GKA->Inactive_GK Allosteric Binding ATP ATP ATP->Active_GK

Caption: Allosteric activation of glucokinase by a GKA.

Experimental_Workflow A Prepare Reaction Mixture (Buffer, Substrates, NADP+, G6PDH) B Add Glucokinase Activator (GKA) (Varying Concentrations) A->B C Initiate Reaction with Glucokinase B->C D Monitor Absorbance at 340 nm (Kinetic Measurement) C->D E Calculate Reaction Rates D->E F Determine EC50, Vmax, S0.5 E->F

References

Safety Operating Guide

Proper Disposal Procedures for GKA-71: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals handling GKA-71, a potent glucokinase activator, must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, alongside crucial safety information.

Core Safety and Handling

Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. While a specific SDS for this compound is not publicly available, information for structurally related glucokinase activators provides essential safety guidance.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: Wear a laboratory coat, and ensure skin is not exposed.

  • Respiratory Protection: In case of insufficient ventilation or handling of fine powders, use a NIOSH-approved respirator.

Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure an eyewash station and safety shower are readily accessible.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. At no point should this compound or its containers be disposed of in regular trash or down the drain.

  • Waste Identification and Segregation:

    • Designate this compound waste as "Hazardous Chemical Waste."

    • Collect all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), in a dedicated and clearly labeled waste container.

    • Do not mix this compound waste with other incompatible chemical waste streams.

  • Container Management:

    • Use a chemically compatible and leak-proof container for waste collection.

    • The container must be kept tightly sealed at all times, except when adding waste.

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound (3-[((1S)-2-Methoxy-1-methylethyl)oxy]-5-[4-(methylsulfonyl)phenoxy]-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide)," and the approximate quantity of the waste.

  • Storage of Waste:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.

    • The storage area should be cool and dry.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste pickup requests.

Accidental Release Measures

In the event of a spill:

  • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Wear appropriate PPE before attempting to clean the spill.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels on a large spill of a solid.

  • Collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Ventilate the area after cleanup is complete.

This compound Chemical and Physical Properties

For reference, the following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 863504-35-2
Molecular Formula C21H23N3O6S2
Molecular Weight 477.6 g/mol
EC50 42 nM (for Globalagliatin, a related compound)

EC50 (Half-maximal effective concentration) data is provided for a closely related glucokinase activator, Globalagliatin, and should be used for reference purposes only.

Experimental Protocols Cited

Detailed experimental protocols for the synthesis and biological activity assessment of glucokinase activators, including compounds structurally similar to this compound, can be found in the broader scientific literature on diabetes and metabolic disease research. Researchers should consult peer-reviewed journals and established methodologies for specific experimental designs.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

GKA71_Disposal_Workflow This compound Disposal Workflow start This compound Waste Generated identify Identify as Hazardous Chemical Waste start->identify spill Accidental Spill Occurs start->spill segregate Segregate from Incompatible Waste identify->segregate containerize Collect in Labeled, Compatible Container segregate->containerize seal Keep Container Tightly Sealed containerize->seal store Store in Designated Satellite Accumulation Area seal->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Schedule and Complete Waste Pickup contact_ehs->pickup end Disposal Complete pickup->end ppe Wear Appropriate PPE spill->ppe contain_spill Contain Spill with Inert Absorbent ppe->contain_spill collect_spill Collect and Containerize Spill Debris as Waste contain_spill->collect_spill collect_spill->containerize

Essential Safety Protocols for Handling Glyphosate 71% SG

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides immediate, essential safety and logistical information for the handling of Glyphosate 71% SG, a potent herbicide. Adherence to these guidelines is critical to minimize exposure risks and ensure safe disposal.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling Glyphosate 71% SG, based on the potential hazards identified in its Safety Data Sheet (SDS).

Body PartRequired PPESpecifications and Usage
Eyes and Face Chemical Safety Goggles, Face ShieldAlways wear chemical safety goggles to protect against splashes.[1][2] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[1]
Hands Impervious Rubber GlovesWear impervious rubber gloves to prevent skin contact.[2] Avoid wearing gloves for extended periods to prevent skin irritation from sweating.[3]
Body Protective Clothing, Cotton OverallsWear long-sleeved shirts and long pants or cotton overalls buttoned to the neck and wrist to prevent skin contact.
Feet Impervious Rubber BootsWear impervious rubber boots for additional protection against spills.
Respiratory NIOSH-approved RespiratorUnder normal handling with adequate ventilation, respiratory protection may not be needed. However, if dust is generated, a NIOSH-approved respirator for dusts and mists is required.

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial for laboratory safety. The following workflow outlines the key steps from preparation to final disposal of Glyphosate 71% SG.

GKA71_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal A Conduct Hazard Assessment B Assemble and Inspect PPE A->B C Ensure Adequate Ventilation B->C Proceed to Handling D Handle Substance C->D E Avoid Dust Formation D->E F Decontaminate Work Area E->F Proceed to Post-Handling G Remove and Clean PPE F->G H Wash Hands Thoroughly G->H I Collect and Seal Waste H->I Proceed to Disposal J Dispose According to Regulations I->J

Caption: Logical workflow for handling Glyphosate 71% SG.

Experimental Protocols

While specific experimental protocols involving Glyphosate 71% SG will vary depending on the research objectives, the following general safety methodologies should be integrated into any procedure:

  • Hazard Assessment: Before any handling, conduct a thorough hazard assessment to identify potential risks and necessary control measures.

  • Ventilation: Always handle Glyphosate 71% SG in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.

  • Spill Management: In the event of a spill, isolate the area and prevent unauthorized entry. Use an absorbent material to contain the spill and dispose of it as hazardous waste. Do not allow the material to enter drains or waterways.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for 15-20 minutes, removing contact lenses if present. Seek medical attention if irritation persists.

    • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.

    • Ingestion: If swallowed, seek immediate medical advice and show the product container or label. Do not induce vomiting.

    • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.

Disposal Plan

Proper disposal of Glyphosate 71% SG and its containers is critical to prevent environmental contamination.

  • Waste Collection: All waste material, including contaminated PPE and absorbent materials from spills, should be collected in a designated, labeled, and sealed container.

  • Regulatory Compliance: Dispose of the waste through an approved waste disposal plant in accordance with local, state, and federal regulations. Do not contaminate water, food, or feed by storage or disposal.

  • Container Disposal: Empty containers may retain product residue and should be handled as hazardous waste. Do not reuse empty containers.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
gka-71
Reactant of Route 2
Reactant of Route 2
gka-71

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.